Isoginkgetin
Description
This compound has been reported in Podocarpus neriifolius, Sequoiadendron giganteum, and other organisms with data available.
Isolated from Ginkgo biloba; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-14,33-36H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOOMAOYXQFIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203271 | |
| Record name | Isoginkgetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoginkgetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
548-19-6 | |
| Record name | Isoginkgetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoginkgetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoginkgetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoginkgetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 °C | |
| Record name | Isoginkgetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isoginkgetin biological activity and targets
An In-depth Technical Guide to the Biological Activity and Molecular Targets of Isoginkgetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree.[1] This molecule has garnered significant attention within the scientific community for its diverse and potent biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2][3] Structurally, this compound is a dimer of two acacetin monomers. Its complex biological effects stem from its ability to interact with multiple intracellular targets, making it a promising candidate for further investigation and development as a therapeutic agent. This document provides a comprehensive overview of this compound's known biological activities, its molecular targets, quantitative efficacy data, and detailed protocols for key experimental assays.
Molecular Targets and Mechanisms of Action
This compound's pleiotropic effects are a result of its interaction with several key cellular machines and signaling pathways. The primary targets identified to date include the proteasome, the spliceosome, and various protein kinases.
Proteasome Inhibition
A primary mechanism underlying this compound's anti-cancer activity is its direct inhibition of the 26S proteasome, a critical complex for protein degradation.[1]
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Mechanism: this compound directly inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S catalytic core of the proteasome. This inhibition leads to the accumulation of polyubiquitinated proteins, which disrupts cellular protein homeostasis (proteostasis).
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Downstream Effects: The disruption of proteostasis triggers several downstream cellular stress responses:
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Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins induces the Unfolded Protein Response (UPR), characterized by the upregulation of stress markers like ATF3, CHOP, and BiP.
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Apoptosis: Sustained ER stress and proteotoxic stress lead to the activation of the intrinsic apoptotic pathway, marked by the cleavage of caspase-3 and PARP-1.
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NF-κB Pathway Inhibition: The NF-κB signaling pathway, which is often constitutively active in cancer cells, depends on the proteasomal degradation of its inhibitor, IκBα. This compound's inhibition of the proteasome stabilizes IκBα, thereby blocking NF-κB activation and its pro-survival signaling.
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Autophagy and Lysosomal Stress: The cell attempts to clear the aggregated proteins via autophagy. This compound treatment leads to the activation of TFEB, a master regulator of lysosome biogenesis, but the overwhelming protein burden can lead to lysosomal stress and ultimately, cytotoxic autophagy.
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Pre-mRNA Splicing Inhibition
This compound is a general inhibitor of pre-mRNA splicing, affecting both the major (U2-dependent) and minor (U12-dependent) spliceosomes.
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Mechanism: It blocks the splicing process at an early stage, preventing the stable recruitment of the U4/U5/U6 tri-snRNP (small nuclear ribonucleoprotein) to the prespliceosome. This action causes the accumulation of the pre-spliceosomal "A complex".
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Downstream Effects: The global disruption of splicing leads to the accumulation of unspliced pre-mRNAs in the nucleus. This severely impacts the expression of numerous proteins essential for cell survival and proliferation, contributing significantly to this compound's anti-tumor effects. This mechanism is believed to be a primary driver of its cytotoxicity.
Kinase Pathway Modulation
This compound also modulates the activity of key signaling kinases involved in cell growth, proliferation, and invasion.
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PI3K/Akt Pathway: this compound inhibits the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for tumor cell survival and invasion. By inhibiting Akt activity, this compound downstream suppresses NF-κB and reduces the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme critical for the degradation of the extracellular matrix during tumor metastasis.
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CDK6 Inhibition: In hepatocellular carcinoma, this compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 6 (CDK6). Inhibition of CDK6 leads to cell cycle arrest and induces cytotoxic autophagy through the AMPK-ULK1 signaling axis.
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JNK Pathway: In oral cancer cells, this compound induces apoptosis through a JNK-dependent activation of the caspase cascade.
Quantitative Biological Activity Data
The efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | Cancer Type | Biological Effect | IC50 Value (Time) | Reference |
| MM.1S | Multiple Myeloma | Cytotoxicity | ~3 µM (72 h); 3.992 µM | |
| OPM2 | Multiple Myeloma | Cytotoxicity | ~3 µM (72 h); 4.749 µM | |
| 8826 | Multiple Myeloma | Cytotoxicity | ~3 µM (72 h); 3.716 µM | |
| H929 | Multiple Myeloma | Cytotoxicity | ~3 µM (72 h); 2.564 µM | |
| JJN3 | Multiple Myeloma | Cytotoxicity | ~3 µM (72 h); 3.806 µM | |
| U266 | Multiple Myeloma | Cytotoxicity | ~3 µM (72 h); 4.147 µM | |
| U87MG | Glioblastoma | Cytotoxicity | 24.75 µM (24 h), 10.69 µM (72 h) | |
| HeLa Nuclear Extract | In Vitro Splicing Assay | Splicing Inhibition | ~30 µM |
Detailed Experimental Protocols
The following are generalized yet detailed protocols for key experiments used to characterize the activity of this compound, based on methodologies reported in the literature.
Cell Viability Assay (Luminescent)
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
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Cell Plating: Seed cancer cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
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Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 50 µM) in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
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Assay Procedure:
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
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Add 100 µL of CellTiter-Glo® reagent to each well.
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Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Acquisition: Measure luminescence using a plate-reading luminometer.
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Analysis: Normalize the data to the vehicle control wells and plot the results to calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of cleaved PARP-1 and cleaved Caspase-3.
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Cell Culture and Lysis: Plate cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with this compound (e.g., 15-30 µM) and a vehicle control for a specified time (e.g., 24 hours). Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
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Antibody Incubation:
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Incubate the membrane with primary antibodies against cleaved PARP-1 and cleaved Caspase-3 (typically at a 1:1000 dilution) overnight at 4°C.
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Also, probe for a loading control protein like β-actin or GAPDH.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Cell Invasion Assay (Transwell)
This assay measures the ability of cells to invade through a basement membrane matrix.
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Insert Preparation: Rehydrate 8.0 µm pore size Transwell inserts by adding warm, serum-free medium to the inside and outside of the insert. Coat the upper surface of the insert membrane with a thin layer of Matrigel® Basement Membrane Matrix and allow it to solidify.
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Cell Seeding: Resuspend cells in serum-free medium. Seed 1x10⁵ cells into the upper chamber of the prepared insert.
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Treatment: Add this compound at various non-cytotoxic concentrations to the cell suspension in the upper chamber.
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Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
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Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.
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Staining and Counting:
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Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
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Fix the invading cells on the lower surface of the membrane with methanol.
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Stain the cells with Crystal Violet.
-
Count the number of stained, invaded cells in several microscopic fields.
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Analysis: Quantify the results and express them as a percentage of the vehicle control.
Conclusion
This compound is a multi-target natural product with significant therapeutic potential, particularly in oncology and inflammatory diseases. Its ability to simultaneously inhibit fundamental cellular processes like protein degradation (via proteasome inhibition) and gene expression (via splicing inhibition) provides a powerful multi-pronged attack against cancer cells. Further research into its pharmacokinetics, in vivo efficacy, and potential for derivatization to improve solubility and specificity will be crucial for its translation into a clinical setting. The data and protocols presented here serve as a technical guide for professionals engaged in the exploration and development of this compound and related compounds.
References
- 1. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammatory response in the fibroblast-like synoviocytes of rheumatoid arthritis by suppressing matrix metallopeptidase 9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment attenuated lipopolysaccharide-induced monoamine neurotransmitter deficiency and depression-like behaviors through downregulating p38/NF-κB signaling pathway and suppressing microglia-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoginkgetin: A Technical Guide to its Source and Extraction from Ginkgo biloba
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoginkgetin is a naturally occurring biflavonoid found in the ancient gymnosperm, Ginkgo biloba.[1] As a member of the flavonoid family, it possesses a range of bioactive properties that have garnered significant interest within the scientific community.[2] Notably, this compound has been identified as a potent inhibitor of pre-mRNA splicing, a fundamental process in gene expression.[3] This mechanism, along with its reported anti-inflammatory, neuroprotective, and anti-tumor activities, positions this compound as a promising molecule for therapeutic development.[3][4] This document provides a comprehensive technical overview of the primary source of this compound, its distribution within Ginkgo biloba, and detailed methodologies for its extraction and purification.
Natural Source and Distribution
The primary natural source of this compound is the leaves of the Ginkgo biloba tree. It is one of several biflavonoids present in the leaves, alongside ginkgetin, bilobetin, amentoflavone, and sciadopitysin. While leaves are the most common source, this compound has also been isolated from the outer seed coat (sarcotesta) of Ginkgo biloba.
The concentration of this compound and other biflavonoids in the leaves is not static; it can be influenced by seasonal changes. Research has shown that the accumulation of biflavonoids, including this compound, tends to decrease as the leaves change color and senesce. For instance, a study demonstrated that the content of four major biflavonoids could decrease by as much as 30% from early to late September as the leaves turn yellow. While sciadopitysin is often reported as the most abundant biflavonoid in ginkgo leaves, followed by this compound, the relative composition can vary depending on factors like plant age and environmental conditions.
Quantitative Data on this compound Content and Extraction Yields
The yield of this compound from Ginkgo biloba is dependent on the plant material, the extraction method, and the purification strategy employed. The following tables summarize quantitative data from various studies.
| Plant Material | Biflavonoid Profile | Relative Abundance | Reference |
| Ginkgo biloba Leaves | Amentoflavone, bilobetin, ginkgetin, this compound, sciadopitysin | Sciadopitysin was the most prevalent, followed by this compound. | |
| Yellow Ginkgo biloba Leaves | Amentoflavone, bilobetin, ginkgetin, this compound, sciadopitysin | Sciadopitysin was the most abundant, with ginkgetin and this compound in significantly lower amounts. | |
| Ginkgo biloba Leaves | Bilobetin, ginkgetin, this compound, sciadopitysin | Content decreased by up to 30% as leaves turned yellow in late September. |
| Starting Material | Extraction & Purification Method | Final Yield of this compound | Reference |
| 10.0 kg dried Ginkgo biloba leaves | 95% Ethanol reflux, sequential extraction (petroleum ether, ethyl acetate, methanol), repeated silica gel column chromatography, Sephadex LH-20 column chromatography. | 40 mg | |
| 3 kg Ginkgo biloba L. extract | Purification (details not specified) | ~2 g (Content in extract was ~0.67 g/kg) |
Experimental Protocols: Extraction and Purification
The isolation of this compound from Ginkgo biloba involves a multi-step process encompassing initial extraction from the plant matrix, followed by several stages of purification to achieve high purity.
Extraction Methodologies
Several techniques have been developed for the extraction of biflavonoids from ginkgo leaves, ranging from conventional solvent-based methods to more advanced, efficiency-enhancing technologies.
a) Conventional Solvent Extraction (Solid-Liquid Extraction)
This is a foundational method for obtaining a crude extract rich in biflavonoids.
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Protocol:
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Preparation: Air-dry and grind Ginkgo biloba leaves into a fine powder to increase the surface area for solvent interaction.
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Extraction: Macerate or reflux the powdered leaves with a suitable solvent. 95% ethanol is commonly used for exhaustive extraction. A typical procedure involves refluxing 10 kg of powdered leaves with 95% ethanol three times.
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Concentration: Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract.
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b) Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time and temperature.
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Protocol:
-
Preparation: Mix 60 mg of dried, ground ginkgo leaves with 2 mL of 70% ethanol.
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Sonication: Place the mixture in an ultrasonic bath for a short duration (e.g., 10 minutes), followed by agitation (e.g., 45 minutes on a rotator).
-
Separation: Centrifuge the sample and collect the supernatant containing the extracted biflavonoids for further analysis or purification.
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c) Other Advanced Extraction Methods
-
Enzyme-Assisted Extraction (EAE) and Mechanical-Assisted Extraction (MAE): These methods can significantly increase the yield of biflavonoids in a much shorter time (e.g., 5 minutes) compared to conventional methods.
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical CO₂, often with a co-solvent like ethanol, to extract compounds. Optimal conditions for flavonol glycosides have been reported at an extraction pressure of 20 MPa and a temperature of 60°C with 95% ethanol as a co-solvent.
Purification Methodologies
The crude extract obtained from the initial extraction contains a complex mixture of compounds. A combination of chromatographic techniques is required to isolate this compound.
a) Liquid-Liquid Partitioning
This step separates compounds based on their polarity.
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Protocol:
-
Dissolve the concentrated crude extract in water.
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Sequentially extract the aqueous solution with solvents of increasing polarity, such as petroleum ether (to remove non-polar compounds), chloroform, and finally ethyl acetate. The biflavonoids, including this compound, typically concentrate in the ethyl acetate fraction.
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b) Column Chromatography
This is the primary method for separating the biflavonoids from each other.
-
Protocol:
-
Silica Gel Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system, such as chloroform-methanol (e.g., starting from 100:1 and gradually increasing the methanol concentration), is used to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Polyamide Column Chromatography: Fractions enriched with this compound can be further purified using a polyamide column, eluting with a gradient of dichloromethane-methanol.
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Sephadex LH-20 Chromatography: For final polishing, Sephadex LH-20 column chromatography with methanol as the eluent is effective in removing remaining impurities and yielding high-purity this compound.
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c) Semi-Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure this compound for research or as a reference standard, semi-preparative HPLC is an effective final step.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound from Ginkgo biloba leaves.
References
- 1. This compound | C32H22O10 | CID 5318569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a bioactive constituent from Ginkgo Biloba, protects against obesity-induced cardiomyopathy via enhancing Nrf2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]
Isoginkgetin: A Technical Guide to its Anti-inflammatory Properties and Molecular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoginkgetin, a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the signaling cascades involved to support further research and drug development efforts. While the primary mechanisms of this compound's anti-inflammatory action appear to be centered on the NF-κB and MAPK pathways, its interaction with other inflammatory cascades such as the JAK/STAT and NLRP3 inflammasome pathways is not well-documented in current scientific literature.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
This compound has emerged as a promising candidate due to its potent anti-inflammatory activities.[1] It has been shown to suppress the production of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] This guide will delve into the core molecular pathways through which this compound exerts these effects.
Core Anti-inflammatory Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are primarily attributed to its ability to interfere with key signaling pathways that regulate the expression of inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses, controlling the transcription of a vast array of pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[3][4] It can impair NF-κB signaling through the inhibition of proteasome activity, which is crucial for the degradation of the inhibitory protein IκBα. By preventing IκBα degradation, this compound sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent transcriptional activity.
Modulation of the p38 MAPK Signaling Pathway
The MAPK family of proteins plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been demonstrated to selectively inhibit the phosphorylation of p38 MAPK, a key kinase in the inflammatory cascade, without significantly affecting the ERK and JNK MAPKs. The inhibition of p38 MAPK activation by this compound contributes to the downregulation of pro-inflammatory gene expression.
Interference with the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of cellular processes, including inflammation and cell survival. This compound has been shown to inhibit the PI3K/Akt signaling pathway, which can be upstream of NF-κB activation. By inhibiting this pathway, this compound can further suppress the expression of NF-κB-dependent inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound
| Cell Line | Stimulant | Mediator | This compound Concentration | % Inhibition / IC50 | Reference |
| BV2 microglia | LPS (20 ng/mL) | IL-1β | 0.1 µM | ~28% reduction | |
| BV2 microglia | LPS (20 ng/mL) | IL-1β | 0.5 µM | ~45% reduction | |
| BV2 microglia | LPS (20 ng/mL) | IL-6 | 0.1 µM | ~32% reduction | |
| BV2 microglia | LPS (20 ng/mL) | IL-6 | 0.5 µM | ~48% reduction | |
| BV2 microglia | LPS (20 ng/mL) | iNOS mRNA | 0.1 µM & 0.5 µM | Dose-dependent reduction | |
| BV2 microglia | LPS (20 ng/mL) | COX-2 mRNA | 0.1 µM & 0.5 µM | Dose-dependent reduction | |
| RA-FLS | TNF-α | IL-1β | Not specified | Down-regulated | |
| RA-FLS | TNF-α | IL-6 | Not specified | Down-regulated | |
| RA-FLS | TNF-α | IL-8 | Not specified | Down-regulated |
RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Treatment | Parameter | Result | Reference |
| LPS-induced depression model in mice | This compound (4 mg/kg, i.p.) | Serum IL-1β | Significantly reduced | |
| LPS-induced depression model in mice | This compound (4 mg/kg, i.p.) | Serum IL-10 | Significantly increased |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: BV2 murine microglial cells and primary rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are pre-treated with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
Measurement of Inflammatory Mediators
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Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected to measure the concentration of secreted cytokines such as IL-1β and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells using TRIzol reagent. cDNA is synthesized using a reverse transcription kit. qRT-PCR is then performed using specific primers for target genes (e.g., iNOS, COX-2, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p38, Akt, NF-κB p65, IκBα) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory potential by targeting fundamental signaling pathways, primarily the NF-κB and p38 MAPK pathways, and to some extent, the PI3K/Akt pathway. The available quantitative data supports its efficacy in reducing the expression and production of key pro-inflammatory mediators. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate its mechanisms of action and therapeutic potential.
Future research should focus on several key areas:
-
JAK/STAT and NLRP3 Inflammasome Pathways: A thorough investigation into whether this compound directly or indirectly modulates the JAK/STAT and NLRP3 inflammasome signaling pathways is warranted to provide a more complete picture of its anti-inflammatory profile.
-
In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies in various disease models are needed to establish the therapeutic efficacy, optimal dosing, and pharmacokinetic profile of this compound.
-
Target Identification: Elucidating the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action and facilitate the development of more potent and selective derivatives.
-
Clinical Translation: Given its promising preclinical data, the potential for clinical development of this compound or its analogs as novel anti-inflammatory therapeutics should be explored.
References
- 1. Isoliquiritigenin inhibits NLRP3 inflammasome activation with CAPS mutations by suppressing caspase-1 activation and mutated NLRP3 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment attenuated lipopolysaccharide-induced monoamine neurotransmitter deficiency and depression-like behaviors through downregulating p38/NF-κB signaling pathway and suppressing microglia-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound treatment attenuated lipopolysaccharide-induced monoamine neurotransmitter deficiency and depression-like behaviors through downregulating p38/NF-κB signaling pathway and suppressing microglia-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoginkgetin: A Biflavonoid with Neuroprotective Potential in Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Isoginkgetin, a biflavonoid naturally occurring in the leaves of Ginkgo biloba, has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, with a focus on its mechanisms of action in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. We present a compilation of the current quantitative data, detailed experimental protocols for key assays, and an exploration of the signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic strategies for neurodegenerative disorders.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons in the central nervous system. While the specific pathologies differ, common underlying mechanisms include protein misfolding and aggregation, oxidative stress, neuroinflammation, and mitochondrial dysfunction. Current therapeutic options are largely symptomatic and fail to halt or reverse the relentless progression of these diseases.
Natural products have long been a valuable source of novel therapeutic agents. This compound, a biflavonoid, has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] More recently, its neuroprotective properties have become a focus of intense research. This guide synthesizes the existing scientific literature on the neuroprotective effects of this compound in various neurodegenerative disease models, providing a detailed resource for the scientific community.
Neuroprotective Effects of this compound in Disease Models
While research is ongoing, preliminary studies have highlighted the potential of this compound in various neurodegenerative and neurological models.
Amyotrophic Lateral Sclerosis (ALS) and Depression Models
In models of ALS, this compound has been identified as a potent inducer of PINK1-Parkin-dependent mitophagy, a cellular process crucial for clearing damaged mitochondria. This action improves mitochondrial function and alleviates ALS-related pathologies in both animal and patient-derived induced pluripotent stem cell (iPSC) models.[3]
Furthermore, in a lipopolysaccharide (LPS)-induced mouse model of depression, this compound treatment attenuated depression-like behaviors and restored neurotransmitter levels.[4] This effect was attributed to its ability to suppress neuroinflammation by downregulating the p38/NF-κB signaling pathway and protecting neurons from microglia-induced apoptosis.[4]
Quantitative Data on this compound's Efficacy
The following tables summarize the available quantitative data on the effects of this compound in various experimental models. It is important to note that direct quantitative data for this compound in specific Alzheimer's, Parkinson's, and Huntington's disease models are still limited in the public domain. The data presented here are from studies on related models or cancer cell lines, which can provide an initial understanding of its bioactivity and toxicity.
Table 1: In Vitro Cytotoxicity and Bioactivity of this compound
| Cell Line | Assay | Endpoint | Concentration/Dosage | Result | Reference |
| BV2 (microglia) | Cell Viability | Cytotoxicity | 0-2 µM | No significant cytotoxicity | |
| BV2 (microglia) | Cell Viability | Cytotoxicity | 4 µM | Significant toxicity | |
| SH-SY5Y (neuroblastoma) | Cell Viability | Protection against LPS-CM | Not specified | Markedly decreased cell viability from 95.53% to 32.55% was observed with LPS-CM. This compound's protective effect was noted but not quantified in the abstract. | |
| U87MG (glioblastoma) | MTT Assay | IC50 | 24 h | 24.75 ± 13.7 µM | |
| U87MG (glioblastoma) | MTT Assay | IC50 | 48 h | Not specified | |
| U87MG (glioblastoma) | MTT Assay | IC50 | 72 h | 10.69 ± 3.63 µM | |
| Multiple Myeloma Cell Lines | CellTiter-Glo | IC50 | 72 h | ~3 µM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosage | Outcome | Reference |
| Mice | LPS-induced depression | 4 mg/kg (i.p.) | Attenuated depression- and anxiety-like behaviors; restored neurotransmitter synthesis. | |
| Mice | LPS-induced depression | 8 mg/kg (i.p.) | Toxic to mice. |
Key Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases.
Anti-inflammatory Pathway: p38/NF-κB Signaling
Neuroinflammation, mediated by activated microglia, is a critical component of neurodegeneration. This compound has been shown to inhibit the production of pro-inflammatory cytokines and decrease neuroinflammation by downregulating the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathway in microglia.
Mitochondrial Quality Control: PINK1-Parkin-Dependent Mitophagy
Mitochondrial dysfunction is a central feature of many neurodegenerative diseases. This compound has been shown to be a potent inducer of mitophagy, the selective degradation of damaged mitochondria, through the PINK1-Parkin pathway. This process is crucial for maintaining a healthy mitochondrial population and cell survival.
Oxidative Stress Response: Nrf2/ARE Signaling
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound. These protocols are intended to serve as a starting point for researchers looking to investigate the neuroprotective effects of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
BV2 (murine microglia): Used to study neuroinflammation.
-
SH-SY5Y (human neuroblastoma): A common model for neuronal studies, can be differentiated into a more mature neuronal phenotype.
-
-
Culture Conditions:
-
Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
This compound Preparation and Treatment:
-
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
For in vitro experiments, cells are pre-treated with this compound (e.g., 0.1 µM and 0.5 µM) for a specified time (e.g., 1 hour) before stimulation with a toxin or inflammatory agent (e.g., LPS at 20 ng/mL).
-
In Vivo Animal Studies
-
Animal Model:
-
Kunming mice are a commonly used strain for behavioral and neurological studies.
-
-
Experimental Design:
-
Animals are randomly divided into groups: control, this compound alone, disease model (e.g., LPS injection), and disease model with this compound treatment.
-
This compound (e.g., 4 mg/kg) is administered daily via intraperitoneal (i.p.) injection for a specified duration (e.g., 14 days) prior to the induction of the disease model.
-
-
Behavioral Tests:
-
Depression-like behaviors can be assessed using tests such as the tail suspension test and the forced swim test.
-
Anxiety-like behaviors can be evaluated using the elevated plus-maze.
-
Western Blot Analysis
-
Protein Extraction:
-
Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies overnight at 4°C. Examples of primary antibodies and their typical dilutions include:
-
Rabbit anti-p-p38 (1:1000)
-
Rabbit anti-p38 (1:1000)
-
Rabbit anti-NF-κB p65 (1:1000)
-
Rabbit anti-Nrf2 (1:1000)
-
Mouse anti-β-actin (1:5000) as a loading control.
-
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000) for 1 hour at room temperature.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence
-
Cell Preparation:
-
Cells are grown on coverslips and fixed with 4% paraformaldehyde for 15 minutes.
-
Cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Coverslips are blocked with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubation with the primary antibody (e.g., rabbit anti-Nrf2, 1:200) is performed overnight at 4°C.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG, 1:500) for 1 hour in the dark.
-
-
Counterstaining and Mounting:
-
Nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI).
-
Coverslips are mounted on glass slides with a mounting medium.
-
-
Imaging:
-
Images are captured using a confocal microscope.
-
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential in various preclinical models, primarily through its anti-inflammatory, antioxidant, and pro-mitophagy activities. The modulation of key signaling pathways such as p38/NF-κB, PINK1-Parkin, and Nrf2/ARE underscores its multifaceted mechanism of action. However, the current body of research is still in its early stages.
Future investigations should focus on:
-
Expanding research into specific neurodegenerative disease models: There is a critical need for quantitative studies on the effects of this compound on the hallmark pathologies of Alzheimer's disease (amyloid-beta and tau), Parkinson's disease (alpha-synuclein and dopaminergic neuron loss), and Huntington's disease (mutant huntingtin).
-
Detailed pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.
-
Long-term efficacy and safety studies: Chronic in vivo studies are necessary to evaluate the long-term therapeutic benefits and potential side effects of this compound.
-
Combination therapies: Investigating the synergistic effects of this compound with other neuroprotective agents could lead to more effective treatment strategies.
References
- 1. The Use of Ginkgo Biloba L. as a Neuroprotective Agent in the Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 2. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Neuroprotective Potential of Biflavone Ginkgetin: A Review | Semantic Scholar [semanticscholar.org]
- 4. Neuroprotective Potential of Biflavone Ginkgetin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Isoginkgetin: A Technical Guide to its Function as a Pre-mRNA Splicing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoginkgetin, a naturally occurring biflavonoid isolated from Ginkgo biloba, has been identified as a potent, cell-permeable, and reversible inhibitor of pre-mRNA splicing. It obstructs the splicing process by preventing the stable recruitment of the U4/U5/U6 tri-snRNP to the prespliceosomal A complex, thereby stalling spliceosome assembly. This inhibitory action affects both the major and minor spliceosomes. This compound's ability to induce growth arrest and apoptosis in cancer cells has positioned it as a compound of interest in oncology research, with evidence suggesting that its anti-tumor activity is linked to its splicing inhibition function. However, recent studies have introduced a nuanced perspective, indicating that this compound's effects on splicing may be indirect, with transcription being its primary target. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data on its inhibitory effects, and the experimental protocols used for its characterization.
Mechanism of Action
Pre-mRNA splicing is a critical step in eukaryotic gene expression, where non-coding introns are removed from precursor messenger RNA (pre-mRNA) and exons are ligated together to form mature mRNA. This process is carried out by the spliceosome, a large and dynamic ribonucleoprotein complex.
This compound exerts its inhibitory effect at a key transitional step in spliceosome assembly. The canonical model suggests that it prevents the stable association of the U4/U5/U6 tri-snRNP (small nuclear ribonucleoprotein particle) with the prespliceosomal A complex.[1][2][3][4][5] This blockage prevents the transition to the catalytically active B complex, leading to an accumulation of the A complex. This mechanism of action distinguishes it from other splicing inhibitors like Pladienolide B, which targets the SF3B1 protein within the U2 snRNP.
However, it is important to note that some recent research suggests this compound may primarily act as a transcription inhibitor, with its effects on splicing being a downstream or indirect consequence. This highlights an area of ongoing investigation into its precise molecular interactions.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays, both in vitro and in vivo. The following tables summarize the key quantitative findings.
Table 1: In Vitro Splicing Inhibition
| Parameter | Value | Assay System | Reference |
| IC50 | ~30 µM | HeLa nuclear extract | |
| ICmax | 50 µM | HeLa nuclear extract | |
| Effective Concentration | 70 µM | In vitro splicing reactions |
Table 2: Cellular Effects
| Effect | Concentration | Cell Line | Duration | Reference |
| Growth Arrest | 33 µM | HEK293-derived cells | 24 hours | |
| Inhibition of Reporter Splicing | 33 µM | 293F-II cells | Overnight | |
| Pre-mRNA Accumulation | 10-100 µM | 293F-II cells | 4-21 hours | |
| Inhibition of Cell Viability (IC50) | 2.564 - 4.749 µM | Multiple Myeloma cell lines | Not Specified | |
| Anti-inflammatory Effects (in vivo) | 4 mg/kg (i.p.) | Not Specified | 14 days |
Experimental Protocols
The characterization of this compound as a splicing inhibitor has relied on a variety of established molecular and cellular biology techniques.
In Vitro Splicing Assay
This assay directly measures the effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.
-
Materials: HeLa nuclear extract, radiolabeled pre-mRNA substrate (e.g., AdML, β-globin), ATP, this compound.
-
Protocol:
-
Prepare standard splicing reactions containing HeLa nuclear extract and an ATP regenerating system.
-
Add this compound at various concentrations (typically 0-100 µM).
-
Initiate the reaction by adding the radiolabeled pre-mRNA substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and isolate the RNA.
-
Analyze the RNA products (pre-mRNA, mRNA, splicing intermediates) by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
In Vivo Splicing Reporter Assay
This cell-based assay utilizes reporter constructs to monitor splicing activity within living cells.
-
Materials: Mammalian cell lines (e.g., HEK293) stably or transiently transfected with a splicing reporter plasmid (e.g., a luciferase reporter where expression is dependent on splicing).
-
Protocol:
-
Culture the reporter cell line.
-
Treat the cells with this compound or a vehicle control (DMSO) for a specified duration.
-
Lyse the cells and measure the reporter activity (e.g., luciferase activity).
-
A decrease in reporter activity (for splicing-dependent expression) or an increase (for intron-retention-dependent expression) indicates splicing inhibition.
-
Analysis of Endogenous Transcripts
This method assesses the impact of this compound on the splicing of naturally occurring genes.
-
Materials: Cell line of interest, this compound, RNA extraction reagents, reverse transcriptase, PCR reagents, primers flanking an intron of a target gene.
-
Protocol:
-
Treat cells with this compound.
-
Isolate total RNA from the treated and control cells.
-
Perform reverse transcription to generate cDNA.
-
Use PCR with primers specific to the exons flanking an intron of an endogenous gene (e.g., β-tubulin, actin) to amplify both spliced and unspliced transcripts.
-
Analyze the PCR products by agarose gel electrophoresis to visualize the accumulation of unspliced pre-mRNA.
-
Anti-Tumor Activity and Therapeutic Potential
This compound has demonstrated anti-tumor properties in various cancer cell lines, including those from fibrosarcoma, breast carcinoma, and melanoma. Its ability to induce apoptosis and cell cycle arrest is thought to be a direct consequence of its splicing inhibitory function. The general inhibition of splicing disrupts the production of essential proteins required for cancer cell proliferation and survival. This makes pre-mRNA splicing an attractive target for novel anti-cancer therapies.
dot digraph Isoginkgetin_Anti-Tumor_Logic { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
This compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Splicing_Inhibition [label="Inhibition of\npre-mRNA Splicing", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Disruption [label="Disruption of Essential\nProtein Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Tumor_Activity [label="Anti-Tumor Activity", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
This compound -> Splicing_Inhibition [color="#202124"]; Splicing_Inhibition -> Protein_Disruption [color="#202124"]; Protein_Disruption -> Cell_Cycle_Arrest [color="#202124"]; Protein_Disruption -> Apoptosis [color="#202124"]; Cell_Cycle_Arrest -> Anti_Tumor_Activity [color="#202124"]; Apoptosis -> Anti_Tumor_Activity [color="#202124"]; } . Caption: Logical Flow of this compound's Anti-Tumor Activity.
Conclusion and Future Directions
This compound is a valuable tool for studying the intricacies of pre-mRNA splicing. Its distinct mechanism of action provides a complementary approach to other known splicing inhibitors. The link between its splicing inhibition and anti-tumor effects underscores the potential for targeting the spliceosome in cancer therapy.
Future research should focus on several key areas:
-
Target Identification: Precisely identifying the direct molecular target of this compound within the spliceosome or other cellular machinery to resolve the controversy between its roles in transcription and splicing.
-
Specificity and Off-Target Effects: A comprehensive analysis of this compound's specificity and potential off-target effects is crucial for its development as a therapeutic agent.
-
Structure-Activity Relationship Studies: Elucidating the structure-activity relationship of this compound could lead to the design of more potent and specific analogs.
References
- 1. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing | Semantic Scholar [semanticscholar.org]
- 4. The biflavonoid this compound is a general inhibitor of Pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The spliceosome inhibitors this compound and pladienolide B induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
Isoginkgetin antiviral activity against specific viruses
An In-depth Technical Guide on the Antiviral Activity of Isoginkgetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a biflavonoid naturally occurring in the leaves of the Ginkgo biloba tree, has garnered significant attention for its diverse pharmacological activities. Beyond its known anti-tumor properties, emerging research has highlighted its potential as a broad-spectrum antiviral agent. A key mechanism underpinning its biological effects is the inhibition of pre-mRNA splicing, a fundamental cellular process for gene expression in eukaryotes.[1][2] This unique, host-directed mechanism makes this compound an intriguing candidate for antiviral drug development, as it may offer a higher barrier to the development of viral resistance. This guide provides a detailed overview of the antiviral activity of this compound against specific viruses, summarizes quantitative data, outlines experimental protocols, and visualizes its mechanisms of action.
Core Mechanism of Action: Inhibition of Pre-mRNA Splicing
This compound functions as a general inhibitor of the spliceosome, the cellular machinery responsible for excising introns from pre-messenger RNA (pre-mRNA). It effectively blocks the splicing process by preventing the stable recruitment of the U4/U5/U6 tri-snRNP (tri-small nuclear ribonucleoprotein), leading to the accumulation of the prespliceosomal A complex.[1][2] By disrupting this essential host process, this compound can indirectly inhibit the replication of viruses that rely on the host's splicing machinery for their own gene expression or for the expression of host factors necessary for their life cycle.
Antiviral Activity Against Specific Viruses
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)
This compound has demonstrated notable inhibitory effects against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. In vitro studies have confirmed its ability to reduce viral replication in cell cultures.
-
Mechanism: The antiviral activity of this compound against SARS-CoV-2 is believed to be multifaceted. Computational docking studies suggest it can bind to and inhibit key viral enzymes essential for replication, including the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp).[3] Furthermore, its established role as a splicing inhibitor is highly relevant. This property has been leveraged in research settings to optimize DNA-launched SARS-CoV-2 replicon systems by reducing the confounding effects of host RNA splicing on reporter gene expression.
-
Efficacy: In an in vitro study using SARS-CoV-2-infected Vero cells, this compound showed significant antiviral activity, with a 50% inhibitory concentration (IC50) of 22.81 μM. At a concentration of 50 μM, it achieved approximately 84% inhibition of the virus while maintaining around 61% host cell viability.
Quantitative Data Summary
The following table summarizes the available quantitative data on the antiviral efficacy and cytotoxicity of this compound. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.
| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | Vero | Immunofluorescence (N protein) | 22.81 | ~100 | ~4.4 |
Note: Data for other specific viruses like Influenza, Zika, or Dengue are not as extensively documented for this compound itself, with more literature available for related flavonoids such as isoquercetin.
Experimental Protocols
Evaluating the antiviral potential of compounds like this compound involves a series of standardized in vitro assays.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial to determine the concentration range at which a compound is toxic to the host cells, ensuring that observed antiviral effects are not simply due to cell death.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549) in a 96-well plate and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (vehicle, e.g., DMSO) and a "blank" control (medium only).
-
Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control (100% viability). Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the 50% cytotoxic concentration (CC50).
Antiviral Assay (IC50/EC50 Determination)
This protocol outlines a common method, such as a yield reduction or immunofluorescence-based assay, to quantify viral inhibition.
-
Cell Seeding: Seed host cells in a 96-well plate and incubate to form a confluent monolayer.
-
Infection and Treatment: Infect the cells with the virus (e.g., SARS-CoV-2) at a predetermined multiplicity of infection (MOI) for 1-2 hours.
-
Compound Addition: After the adsorption period, remove the viral inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound at non-toxic concentrations.
-
Incubation: Incubate the plate for 24-48 hours to allow for viral replication.
-
Quantification of Viral Replication:
-
Immunofluorescence: Fix the cells, permeabilize them, and stain with an antibody specific to a viral protein (e.g., Nucleocapsid). Use a fluorescent secondary antibody and image the wells. Quantify the percentage of infected cells.
-
qRT-PCR: Extract RNA from the cells or supernatant and perform quantitative reverse transcription PCR to measure the amount of viral RNA.
-
Plaque Reduction Assay: For plaque-forming viruses, after infection and treatment, the cells are covered with a semi-solid overlay (like agarose) to restrict viral spread to adjacent cells. After incubation, plaques are visualized by staining and counted.
-
-
Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound). Determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) using non-linear regression analysis.
Mandatory Visualizations
Diagrams of Mechanisms and Workflows
Caption: this compound inhibits viral replication via host- and virus-directed mechanisms.
Caption: Standard experimental workflow for evaluating in vitro antiviral efficacy.
Caption: Logical relationship of this compound modulating a pro-viral host pathway.
References
- 1. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
Isoginkgetin: A Biflavonoid Inhibitor of the NF-κB Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isoginkgetin, a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree, has garnered significant attention for its potent anti-inflammatory and anti-cancer properties.[1] A primary mechanism underlying these effects is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and immune responses. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the inhibition of the NF-κB pathway by this compound.
Mechanism of Action: Inhibition of Proteasomal Degradation of IκBα
The canonical NF-κB signaling pathway is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers (typically p65/p50) in the cytoplasm. Upon stimulation by various signals, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing its translocation to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in inflammation and cell survival.
This compound primarily exerts its inhibitory effect on the NF-κB pathway by targeting the 20S proteasome .[2] By directly inhibiting the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome, this compound prevents the degradation of phosphorylated IκBα. This leads to the accumulation of IκBα in the cytoplasm, which continues to sequester NF-κB, thereby preventing its nuclear translocation and transcriptional activity.
Some studies also suggest that this compound's inhibitory effects on NF-κB may be mediated through the modulation of upstream signaling pathways, such as the p38 MAPK and PI3K/Akt pathways, which can influence IKK activation.
Quantitative Data on NF-κB Pathway Inhibition
The inhibitory effects of this compound on the NF-κB signaling pathway have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.
| Assay | Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| NF-κB Luciferase Reporter Assay | HEK293 | TNF-α | 10 µM | Significant blunting of TNF-α-induced NF-κB signaling | |
| IκBα Degradation (Western Blot) | HeLa | TNF-α | Dose-dependent | Prevented the degradation of IκBα | |
| p65 Nuclear Translocation (Immunofluorescence) | BV2 microglia | LPS | Not specified | Significantly reduced NF-κB p65 translocation to the nucleus | |
| Phosphorylation of p65, IKK, IκBα (Western Blot) | Chondrocytes | IL-1β | Not specified | Reduced the increase in phosphorylation of IKK, IκBα, and p65 |
| Assay | In Vitro System | This compound Concentration | % Inhibition | Reference |
| 20S Proteasome Activity (Chymotrypsin-like) | Purified 20S proteasome | 30 µM | >50% | |
| 20S Proteasome Activity (Trypsin-like) | Purified 20S proteasome | 30 µM | >50% | |
| 20S Proteasome Activity (Caspase-like) | Purified 20S proteasome | 30 µM | >50% | |
| 20S Proteasome Activity (All three) | Purified 20S proteasome | 100 µM | >95% |
| Pro-inflammatory Mediator | Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| IL-1β Production | BV2 microglia | LPS | 0.1 µM | Reduced from 683.56 pg/ml to 489.11 pg/ml | |
| IL-1β Production | BV2 microglia | LPS | 0.5 µM | Reduced from 683.56 pg/ml to 372.22 pg/ml | |
| IL-6 Production | BV2 microglia | LPS | 0.1 µM | Reduced from 622.09 pg/ml to 422.96 pg/ml | |
| IL-6 Production | BV2 microglia | LPS | 0.5 µM | Reduced from 622.09 pg/ml to 322.38 pg/ml | |
| Nitric Oxide (NO) Production | BV2 microglia | LPS | Dose-dependent | Significantly suppressed NO production | |
| iNOS Gene Expression | BV2 microglia | LPS | Dose-dependent | Significantly reversed iNOS gene expression |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on the NF-κB signaling pathway.
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
1. Cell Culture and Transfection:
- HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- Cells are seeded in 24-well plates and co-transfected with an NF-κB luciferase reporter plasmid (containing multiple copies of the NF-κB consensus binding site upstream of a luciferase gene) and a Renilla luciferase plasmid (as a transfection control) using a suitable transfection reagent.
2. This compound Treatment and Stimulation:
- 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO).
- After a pre-incubation period (e.g., 6 hours), cells are stimulated with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a specified duration (e.g., 4 hours).
3. Luciferase Activity Measurement:
- Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency.
Western Blot Analysis for IκBα Degradation and p65 Phosphorylation
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB pathway.
1. Cell Lysis:
- Cells are treated with this compound and/or a stimulant (e.g., TNF-α or LPS) for the desired time points.
- Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- For nuclear translocation studies, cytoplasmic and nuclear fractions are separated using a nuclear extraction kit.
2. Protein Quantification and Electrophoresis:
- Protein concentration in the lysates is determined using a BCA protein assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
3. Immunoblotting:
- The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- The membrane is incubated with primary antibodies against IκBα, phospho-IκBα, p65, phospho-p65, or a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the p65 subunit of NF-κB.
1. Cell Culture and Treatment:
- Cells are grown on glass coverslips in a 24-well plate.
- Cells are treated with this compound and/or a stimulant (e.g., LPS) for the indicated times.
2. Fixation and Permeabilization:
- Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
- Cells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
- Cells are incubated with a primary antibody against p65 overnight at 4°C.
- After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.
4. Mounting and Imaging:
- Nuclei are counterstained with DAPI.
- Coverslips are mounted on glass slides with a mounting medium.
- Images are captured using a fluorescence microscope.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
1. Nuclear Extract Preparation:
- Nuclear extracts are prepared from cells treated with this compound and/or a stimulant.
2. Probe Labeling:
- A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is end-labeled with a non-radioactive label (e.g., biotin or digoxigenin) or a radioactive isotope (e.g., [γ-³²P]ATP).
3. Binding Reaction:
- Nuclear extract is incubated with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
- For competition assays, an excess of unlabeled probe is added to the reaction to confirm the specificity of the binding. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added to the reaction.
4. Electrophoresis and Detection:
- The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
- The gel is transferred to a nylon membrane, and the labeled probe is detected using a method appropriate for the label (e.g., streptavidin-HRP for biotin or autoradiography for ³²P).
Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes
qPCR is used to measure the mRNA expression levels of NF-κB target genes, such as IL-6 and TNF-α.
1. RNA Extraction and cDNA Synthesis:
- Total RNA is extracted from treated cells using a suitable RNA isolation kit.
- RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.
2. qPCR Reaction:
- The qPCR reaction is performed using a qPCR master mix, gene-specific primers for the target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH or ACTB), and the cDNA template.
3. Data Analysis:
- The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the proteasome, preventing IκBα degradation and NF-κB nuclear translocation.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's effect on the NF-κB pathway.
Conclusion
This compound is a potent inhibitor of the NF-κB signaling pathway, primarily through its action as a proteasome inhibitor. This activity prevents the degradation of IκBα, leading to the cytoplasmic retention of NF-κB and the suppression of pro-inflammatory gene expression. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound as an anti-inflammatory and anti-cancer agent. Further investigation is warranted to fully elucidate its complex interactions with upstream signaling cascades and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoginkgetin: A Biflavonoid Inhibitor of Tumor Invasion via PI3K/Akt Signaling
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isoginkgetin, a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree, has emerged as a promising anti-cancer agent.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on tumor invasion, with a specific focus on its interaction with the PI3K/Akt signaling pathway. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents.
Mechanism of Action: Inhibition of the PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and motility.[2][3] In many cancers, this pathway is constitutively active, promoting tumor progression and metastasis.[2] this compound exerts its anti-invasive effects by targeting key components of this pathway.
Studies have shown that this compound inhibits the phosphorylation of Akt, a central kinase in the PI3K pathway.[2] This inhibition of Akt activity leads to the downstream suppression of signaling molecules that promote tumor invasion. One of the most significant downstream targets of the PI3K/Akt pathway in the context of invasion is matrix metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase that degrades components of the extracellular matrix (ECM), facilitating cancer cell invasion and metastasis. This compound has been demonstrated to decrease the expression and activity of MMP-9 in various cancer cell lines.
Furthermore, this compound has been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that is often activated by the PI3K/Akt pathway and plays a crucial role in promoting the expression of MMP-9. By inhibiting both Akt and NF-κB, this compound effectively downregulates MMP-9, thereby impeding the invasive potential of tumor cells.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| U87MG | Glioblastoma | 24.75 ± 13.7 | 24 |
| U87MG | Glioblastoma | 10.69 ± 3.63 | 72 |
| HepG2 | Hepatocellular Carcinoma | 21.54 | 48 |
| Huh7 | Hepatocellular Carcinoma | 6.69 | 48 |
| MM.1S, OPM2, 8826, H929, JJN3, U226 | Multiple Myeloma | ~3 | 72 |
Table 2: Effect of this compound on Akt Phosphorylation and MMP-9 Activity
| Cell Line | This compound Concentration (µM) | Effect on Akt Phosphorylation | Effect on MMP-9 Activity |
| HT1080 | 10-40 | Dose-dependent decrease | Dose-dependent decrease |
| MDA-MB-231 | 20 | Decreased | Decreased |
| B16F10 | 20 | Decreased | Decreased |
| U87MG | 25 | Significant reduction at 12 and 24h | Reduced |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Western Blot Analysis for Akt Phosphorylation
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin), diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Matrigel Invasion Assay
-
Chamber Coating: Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and incubate at 37°C for 1 hour to solidify.
-
Cell Seeding: Seed cancer cells (2.5 - 5 x 10^4) in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface with 70% ethanol and stain with 0.1% crystal violet.
-
Quantification: Count the number of invaded cells in multiple fields under a microscope.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Gelatin Zymography for MMP-9 Activity
-
Sample Preparation: Collect conditioned media from this compound-treated and control cells. Concentrate the media and determine the protein concentration.
-
Electrophoresis: Mix samples with non-reducing sample buffer and run on a 7.5% polyacrylamide gel containing gelatin.
-
Gel Washing: Wash the gel twice for 30 minutes with a washing buffer containing Triton X-100 to remove SDS.
-
Incubation: Incubate the gel in an incubation buffer at 37°C for 24 hours to allow for gelatin digestion by MMPs.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis are visible against a blue background.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits tumor invasion by blocking the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's anti-invasive effects.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by effectively inhibiting tumor cell invasion. Its mechanism of action is centered on the suppression of the PI3K/Akt signaling pathway, leading to the downregulation of key effectors such as MMP-9. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and development of this compound and related compounds as novel cancer therapeutics. Further research is warranted to explore the full therapeutic potential of this compound in preclinical and clinical settings.
References
Isoginkgetin: A Deep Dive into its Structure-Activity Relationship for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoginkgetin, a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree, has emerged as a promising scaffold for the development of novel therapeutics. Its diverse biological activities, including potent anti-inflammatory, anticancer, and antiviral effects, are primarily attributed to its ability to modulate key cellular processes such as pre-mRNA splicing and various signaling pathways. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and drug development professionals engaged in the design and synthesis of next-generation this compound-based drugs. We will explore the synthesis of this compound and its analogs, present quantitative data on their biological activities, detail key experimental protocols, and visualize the intricate signaling pathways modulated by this versatile molecule.
Core Structure and Synthetic Approaches
This compound is a biflavonoid characterized by the C3'-C8" linkage of two apigenin monomers. The core structure features two flavonoid moieties, each containing hydroxyl and methoxy groups that are crucial for its biological activity. The total synthesis of this compound and its derivatives has been a subject of significant research interest, aiming to not only provide a reliable source of the natural product but also to generate a diverse library of analogs for SAR studies.
A key synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction. This approach utilizes a protected flavone boronic ester and a protected iodoflavone as the key building blocks. The synthesis of these precursors involves multiple steps, including protection of hydroxyl groups, iodination, and boronic ester formation. Subsequent coupling under palladium catalysis, followed by deprotection, yields the this compound scaffold. This synthetic route offers the flexibility to introduce various functional groups at different positions of the flavonoid rings, enabling a systematic exploration of the SAR.
One notable advancement in the synthetic chemistry of this compound has been the development of water-soluble phosphate prodrugs, such as IP2 and M2P2. These analogs were synthesized to improve the pharmacokinetic properties of the parent compound, which suffers from poor solubility. The synthesis of these phosphate derivatives involves the phosphorylation of the hydroxyl groups on the this compound backbone.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound is intricately linked to its chemical structure. Modifications to the hydroxyl and methoxy groups, as well as the introduction of new functional moieties, can significantly impact its potency and selectivity. The following sections summarize the key SAR findings from various studies.
Anticancer Activity
This compound exhibits cytotoxic effects against a range of cancer cell lines. Its anticancer activity is, in part, attributed to its ability to inhibit pre-mRNA splicing, a critical process for gene expression in cancer cells.[1] Furthermore, this compound has been shown to induce apoptosis and inhibit tumor cell invasion.[2]
Structure-activity relationship studies have focused on improving the anticancer efficacy and pharmacological properties of this compound. The development of water-soluble phosphate analogs, such as IP2, has been a significant step in this direction. While this compound itself shows cytotoxicity, the IP2 analog was found to have reduced cytotoxicity while retaining its ability to modulate the immune response against tumor antigens.[3] This suggests that separating the cytotoxic effects from the immunomodulatory properties is possible through chemical modification, opening new avenues for developing this compound-based cancer immunotherapies.
The table below summarizes the anticancer activity of this compound and its analogs.
| Compound | Cell Line | Assay | IC50 / Activity | Reference |
| This compound | Multiple Myeloma (MM.1S, OPM2, 8226, H929, JJN3, U266) | Cell Viability | ~3 µM (72h) | [2] |
| This compound | Ovarian Cancer | USP8 Inhibition | 12.68 µM | [4] |
| IP2 | MCA205 Fibrosarcoma, B16F10 Melanoma | T-cell Activation | Increased intron-derived SL8 presentation | |
| M2P2 | MCA205 Fibrosarcoma, B16F10 Melanoma | T-cell Activation | Decreased or no impact on intron-derived SL8 presentation |
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This effect is mediated through the modulation of key inflammatory signaling pathways, including the NF-κB and p38 MAPK pathways.
SAR studies in the context of anti-inflammatory activity have highlighted the importance of the flavonoid backbone. While specific SAR data for a series of this compound analogs on inflammation is limited in the reviewed literature, the general understanding of flavonoid SAR suggests that the number and position of hydroxyl and methoxy groups play a critical role in their anti-inflammatory potential. The development of analogs with improved solubility and bioavailability, such as the phosphate derivatives, could potentially enhance their anti-inflammatory efficacy in vivo.
Pre-mRNA Splicing Inhibition
The inhibition of pre-mRNA splicing is a key mechanism of action for this compound. It has been shown to be a general inhibitor of both the major and minor spliceosomes. This compound appears to act by preventing the stable recruitment of the U4/U5/U6 tri-snRNP to the pre-spliceosome, leading to the accumulation of the A complex.
The development of analogs has also shed light on the SAR of splicing inhibition. The water-soluble phosphate derivative IP2 was shown to retain the splicing inhibitory activity of the parent compound. In contrast, another phosphate analog, M2P2, exhibited a different pattern of splicing inhibition, suggesting that the position of the phosphate group can influence the compound's interaction with the spliceosome machinery. This finding is crucial for designing more specific and potent splicing inhibitors based on the this compound scaffold.
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of new derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit the NF-κB pathway, which contributes to its anti-inflammatory and anticancer properties. It can suppress the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. This compound has been reported to activate the Nrf2 signaling pathway, which may contribute to its protective effects against oxidative stress-induced damage.
Caption: this compound activates the Nrf2 antioxidant response pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the structure-activity relationship studies of this compound and its analogs.
In Vitro Splicing Assay
Objective: To determine the inhibitory effect of this compound and its analogs on pre-mRNA splicing.
Methodology:
-
Preparation of Nuclear Extract: HeLa cell nuclear extract is prepared as a source of splicing factors.
-
In Vitro Transcription: Radiolabeled pre-mRNA substrates (e.g., AdML, β-globin) are synthesized by in vitro transcription.
-
Splicing Reaction: The splicing reaction is assembled by incubating the radiolabeled pre-mRNA with HeLa nuclear extract, ATP, and varying concentrations of the test compounds (this compound or its analogs) dissolved in DMSO. Control reactions are performed with DMSO alone.
-
RNA Extraction and Analysis: After incubation, RNA is extracted from the reaction mixture. The splicing products (pre-mRNA, mRNA, lariat intron) are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.
-
Quantification: The intensity of the bands corresponding to the different RNA species is quantified to determine the extent of splicing inhibition. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the splicing activity.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound and its analogs on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
T-cell Activation Assay
Objective: To evaluate the ability of this compound and its analogs to enhance the presentation of tumor antigens and activate T-cells.
Methodology:
-
Target Cell Preparation: Tumor cells (e.g., MCA205 fibrosarcoma, B16F10 melanoma) are engineered to express a model antigen containing an intron-derived epitope (e.g., SL8).
-
Compound Treatment: The engineered tumor cells are treated with different concentrations of this compound or its analogs for a defined period (e.g., 18 hours).
-
Co-culture with T-cells: The treated tumor cells are then co-cultured with T-cells that are specific for the model antigen (e.g., SL8-specific B3Z T-cells).
-
T-cell Activation Measurement: T-cell activation is assessed by measuring the production of a reporter molecule (e.g., β-galactosidase activity for B3Z T-cells) or cytokines (e.g., IFN-γ) released into the culture medium.
-
Data Analysis: The level of T-cell activation is quantified and compared between different treatment groups to determine the effect of the compounds on antigen presentation.
Conclusion and Future Directions
The structure-activity relationship studies of this compound have provided a solid foundation for the development of novel therapeutic agents. The core biflavonoid structure is amenable to chemical modification, allowing for the fine-tuning of its biological activities and pharmacological properties. The synthesis of water-soluble phosphate prodrugs represents a significant advancement, addressing the solubility limitations of the parent compound and enhancing its potential for in vivo applications.
Future research in this area should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of this compound derivatives with diverse substitutions on the flavonoid rings to further probe the SAR for various biological activities.
-
Comprehensive Biological Evaluation: Systematically evaluating the synthesized analogs in a panel of assays to determine their potency and selectivity against different cancer types, inflammatory conditions, and viral infections.
-
Mechanism of Action Studies: Delving deeper into the molecular mechanisms by which this compound and its active analogs exert their effects, including their interactions with the spliceosome and other cellular targets.
-
In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising analogs into preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
By leveraging the knowledge gained from SAR studies, researchers can continue to unlock the therapeutic potential of the this compound scaffold and develop innovative drugs for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound derivative IP2 enhances the adaptive immune response against tumor antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Isoginkgetin: A Deep Dive into its Off-Target Effects and Promiscuity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isoginkgetin, a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree, has garnered significant attention in biomedical research for its diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Initially identified as a potent inhibitor of pre-mRNA splicing, subsequent research has revealed a more complex pharmacological profile, characterized by a considerable degree of promiscuity and a range of off-target effects. This technical guide provides an in-depth analysis of the known molecular targets of this compound, summarizing key quantitative data, detailing experimental methodologies for target validation, and illustrating the affected signaling pathways. This information is critical for the scientific community to better understand this compound's therapeutic potential and to anticipate potential toxicities in drug development.
Introduction
This compound's journey from a traditional herbal medicine component to a subject of intense molecular research is a testament to the rich chemical diversity of the natural world. Its primary recognized mechanism of action has been the inhibition of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][2][3][4] This process is fundamental to eukaryotic gene expression, and its disruption has been explored as a potential anti-cancer strategy. However, a growing body of evidence indicates that this compound's biological effects are not solely attributable to its impact on splicing. The molecule interacts with a variety of other cellular targets, often at concentrations similar to those required for splicing inhibition. This promiscuity presents both opportunities and challenges for its therapeutic development. Understanding the full spectrum of this compound's molecular interactions is paramount for designing rigorous experiments and for the safe and effective translation of this compound into clinical applications.
Known Molecular Targets and Quantitative Data
This compound's polypharmacology is evident from its ability to modulate a range of cellular targets. The following table summarizes the key molecular targets identified to date, along with available quantitative data on its inhibitory activity.
| Target/Process | Reported Effect | Cell/System | Quantitative Data (IC50/Concentration) | Reference(s) |
| Pre-mRNA Splicing | Inhibition | In vitro (HeLa nuclear extract), In vivo (HEK293 cells) | ~30 µM (in vitro)[5], 33 µM (in vivo) | |
| 20S Proteasome | Inhibition of chymotrypsin-like, trypsin-like, and caspase-like activities | In vitro (purified 20S proteasome), In cellulo (HEK293T, HeLa) | >50% inhibition at 30 µM, >95% inhibition at 100 µM (in vitro) | |
| NF-κB Signaling | Inhibition | Human fibrosarcoma cells, Chondrocytes | Effective at concentrations that inhibit MMP-9 | |
| Akt Signaling | Inhibition | HT1080 fibrosarcoma cells | Not specified | |
| Matrix Metalloproteinase-9 (MMP-9) | Decreased expression and activity | HT1080 fibrosarcoma cells | 5-20 µM | |
| Cell Viability (Multiple Myeloma) | Decrease | MM.1S, OPM2, 8826, H929, JJN3, U226 cell lines | ~3 µM (at 72h) | |
| Cyclin-Dependent Kinase 6 (CDK6) | Direct binding and degradation | Hepatocellular carcinoma cells | Not specified | |
| Nrf2/ARE Signaling | Activation | Cardiomyocytes, Obese mice | 10 µM (in vitro) | |
| Autophagy | Induction | Hepatocellular carcinoma cells | 20 µM | |
| Protein Synthesis | Decrease | Not specified | Not specified | |
| ATF4-dependent Transcriptional Response | Activation | Not specified | Not specified | |
| Transcriptional Elongation | Suppression | Not specified | Not specified |
Key Signaling Pathways and Experimental Workflows
The promiscuous nature of this compound results in the modulation of several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for identifying off-target effects.
Caption: Inhibition of Pre-mRNA Splicing by this compound.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: this compound's Inhibition of the PI3K/Akt Signaling Pathway.
Caption: A General Workflow for Identifying Off-Target Effects.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the off-target effects of this compound.
In Vitro Pre-mRNA Splicing Assay
-
Objective: To determine the direct inhibitory effect of this compound on the spliceosome machinery.
-
Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts from a suitable cell line (e.g., HeLa cells) known to have high splicing activity.
-
Radiolabeled Pre-mRNA Substrate: In vitro transcribe a pre-mRNA substrate containing at least one intron and flanking exons, incorporating a radiolabel (e.g., [α-³²P]UTP).
-
Splicing Reaction: Set up splicing reactions containing HeLa nuclear extract, ATP, and the radiolabeled pre-mRNA substrate. Add this compound at various concentrations (typically in a DMSO vehicle). Include a DMSO-only control.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.
-
RNA Extraction and Analysis: Stop the reaction and extract the RNA. Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography.
-
Data Analysis: Quantify the bands corresponding to the pre-mRNA, splicing intermediates (lariat-intron), and the spliced mRNA product. Calculate the IC50 value for splicing inhibition.
-
20S Proteasome Activity Assay
-
Objective: To measure the inhibitory effect of this compound on the different proteolytic activities of the 20S proteasome.
-
Methodology:
-
Enzyme and Substrates: Use purified 20S proteasome and specific fluorogenic substrates for the chymotrypsin-like (e.g., Suc-LLVY-AMC), trypsin-like (e.g., Boc-LRR-AMC), and caspase-like (e.g., Z-LLE-AMC) activities.
-
Assay Reaction: In a microplate format, mix the 20S proteasome with the assay buffer. Add this compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the specific fluorogenic substrate.
-
Fluorescence Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the cleaved fluorophore (AMC).
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Determine the IC50 value for the inhibition of each proteolytic activity.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify the direct binding targets of this compound in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
-
Protein Extraction and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of the protein of interest remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry-based proteomics.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the protein.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways (e.g., NF-κB, Akt).
-
Methodology:
-
Cell Culture and Treatment: Culture appropriate cell lines and treat with this compound at various concentrations and for different time points. Include relevant positive and negative controls (e.g., stimulation with a known pathway activator).
-
Cell Lysis and Protein Quantification: Lyse the cells to extract total protein. Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., p-p65, total p65, p-Akt, total Akt).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Discussion and Future Directions
The promiscuity of this compound presents a double-edged sword. On one hand, its ability to modulate multiple pathways may contribute to its broad therapeutic potential, particularly in complex diseases like cancer where targeting a single pathway is often insufficient. For instance, the combined inhibition of splicing, the proteasome, and pro-survival signaling pathways like NF-κB and Akt could create a powerful synergistic anti-tumor effect. On the other hand, this lack of specificity raises concerns about potential off-target toxicities.
A significant point of discussion in the literature is whether the observed inhibition of pre-mRNA splicing is a direct effect or a downstream consequence of transcriptional inhibition. This highlights the need for careful experimental design to dissect the primary mechanism of action.
Future research should focus on:
-
Comprehensive Target Profiling: Employing unbiased, large-scale screening methods like chemical proteomics and CETSA-MS to identify the complete target landscape of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify derivatives with improved potency and selectivity for specific targets.
-
Elucidating the Interplay of Off-Target Effects: Investigating how the simultaneous modulation of different pathways by this compound contributes to its overall cellular effects, both therapeutic and toxic.
-
In Vivo Studies: Conducting well-designed animal studies to evaluate the in vivo efficacy and safety profile of this compound, correlating pharmacokinetic and pharmacodynamic data with its multi-target engagement.
Conclusion
This compound is a fascinating natural product with a complex and promiscuous pharmacological profile. While its role as a pre-mRNA splicing inhibitor is well-documented, its interactions with numerous other cellular targets, including the proteasome, NF-κB, and Akt signaling pathways, are equally significant. For researchers and drug development professionals, a thorough understanding of these off-target effects is crucial. The data and methodologies presented in this guide provide a framework for navigating the complexities of this compound's mechanism of action, ultimately aiding in the rational design of future studies and the potential development of this biflavonoid as a therapeutic agent. The journey to fully unraveling this compound's molecular intricacies is ongoing, and it promises to yield valuable insights into both fundamental cell biology and the development of novel multi-targeted therapies.
References
- 1. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biflavonoid this compound is a general inhibitor of Pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. selleckchem.com [selleckchem.com]
Isoginkgetin: A Deep Dive into its Bioavailability and Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoginkgetin, a biflavonoid found in the leaves of Ginkgo biloba, has garnered significant interest for its diverse pharmacological activities. However, its therapeutic potential is intrinsically linked to its bioavailability and pharmacokinetic profile. This technical guide provides a comprehensive overview of the current state of knowledge regarding the bioavailability and pharmacokinetics of this compound in animal models. Despite its promising in vitro bioactivities, this document will illustrate that this compound's journey through the body is characterized by significant challenges, most notably its limited oral bioavailability. This guide synthesizes the available quantitative data, details the experimental methodologies employed in its study, and visualizes the key processes involved, offering a critical resource for researchers aiming to unlock the therapeutic promise of this natural compound.
Introduction
This compound is a naturally occurring biflavonoid with a range of biological effects, including anti-inflammatory, anti-tumor, and antiviral properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for the translation of these in vitro findings into viable clinical applications. This document serves as an in-depth technical resource, summarizing the key pharmacokinetic parameters of this compound in animal models and the experimental protocols used to derive them.
Pharmacokinetic Profile of this compound
The pharmacokinetic profile of a compound describes its concentration in the body over time. Key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC).
Intravenous Administration in Rats
Intravenous (IV) administration provides a direct measure of a drug's distribution and elimination kinetics, bypassing the complexities of absorption. A key study by Zhao et al. (2019) investigated the pharmacokinetics of this compound in rats following a single intravenous injection.[1] The detailed pharmacokinetic parameters from this study are crucial for understanding the compound's behavior once it reaches systemic circulation.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration
| Parameter | Value | Units | Reference |
| Dose | Data not available in abstract | mg/kg | [1] |
| Cmax | Data not available in abstract | ng/mL | [1] |
| Tmax | Data not available in abstract | h | [1] |
| AUC | Data not available in abstract | ng·h/mL | [1] |
| t1/2 (half-life) | Data not available in abstract | h | |
| Clearance (CL) | Data not available in abstract | mL/h/kg | |
| Volume of distribution (Vd) | Data not available in abstract | L/kg |
Note: The full text of the cited study was not accessible to retrieve the specific quantitative values for the pharmacokinetic parameters.
Oral Administration and Bioavailability
Oral administration is the most common and convenient route for drug delivery. However, for a drug to be effective when taken orally, it must be absorbed from the gastrointestinal tract into the bloodstream. The fraction of an orally administered drug that reaches the systemic circulation unchanged is known as its oral bioavailability.
Currently, there is a significant lack of published studies providing quantitative pharmacokinetic data for this compound following oral administration in animal models. While some reports suggest that this compound has low oral bioavailability due to its poor solubility, instability, and low absorption rate, specific data on its Cmax, Tmax, and AUC after oral dosing are not available in the reviewed literature. One study on the related biflavonoid amentoflavone reported a very low oral bioavailability of 0.04% to 0.16% in rats, which may suggest a similar fate for this compound.
The predominant excretion of this compound in the feces of rats further supports the notion of poor absorption after oral administration.
Table 2: Pharmacokinetic Parameters of this compound in Animal Models Following Oral Administration
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |
This table remains unpopulated due to the current lack of available quantitative data for the oral administration of this compound in animal models.
Experimental Methodologies
The accurate determination of pharmacokinetic parameters relies on robust and validated experimental protocols. This section details the methodologies employed in the pharmacokinetic studies of this compound.
Animal Models
The most commonly used animal model for the pharmacokinetic evaluation of this compound is the Sprague-Dawley rat .
Drug Administration
-
Intravenous (IV) Administration: this compound is typically dissolved in a suitable vehicle, such as a mixture of ethanol, Tween 80, and saline, for intravenous injection. The solution is administered as a single bolus dose into the tail vein.
Sample Collection
-
Blood Sampling: Following drug administration, blood samples are collected at predetermined time points. Blood is typically drawn from the jugular vein or retro-orbital plexus into heparinized tubes. Plasma is then separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
The quantification of this compound in plasma samples is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity for the detection of the analyte.
-
Sample Preparation: A liquid-liquid extraction method is commonly used to isolate this compound from the plasma matrix.
-
Chromatographic Separation: this compound and an internal standard are separated on a C18 analytical column using a gradient mobile phase.
-
Mass Spectrometric Detection: The detection is performed on a triple quadrupole mass spectrometer using selected reaction monitoring (SRM) in negative ionization mode. The specific precursor-to-product ion transitions monitored are m/z 566.8 → 134.7 for this compound and m/z 430.8 → 269.3 for the internal standard.
The method is validated for selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, matrix effect, stability, and recovery to ensure reliable results.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the typical workflow of a pharmacokinetic study of this compound in an animal model.
Caption: Workflow of a typical pharmacokinetic study.
Signaling Pathways and Logical Relationships
While the primary focus of this guide is on pharmacokinetics, it is important to understand the context in which this data is used. Pharmacokinetic parameters are critical for designing in vivo studies to investigate the biological effects of this compound, which often involve complex signaling pathways.
Caption: Role of pharmacokinetics in in vivo studies.
Discussion and Future Directions
The available data, though limited, strongly suggests that this compound faces significant hurdles in terms of its oral bioavailability. The lack of quantitative oral pharmacokinetic data is a major gap in the literature and a critical area for future research. To advance the development of this compound as a therapeutic agent, future studies should focus on:
-
Conducting comprehensive oral pharmacokinetic studies in various animal models to determine its absolute bioavailability.
-
Investigating the mechanisms underlying its poor oral absorption , including its solubility, stability in the gastrointestinal tract, and potential for first-pass metabolism.
-
Exploring formulation strategies to enhance its oral bioavailability, such as the use of nanoparticles, liposomes, or co-administration with absorption enhancers.
-
Characterizing its metabolic profile to identify major metabolites and their potential biological activities.
Conclusion
This technical guide has synthesized the current understanding of the bioavailability and pharmacokinetics of this compound in animal models. While a validated method for its quantification in plasma exists and intravenous pharmacokinetic studies have been performed, the critical data regarding its oral absorption and bioavailability remains largely unavailable. This information is indispensable for the rational design of preclinical and clinical studies. Addressing the challenge of its poor oral bioavailability through formulation strategies and a deeper understanding of its metabolic fate will be pivotal in translating the therapeutic potential of this compound from the laboratory to the clinic.
References
Methodological & Application
Isoginkgetin solubility and preparation in DMSO for cell culture
Application Note and Protocol: Isoginkgetin in Cell Culture
Topic: this compound Solubility and Preparation in DMSO for Cell Culture Applications Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree, known for its diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2][3] A primary mechanism of its action is the inhibition of pre-mRNA splicing.[4] For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing this compound stock solutions due to its high solubilizing capacity. However, careful preparation and dilution are critical to avoid solvent-induced cytotoxicity and ensure experimental reproducibility. This document provides detailed protocols for the solubilization and preparation of this compound in DMSO for cell culture applications, summarizes its solubility, and outlines key signaling pathways it modulates.
Physicochemical Properties and Solubility
This compound is a yellow, solid compound. Its solubility in aqueous solutions is limited, making organic solvents like DMSO necessary for creating concentrated stock solutions for cell-based assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 548-19-6 | |
| Molecular Formula | C₃₂H₂₂O₁₀ | |
| Molecular Weight | 566.51 g/mol | |
| Appearance | Yellow Solid |
| Purity | ≥98% (HPLC) | |
Table 2: Reported Solubility of this compound in DMSO
| Solubility | Molar Concentration (Approx.) | Source |
|---|---|---|
| 100 mg/mL | 176.5 mM | |
| 3 mg/mL | 5.3 mM |
| Note: The significant variation in reported solubility may be due to differences in compound purity, DMSO quality (e.g., anhydrous vs. hydrated), and dissolution methodology (e.g., use of sonication or heat). Researchers should determine the optimal solubility for their specific lot of this compound. |
Protocols for Cell Culture Applications
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution. Adjust calculations based on your desired concentration and the specific lot's solubility.
Materials:
-
This compound powder (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet, to prevent contamination.
-
Calculation: Calculate the mass of this compound required. For 1 mL of a 100 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L × 0.001 L × 566.51 g/mol × 1000 mg/g = 56.65 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile amber tube. Add the calculated volume of anhydrous DMSO (e.g., 1 mL).
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, sonication or gentle warming (e.g., 37°C for 10-15 minutes) can be applied. Ensure the solution is clear and free of particulates before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. A typical storage guideline for compounds in DMSO is up to 6 months at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol details the serial dilution of the DMSO stock solution into cell culture medium. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, to avoid cytotoxicity.
Procedure:
-
Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C.
-
Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile medium or PBS.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock:
-
Add 1 µL of the 100 mM stock to 999 µL of culture medium.
-
This results in a final DMSO concentration of 0.1%.
-
-
Mixing: Mix immediately and thoroughly by gentle pipetting or inversion.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the culture medium without the compound.
-
Application: Replace the existing medium in the cell culture plates with the freshly prepared this compound working solution or the vehicle control solution.
Application Workflow and Mechanism of Action
Experimental Workflow: Cell Viability Assay
This compound's effect on cell proliferation is commonly assessed using viability assays like MTT, XTT, or CellTiter-Glo. The following diagram illustrates a typical workflow.
Caption: Workflow for assessing cell viability after this compound treatment.
Key Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating multiple signaling pathways. Its best-characterized role is as a general inhibitor of pre-mRNA splicing, which can lead to cell growth arrest. It also influences key pathways involved in inflammation, apoptosis, and cell survival.
Caption: Simplified overview of key signaling pathways modulated by this compound.
Troubleshooting
-
Precipitation in Medium: If the compound precipitates upon dilution into the aqueous culture medium, the final concentration may be above its solubility limit in the medium.
-
Solution: Lower the final working concentration. Ensure the DMSO stock is thoroughly mixed and fully dissolved before dilution. Prepare working solutions immediately before use.
-
-
High Control Group Cytotoxicity: If significant cell death is observed in the vehicle control group.
-
Solution: The final DMSO concentration is likely too high for the specific cell line. Reduce the final DMSO concentration to 0.1% or lower. Primary cells are often more sensitive than immortalized cell lines.
-
-
Inconsistent Results: Variability between experiments.
-
Solution: Ensure the stock solution is homogenous. Avoid repeated freeze-thaw cycles by using single-use aliquots. Use fresh, anhydrous DMSO for stock preparation as absorbed moisture can reduce solubility and stability.
-
References
- 1. jcancer.org [jcancer.org]
- 2. This compound treatment attenuated lipopolysaccharide-induced monoamine neurotransmitter deficiency and depression-like behaviors through downregulating p38/NF-κB signaling pathway and suppressing microglia-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects chondrocytes and inhibits osteoarthritis through NF-κB and P21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Isoginkgetin In Vitro Cytotoxicity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoginkgetin, a naturally occurring biflavonoid, has demonstrated significant cytotoxic effects against various cancer cell lines in vitro.[1][2][3][4] This document provides detailed protocols for assessing the cytotoxicity of this compound using common in vitro assays, including metabolic-based assays (MTT/XTT) and membrane integrity assays (Lactate Dehydrogenase). Additionally, it outlines the key signaling pathways implicated in this compound-induced cell death, offering a basis for mechanistic studies. The provided protocols and data serve as a comprehensive resource for researchers investigating the anti-cancer potential of this compound.
Introduction
This compound is a biflavonoid compound originally isolated from the leaves of Metasequoia glyptostroboides and is also found in Ginkgo biloba.[2] It has garnered interest in oncology research due to its pro-apoptotic and anti-proliferative properties observed in a range of cancer cell lines, including those from hepatocellular carcinoma, oral cancer, and melanoma. Mechanistic studies have revealed that this compound can induce cytotoxic autophagy and apoptosis through the modulation of several key signaling pathways. This application note provides standardized protocols for evaluating the cytotoxic effects of this compound and visualizing its mechanisms of action.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | 48 | 21.54 | |
| Huh7 | Hepatocellular Carcinoma | CCK-8 | 48 | 6.69 | |
| SCC-9 | Oral Squamous Cell Carcinoma | MTT | 24 | ~20 | |
| HSC-3 | Oral Squamous Cell Carcinoma | MTT | 24 | ~15 | |
| A375 | Melanoma | XTT | Not Specified | Concentration-dependent decrease in viability |
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., HepG2, Huh7, SCC-9, HSC-3, A375).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).
MTT/XTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells, which reflects the number of living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Solubilization (for MTT assay): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the activity of LDH released from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT/XTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time (e-g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Caption: Experimental workflow for this compound cytotoxicity testing.
Caption: Signaling pathways modulated by this compound leading to cytotoxicity.
References
- 1. This compound, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. This compound exerts apoptotic effects on A375 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining the Effective Concentration of Isoginkgetin in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoginkgetin, a biflavonoid derived from the leaves of the Ginkgo biloba tree, has demonstrated significant anti-cancer and anti-inflammatory properties. Its therapeutic potential stems from its ability to modulate various cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in tumorigenesis. This document provides a comprehensive overview of the effective concentrations of this compound across a range of cancer cell lines. Detailed protocols for essential in vitro assays to determine cell viability, apoptosis, and cell cycle distribution are provided to facilitate reproducible and accurate experimental design. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a mechanistic context for its biological activity.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell line, treatment duration, and the specific biological endpoint being assessed. The following tables summarize the reported 50% inhibitory concentrations (IC50) and other effective doses for various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| Multiple Myeloma | |||||
| MM.1S | Multiple Myeloma | CellTiter-Glo | 72 | ~3 | [1] |
| OPM2 | Multiple Myeloma | CellTiter-Glo | 72 | ~3 | [1] |
| 8826 | Multiple Myeloma | CellTiter-Glo | 72 | ~3 | [1] |
| H929 | Multiple Myeloma | CellTiter-Glo | 72 | ~3 | [1] |
| JJN3 | Multiple Myeloma | CellTiter-Glo | 72 | ~3 | [1] |
| U226 | Multiple Myeloma | CellTiter-Glo | 72 | ~3 | |
| Hepatocellular Carcinoma | |||||
| HepG2 | Hepatocellular Carcinoma | CCK-8 | 48 | 21.54 | |
| Huh7 | Hepatocellular Carcinoma | CCK-8 | 48 | 6.69 | |
| Glioblastoma | |||||
| U87MG | Glioblastoma | MTT | 24 | 24.75 ± 13.7 | |
| U87MG | Glioblastoma | MTT | 48 | Not specified | |
| U87MG | Glioblastoma | MTT | 72 | 10.69 ± 3.63 | |
| Melanoma | |||||
| A375 | Melanoma | XTT | 48 | > 25, < 50 |
Table 2: Effective Concentrations of this compound for Inducing Biological Effects
| Cell Line | Cancer Type | Effect | Concentration (µM) | Incubation Time (hours) | Reference |
| HeLa | Cervical Cancer | Apoptosis Induction | 10 | 6 - 24 | |
| Multiple Myeloma (various) | Multiple Myeloma | Apoptosis Induction | 30 | 8 - 24 | |
| SCC-9, HSC-3 | Oral Squamous Cell Carcinoma | Apoptosis Induction | 10 - 80 | 24 | |
| U87MG | Glioblastoma | S-phase Cell Cycle Arrest | 15 | 48 - 72 | |
| HCT116 | Colon Cancer | S-phase Cell Cycle Arrest | 30 | 24 | |
| A375 | Melanoma | Apoptosis Induction | 25 - 100 | 48 | |
| HT1080 | Fibrosarcoma | Inhibition of Cell Invasion | 0 - 20 | 24 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the determination of cell viability by measuring the metabolic activity of cells, which reflects the number of viable cells present.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), which stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution by staining the cellular DNA with propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI Staining Solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Washing: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for evaluating this compound's effects.
Caption: Signaling pathways affected by this compound treatment.
References
Application Notes and Protocols for Western Blot Analysis of Isoginkgetin-Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoginkgetin, a biflavonoid naturally occurring in the leaves of the Ginkgo biloba tree, has garnered significant interest within the scientific community for its potential anti-cancer properties.[1][2] Preclinical studies have demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit tumor cell invasion in various cancer cell lines.[1][3] This document provides detailed protocols for utilizing Western blot analysis to investigate the molecular mechanisms underlying this compound's anti-cancer effects, with a focus on key signaling pathways implicated in cell survival and proliferation.
The primary mechanism of this compound-induced cell death involves the activation of the caspase cascade, a family of proteases central to the execution of apoptosis.[2] Western blot analysis can be employed to detect the cleavage and activation of caspases, such as Caspase-3, and the cleavage of their substrates, like Poly (ADP-ribose) polymerase (PARP). Furthermore, this compound has been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. Specifically, it can upregulate the expression of the pro-apoptotic protein Bax.
Beyond its direct effects on the apoptotic machinery, this compound has been reported to influence crucial signaling pathways that govern cell growth, survival, and metastasis. The Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central node in cell signaling that promotes cell survival and proliferation, has been identified as a target of this compound. This compound has been shown to inhibit the PI3K/Akt pathway, leading to a downstream decrease in the expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in tumor cell invasion and metastasis.
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical signaling cascade often constitutively activated in cancer, promoting cell proliferation and survival. While the related biflavonoid, Ginkgetin, has been shown to be a potent inhibitor of STAT3 phosphorylation and activation, this compound appears to be a much weaker inhibitor of STAT3 activity.
These application notes provide a comprehensive guide for researchers to perform Western blot analysis to elucidate the effects of this compound on these critical cellular pathways.
Data Presentation: Anticipated Quantitative Western Blot Results
The following tables summarize the expected changes in protein expression and phosphorylation in cancer cell lines treated with this compound. The data is presented as fold change relative to untreated control cells.
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Expected Change with this compound Treatment | Function |
| Cleaved Caspase-3 | Increased | Executioner caspase in apoptosis |
| Cleaved PARP | Increased | Marker of caspase-3 activity and apoptosis |
| Bax | Increased | Pro-apoptotic Bcl-2 family protein |
| Bcl-2 | Decreased or No Change | Anti-apoptotic Bcl-2 family protein |
Table 2: Effect of this compound on PI3K/Akt Signaling Pathway
| Target Protein | Expected Change with this compound Treatment | Function |
| p-Akt (Ser473) | Decreased | Activated form of Akt, promotes cell survival |
| Total Akt | No Change | Total Akt protein levels |
| MMP-9 | Decreased | Downstream effector, involved in cell invasion |
Table 3: Effect of this compound on STAT3 Signaling Pathway
| Target Protein | Expected Change with this compound Treatment | Function |
| p-STAT3 (Tyr705) | Minor Decrease or No Change | Activated form of STAT3, promotes cell proliferation |
| Total STAT3 | No Change | Total STAT3 protein levels |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A375 melanoma, HT1080 fibrosarcoma) in appropriate cell culture dishes at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the prepared this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
Cell Lysate Preparation
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each dish.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
Protein Concentration Determination
-
Assay: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA (Bicinchoninic acid) assay, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.
Western Blot Protocol
-
Sample Preparation: Mix the normalized protein lysates with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Also, load a pre-stained protein ladder to determine the molecular weight of the target proteins. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include those against: Cleaved Caspase-3, PARP, Bax, Bcl-2, p-Akt (Ser473), Akt, p-STAT3 (Tyr705), STAT3, and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
Visualizations
References
Application Notes and Protocols for In Vivo Administration of Isoginkgetin in Mouse Models of Cancer
Topic: In vivo administration of Isoginkgetin in mouse models of cancer Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a naturally occurring biflavonoid found in the leaves of Ginkgo biloba, has demonstrated significant anti-cancer properties. It functions through multiple mechanisms, including the inhibition of the proteasome, pre-mRNA splicing, and critical cell signaling pathways involved in tumor growth and metastasis.[1][2][3][4] These application notes provide a summary of its in vivo efficacy in mouse models of hepatocellular carcinoma and detailed protocols for its administration and the evaluation of its anti-tumor effects.
Quantitative Data Summary
The in vivo anti-tumor effects of this compound have been quantitatively assessed in hepatocellular carcinoma (HCC) models. The data from these studies are summarized below.
Table 1: In Vivo Efficacy of this compound in a Hepatocellular Carcinoma Xenograft Model
| Mouse Model | Cancer Cell Line | This compound Dosage | Administration Route & Schedule | Key Quantitative Findings | Reference |
|---|
| BALB/c Nude Mice | HepG2 | 25 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) injection, daily for 14 days | Significantly decreased tumor volume and weight compared to the control group. |[5] |
Table 2: In Vivo Efficacy of this compound in a Chemically-Induced Primary HCC Model
| Mouse Model | Induction Method | This compound Dosage | Administration Route & Schedule | Key Quantitative Findings | Reference |
|---|
| C57BL/6 Mice | Diethylnitrosamine (DEN) + Carbon tetrachloride (CCl4) | 25 mg/kg | Intraperitoneal (i.p.) injection, three times a week from week 8 to 24 | Significantly suppressed the process of hepatocarcinogenesis. | |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating several key signaling pathways.
-
Induction of Cytotoxic Autophagy in HCC: this compound targets and promotes the degradation of cyclin-dependent kinase 6 (CDK6). This action suppresses the enhancer activity of SLC2A1/GLUT1, leading to reduced glucose uptake. The resulting energy stress activates the AMPK-ULK1 signaling axis, which in turn induces cytotoxic autophagy in cancer cells.
Caption: this compound-induced cytotoxic autophagy pathway in HCC.
-
Inhibition of Pro-Survival and Invasion Pathways: this compound acts as a proteasome inhibitor, which prevents the degradation of IκBα. This leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. Additionally, this compound inhibits the PI3K/Akt pathway, which results in the downregulation of matrix metalloproteinase-9 (MMP-9), a crucial enzyme in tumor invasion and metastasis.
Caption: this compound's inhibitory effects on key cancer pathways.
Experimental Protocols
The following protocols are based on methodologies reported for studying this compound in HCC mouse models.
Protocol 1: Establishment of a Hepatocellular Carcinoma (HepG2) Xenograft Model
Objective: To establish a subcutaneous tumor model in immunodeficient mice for evaluating the in vivo efficacy of this compound.
Materials:
-
HepG2 human hepatocellular carcinoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
5-week-old male BALB/c nude mice
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture HepG2 cells in a T75 flask until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with a complete growth medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in a serum-free medium, and count the cells using a hemocytometer. Adjust the cell concentration to 1 x 10⁸ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ HepG2 cells) into the right flank of each mouse.
-
Tumor Monitoring: Allow the tumors to grow. Begin measuring the tumor volume twice a week using calipers once the tumors become palpable.
-
Group Allocation: Once the average tumor volume reaches approximately 10 mm³, randomly divide the mice into treatment and control groups (n=8 per group).
Protocol 2: Preparation and In Vivo Administration of this compound
Objective: To prepare and administer this compound to tumor-bearing mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water, sterile
-
Syringes (1 mL) and needles (27-gauge)
-
Vortex mixer and sonicator
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock of this compound in 100% DMSO.
-
Working Solution Preparation: On each treatment day, dilute the stock solution to the final desired concentration (e.g., 25 mg/kg or 50 mg/kg) using deionized water. The final concentration of DMSO should be 10%.
-
Example Calculation for a 20g mouse receiving a 25 mg/kg dose in 100 µL:
-
Dose = 25 mg/kg * 0.02 kg = 0.5 mg
-
Final concentration = 0.5 mg / 0.1 mL = 5 mg/mL
-
To prepare 1 mL of this solution: 100 µL of 50 mg/mL stock (in 100% DMSO) + 900 µL of deionized water.
-
-
-
Solubilization: Vortex and briefly sonicate the working solution to ensure complete dissolution.
-
Administration: Administer the prepared this compound solution or the vehicle control (10% DMSO in deionized water) via intraperitoneal (i.p.) injection. The injection volume is typically 100-200 µL per mouse, depending on weight.
-
Schedule: Follow the predetermined treatment schedule (e.g., daily for 14 days).
Protocol 3: Tumor Growth Monitoring and Endpoint Analysis
Objective: To assess the effect of this compound on tumor growth and collect tissues for further analysis.
Materials:
-
Calipers
-
Analytical balance
-
Euthanasia supplies (e.g., CO₂, isoflurane)
-
Surgical tools for tissue harvesting
-
Formalin (10%) or liquid nitrogen for tissue preservation
Procedure:
-
Tumor Measurement: Measure the tumor length (L) and width (W) twice weekly using calipers.
-
Volume Calculation: Calculate the tumor volume using the formula: V = 0.5 × L × W².
-
Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of general health and toxicity.
-
Endpoint: At the end of the treatment period (e.g., day 14), euthanize the mice according to approved institutional guidelines.
-
Tissue Harvesting: Carefully excise the tumors and record their final weight.
-
Tissue Processing:
-
For histopathology and immunohistochemistry (IHC), fix a portion of the tumor in 10% formalin.
-
For molecular analysis (Western blot, qPCR), snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C.
-
Experimental Workflow Visualization
The entire in vivo experimental process can be visualized as a sequential workflow.
References
- 1. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits tumor cell invasion by regulating phosphatidylinositol 3-kinase/Akt-dependent matrix metalloproteinase-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing a Luciferase Reporter Assay to Investigate Isoginkgetin's Role in Splicing Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-messenger RNA (pre-mRNA) splicing is a critical step in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). The spliceosome, a dynamic and complex machinery, carries out this process. Dysregulation of splicing is implicated in numerous diseases, including cancer, making the spliceosome an attractive target for therapeutic intervention. Isoginkgetin, a naturally occurring biflavonoid, has been identified as a modulator of pre-mRNA splicing.[1][2][3] Luciferase reporter assays offer a sensitive and quantitative method to study the effects of small molecules like this compound on splicing activity in a cellular context.
This document provides a detailed protocol for a luciferase-based reporter assay to assess the splicing inhibitory potential of this compound. The assay relies on a reporter construct where the expression of a luciferase gene is dependent on the correct splicing of an inserted intron. Inhibition of splicing leads to a measurable change in luciferase activity, providing a robust readout for the compound's effect. While this compound has been reported to inhibit splicing by preventing the stable recruitment of the U4/U5/U6 tri-small nuclear ribonucleoprotein (tri-snRNP) and causing the accumulation of the prespliceosomal A complex, it is important to note that recent studies suggest its primary effects might be on transcription, with indirect consequences on splicing.[1][2] Therefore, careful experimental design and data interpretation are crucial.
Principle of the Assay
The luciferase reporter assay for splicing inhibition utilizes a construct containing a luciferase gene (e.g., Firefly luciferase) disrupted by an intron. For splicing to occur and a functional, full-length luciferase protein to be produced, the spliceosome must recognize the splice sites, excise the intron, and ligate the exons. In the presence of a splicing inhibitor like this compound, this process is disrupted, leading to a decrease in the amount of functional luciferase enzyme and a corresponding reduction in light emission upon addition of the substrate, luciferin. A dual-luciferase system, incorporating a second constitutively expressed luciferase (e.g., Renilla luciferase), is often employed to normalize for variations in cell number and transfection efficiency.
Experimental Protocols
Materials and Reagents
-
HEK293 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Splicing reporter plasmid (e.g., a vector containing a Firefly luciferase gene interrupted by an intron)
-
Control plasmid (e.g., a vector with a constitutively expressed Renilla luciferase gene)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
This compound (and a suitable vehicle control, e.g., DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
White, opaque 96-well plates
-
Standard cell culture equipment
Experimental Workflow
References
Application Notes: Determining Cell Viability with Isoginkgetin
Introduction
Isoginkgetin, a biflavonoid derived from the leaves of Ginkgo biloba, has garnered significant interest in cancer research for its pro-apoptotic and anti-proliferative properties.[1] It functions by inhibiting the 20S proteasome, which leads to an accumulation of ubiquitinated proteins and induces apoptosis in cancer cells.[2][3] Furthermore, this compound has been shown to impair the NF-κB signaling pathway and inhibit the PI3K/Akt pathway, both crucial for tumor cell survival and invasion.[2][4] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using tetrazolium-based colorimetric assays such as MTT and XTT.
Principle of the Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are quantitative methods to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured. XTT, a second-generation tetrazolium salt, is cleaved to a soluble formazan product, simplifying the protocol. The intensity of the colored product is directly proportional to the number of metabolically active (viable) cells.
Experimental Data Summary
This compound has demonstrated cytotoxic effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.
| Cell Line | Assay Type | Treatment Duration | IC50 Value (µM) | Reference |
| Multiple Myeloma (MM.1S, OPM2, 8826, H929, JJN3, U226) | CellTiter-Glo | 72 hours | ~3 | |
| Human Melanoma (A375) | XTT | 48 hours | >50, <100 | |
| Hepatocellular Carcinoma (HepG2) | CCK-8 | 48 hours | 21.54 | |
| Hepatocellular Carcinoma (Huh7) | CCK-8 | 48 hours | 6.69 | |
| Glioblastoma (U87MG) | MTT | 24 hours | 24.75 | |
| Glioblastoma (U87MG) | MTT | 48 hours | Not specified | |
| Glioblastoma (U87MG) | MTT | 72 hours | 10.69 | |
| Oral Squamous Cell Carcinoma (HSC-3, SCC-9) | Not specified | Not specified | Not specified |
Detailed Experimental Protocol: MTT Assay
This protocol is a generalized procedure and may require optimization for specific cell lines and laboratory conditions.
1. Materials and Reagents
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS, protected from light)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Solubilization solution (e.g., 100% DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Adherent or suspension cancer cells
-
Multichannel pipette
-
Microplate reader (absorbance at 570-600 nm)
2. Experimental Workflow
Caption: A flowchart illustrating the key steps for performing a cell viability MTT assay with this compound.
3. Step-by-Step Procedure
-
Cell Seeding (Day 1):
-
Harvest cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cells to the desired density in a complete culture medium. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5x10³ to 1x10⁴ cells per well.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "no cell" controls (medium only) to serve as a background blank.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment (Day 2):
-
Prepare serial dilutions of this compound from a concentrated stock (e.g., in DMSO). Dilute in a serum-free or complete culture medium to achieve the final desired concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).
-
Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay (Day 4 or 5):
-
Following incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker or by pipetting to ensure complete dissolution of the formazan crystals.
-
Incubate the plate (e.g., for 15 minutes at room temperature or overnight at 37°C, depending on the solubilization buffer) until the formazan is completely dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Subtract the average absorbance of the "no cell" control wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
This compound Signaling Pathway
This compound induces apoptosis and inhibits cell proliferation through multiple mechanisms. A primary mode of action is the inhibition of the proteasome, which disrupts protein homeostasis. This leads to the accumulation of misfolded proteins, triggering Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), which can ultimately activate apoptotic pathways. Additionally, this compound has been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival, growth, and proliferation.
Caption: this compound inhibits the proteasome and PI3K/Akt pathway, leading to apoptosis and reduced proliferation.
References
- 1. This compound exerts apoptotic effects on A375 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits tumor cell invasion by regulating phosphatidylinositol 3-kinase/Akt-dependent matrix metalloproteinase-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoginkgetin's Anti-Metastatic Effect Measured by Transwell Invasion Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the Transwell invasion assay to measure the anti-metastatic potential of Isoginkgetin, a naturally occurring biflavonoid. These guidelines are intended for researchers in oncology, cell biology, and pharmacology to assess the inhibitory effects of this compound on cancer cell invasion.
Introduction to this compound and Cancer Metastasis
Metastasis is a complex, multi-step process that is the primary cause of cancer-related mortality. A critical step in metastasis is the invasion of cancer cells through the extracellular matrix (ECM) and basement membranes. This process is facilitated by the secretion of various enzymes, among which matrix metalloproteinases (MMPs) play a pivotal role. This compound, a biflavonoid derived from the leaves of the Ginkgo biloba tree, has demonstrated anti-cancer properties.[1] Notably, it has been shown to inhibit cancer cell invasion by downregulating the expression and activity of MMP-9.[2][3] The primary mechanism of this inhibition involves the suppression of the Phosphatidylinositol 3-kinase (PI3K)/Akt/nuclear factor-κB (NF-κB) signaling pathway.[2][3]
Application Notes
The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. The assay utilizes a two-chamber system separated by a microporous membrane. For invasion assays, this membrane is coated with a layer of extracellular matrix proteins, such as Matrigel, which mimics the basement membrane. Cells are seeded in the upper chamber in a serum-free medium, while the lower chamber contains a chemoattractant, typically a serum-containing medium. Invasive cells degrade the ECM layer, migrate through the pores of the membrane towards the chemoattractant, and adhere to the bottom surface of the membrane. The quantification of these invaded cells provides a measure of the invasive capacity of the cells.
When assessing the anti-metastatic effect of this compound, the compound is added to the upper chamber along with the cells. A reduction in the number of invaded cells in the presence of this compound, compared to a vehicle control, indicates its inhibitory effect on cell invasion. This assay is a valuable tool for screening potential anti-metastatic drugs and for elucidating the molecular mechanisms underlying their activity.
Experimental Protocols
I. Cell Culture and Preparation
-
Cell Lines: This protocol is applicable to various metastatic cancer cell lines. Commonly used cell lines for studying this compound's effects include HT1080 human fibrosarcoma, MDA-MB-231 human breast carcinoma, and B16F10 murine melanoma cells.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Starvation: Prior to the assay, it is crucial to serum-starve the cells to minimize basal migration and enhance their response to the chemoattractant. This is typically done by incubating the cells in a serum-free medium for 12-24 hours.
II. Transwell Invasion Assay Protocol
This protocol is adapted from standard Transwell invasion assay procedures.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., methanol, 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet, Giemsa)
-
Cotton swabs
-
Microscope
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium (the dilution factor needs to be optimized for the specific cell line, typically 1:3 to 1:8).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate the inserts at 37°C for 4-6 hours to allow the gel to solidify.
-
-
Cell Seeding:
-
Harvest the serum-starved cells using trypsin and resuspend them in a serum-free medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL).
-
Prepare cell suspensions containing different concentrations of this compound (e.g., 0, 5, 10, 20 µM). Include a vehicle control (e.g., DMSO).
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Chemoattraction:
-
Add 600-800 µL of the chemoattractant medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell line's invasion rate (typically 12-48 hours).
-
-
Removal of Non-Invaded Cells:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently scrape off the non-invaded cells and the Matrigel from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a staining solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Visualize and count the invaded cells under a microscope. Count the cells in at least five random fields of view for each insert.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Data Presentation
The quantitative data from the Transwell invasion assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Cancer Cell Invasion
| Treatment Group | Concentration (µM) | Number of Invaded Cells (Mean ± SD) | % Invasion Inhibition |
| Vehicle Control | 0 | 500 ± 45 | 0% |
| This compound | 5 | 350 ± 30 | 30% |
| This compound | 10 | 200 ± 25 | 60% |
| This compound | 20 | 80 ± 15 | 84% |
% Invasion Inhibition = [(Mean invaded cells in control - Mean invaded cells in treatment) / Mean invaded cells in control] x 100
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow of the Transwell invasion assay to evaluate this compound's anti-metastatic effect.
This compound's Mechanism of Action Signaling Pathway Diagram
Caption: this compound inhibits cell invasion by suppressing the PI3K/Akt/NF-κB signaling pathway and subsequent MMP-9 expression.
References
- 1. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits tumor cell invasion by regulating phosphatidylinositol 3-kinase/Akt-dependent matrix metalloproteinase-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining of Cells Treated with Isoginkgetin
References
- 1. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Isoginkgetin's Therapeutic Potential in Animal Models
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic applications of Isoginkgetin. This document provides detailed methodologies for utilizing relevant animal models to study this compound's efficacy in rheumatoid arthritis, cancer, and neuroinflammation.
This compound in a Collagen-Induced Arthritis (CIA) Mouse Model
Application: To evaluate the anti-inflammatory and disease-modifying potential of this compound in a preclinical model of rheumatoid arthritis. The collagen-induced arthritis (CIA) model in mice is frequently used as it shares immunological and pathological characteristics with human rheumatoid arthritis[1][2].
Data Presentation
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Reference |
| Arthritis Score (Mean ± SD) | 10.2 ± 1.5 | 4.5 ± 0.8 | Fictional Data |
| Paw Swelling (mm, Mean ± SD) | 4.1 ± 0.5 | 2.3 ± 0.3 | Fictional Data |
| Serum IL-1β (pg/mL, Mean ± SD) | 150 ± 25 | 70 ± 12 | [3] |
| Serum IL-6 (pg/mL, Mean ± SD) | 320 ± 45 | 150 ± 30 | [3] |
| Serum TNF-α (pg/mL, Mean ± SD) | 280 ± 40 | 130 ± 25 | Fictional Data |
| Histological Score (Synovial Inflammation) | 3.5 ± 0.4 | 1.2 ± 0.2 | Fictional Data |
| MMP-9 Expression in Synovium (Fold Change) | 1.0 | 0.4 ± 0.1* | [3] |
*Statistically significant difference from the control group (p < 0.05). Data is representative and should be generated through experimentation.
Experimental Protocol
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Syringes and needles (26-gauge)
Procedure:
-
Induction of Arthritis:
-
On day 0, emulsify the bovine type II collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
On day 21, provide a booster injection of 100 µL of an emulsion containing bovine type II collagen and Incomplete Freund's Adjuvant (IFA) at a different site (e.g., intradermally at the base of the tail).
-
-
This compound Administration:
-
Begin this compound treatment on day 21, concurrent with the booster injection.
-
Administer this compound (e.g., 10-50 mg/kg body weight, dose to be optimized) or vehicle daily via oral gavage or intraperitoneal injection.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for the onset and severity of arthritis, typically appearing between days 24 and 28.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect blood for serum analysis of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA.
-
Dissect the paws for histological analysis of synovial inflammation, cartilage destruction, and bone erosion (H&E and Safranin O staining).
-
Isolate fibroblast-like synoviocytes (FLS) from synovial tissues to assess the expression of matrix metallopeptidase 9 (MMP-9).
-
Signaling Pathway
References
Application Notes and Protocols: Synthesis and Evaluation of Isoginkgetin Analogs with Improved Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoginkgetin, a natural biflavonoid extracted from Ginkgo biloba, has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects. Its primary mechanism of anti-tumor action is the inhibition of the pre-mRNA splicing process, a critical step in gene expression. Specifically, this compound prevents the stable recruitment of the U4/U5/U6 tri-small nuclear ribonucleoprotein (tri-snRNP) to the prespliceosomal A complex, thereby halting the transition to the catalytically active B complex.[1][2][3] Furthermore, this compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival. Despite its therapeutic potential, the poor water solubility of this compound limits its clinical application. This document provides detailed protocols for the total synthesis of this compound and the synthesis of a water-soluble phosphate analog, IP2, which exhibits improved pharmacological properties. Additionally, protocols for evaluating the anti-proliferative activity and in vivo anti-tumor efficacy of these analogs are presented, along with visualizations of the relevant signaling pathways.
Data Presentation
Table 1: Anti-proliferative Activity of this compound and Analog IP2
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| This compound | HeLa | Splicing Inhibition | ~30 | [1] |
| This compound | HepG2 | CCK-8 | 21.54 (48h) | [4] |
| This compound | Huh7 | CCK-8 | 6.69 (48h) | |
| This compound | U87MG | MTT | ~15-25 (24-72h) | |
| IP2 | Various Cancer Cells | MTT | Data not specified |
Table 2: In Vivo Anti-tumor Activity of this compound Analog IP2
| Compound | Tumor Model | Administration | Dosage | Tumor Growth Inhibition | Citation |
| This compound | HepG2 xenograft | - | - | Significant | |
| IP2 | Not specified | Intraperitoneal | Not specified | More efficient than this compound |
Experimental Protocols
Protocol 1: Total Synthesis of this compound
This protocol is based on the first reported total synthesis of this compound by Cossy and coworkers. The key steps involve the synthesis of two flavone fragments followed by a Suzuki-Miyaura coupling.
Materials:
-
Starting materials for the synthesis of iodoflavone and flavonyl boronic ester fragments (refer to Cossy et al., 2022 for detailed starting materials)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., NaOH)
-
Solvents: Dimethylformamide (DMF), Water, Methanol (MeOH), Dichloromethane (DCM)
-
Reagents for deprotection (e.g., Pd/C, H2)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of Iodoflavone and Flavonyl Boronic Ester: Synthesize the two key fragments, an iodoflavone and a flavonyl boronic ester, according to the detailed procedures outlined in the supporting information of Cossy et al., 2022.
-
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, dissolve the iodoflavone (1 equivalent) and the flavonyl boronic ester (1.2 equivalents) in a mixture of DMF and water (e.g., 9:1 ratio).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and the base (e.g., NaOH, 4 equivalents).
-
Heat the reaction mixture at 80 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the coupled product in a suitable solvent mixture (e.g., MeOH/DCM).
-
Add the deprotection agent (e.g., Pd/C or Pd(OH)2/C) and subject the mixture to hydrogenation (H2 atmosphere) until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
-
Purification:
-
Purify the crude this compound using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Collect the fractions containing the pure product and concentrate to yield this compound.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Compare the obtained data with the reported values.
-
Protocol 2: Synthesis of this compound Phosphate Analog (IP2)
This protocol describes the synthesis of a water-soluble phosphate analog of this compound, designated as IP2.
Materials:
-
Synthesized this compound
-
Phosphorylating agent (e.g., (EtO)2POCl)
-
Base (e.g., NaH)
-
Solvent: Tetrahydrofuran (THF)
-
Deprotecting agent (e.g., TMSI followed by NaOH)
-
Standard laboratory glassware and equipment
Procedure:
-
Phosphorylation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Add the base (e.g., NaH, 5 equivalents) portion-wise at 0 °C and stir for 30 minutes.
-
Add the phosphorylating agent (e.g., (EtO)2POCl, 4 equivalents) dropwise at 0 °C and allow the reaction to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction progress by TLC.
-
-
Deprotection:
-
Cool the reaction mixture to 0 °C and add the deprotecting agent (e.g., TMSI, 8 equivalents) dropwise.
-
Stir at room temperature for 30 minutes.
-
Quench the reaction with a solution of NaOH (4 equivalents) in water and stir for an additional period.
-
-
Purification:
-
Purify the crude IP2 using an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure water-soluble phosphate analog.
-
-
Characterization:
-
Confirm the structure and purity of IP2 using NMR (¹H, ¹³C, and ³¹P) and MS analysis.
-
Protocol 3: MTT Assay for Anti-proliferative Activity
This protocol provides a general method to assess the anti-proliferative effects of this compound analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
This compound analog stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analog in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the analog (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37 °C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 4: In Vivo Anti-tumor Efficacy in a Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor activity of this compound analogs in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., HepG2)
-
This compound analog formulation for injection (e.g., dissolved in a biocompatible vehicle)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a sterile solution (e.g., PBS or culture medium), optionally mixed with Matrigel.
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound analog (e.g., via intraperitoneal injection) at a predetermined dosage and schedule. The control group should receive the vehicle alone.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Termination and Analysis:
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and, if desired, process them for further analysis (e.g., histology, Western blotting).
-
-
Data Analysis:
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the this compound analog.
-
Mandatory Visualization
Caption: this compound analog inhibits pre-mRNA splicing by blocking the transition from Complex A to Complex B.
Caption: this compound analog inhibits the NF-κB signaling pathway by preventing IKK-mediated phosphorylation.
Caption: Workflow for the synthesis and evaluation of this compound analogs.
References
- 1. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biflavonoid this compound is a general inhibitor of Pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The differential interaction of snRNPs with pre-mRNA reveals splicing kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Isoginkgetin Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoginkgetin, a naturally occurring biflavonoid isolated from the leaves of the Ginkgo biloba tree, has garnered significant interest in the scientific community due to its diverse biological activities. It has been identified as an inhibitor of pre-mRNA splicing, a proteasome inhibitor, and a modulator of key cellular signaling pathways, including NF-κB, PI3K/Akt, and Nrf2.[1][2][3] These activities contribute to its observed anti-inflammatory, anti-tumor, and neuroprotective properties.[2][4] The multifaceted nature of this compound suggests that it may interact with a variety of cellular targets, making it a compelling starting point for the discovery of novel therapeutic agents.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecule libraries to identify novel protein targets of this compound. The protocols described herein are designed to be adaptable for various target classes, including enzymes and protein-protein interactions, as well as for cell-based phenotypic screens.
Quantitative Data Presentation
A summary of the known biological activities of this compound is presented in the table below. This data can serve as a baseline for comparison when evaluating novel targets.
| Target/Process | Activity | Reported IC50/EC50 | Cell Line/System | Reference |
| Pre-mRNA Splicing | Inhibition | ~30 µM (in vitro) | HeLa cell nuclear extract | |
| Proteasome | Inhibition of chymotrypsin-like, trypsin-like, and caspase-like activities | >50% inhibition at 10 µM (in vitro) | Purified 20S proteasome | |
| Cell Viability | Cytotoxicity | ~3 µM (at 72h) | Multiple Myeloma cell lines (MM.1S, OPM2, 8826, H929, JJN3, U226) | |
| Cell Viability | Cytotoxicity | 21.54 µM (at 48h) | HepG2 (Hepatocellular Carcinoma) | |
| Cell Viability | Cytotoxicity | 6.69 µM (at 48h) | Huh7 (Hepatocellular Carcinoma) | |
| Cell Viability | Cytotoxicity | 24.75 µM (at 24h), 10.69 µM (at 72h) | U87MG (Glioblastoma) | |
| NF-κB Signaling | Inhibition | Not reported | HT1080 (Fibrosarcoma) | |
| PI3K/Akt Signaling | Inhibition | Not reported | HT1080 (Fibrosarcoma) | |
| Nrf2 Signaling | Activation | Not reported | Cardiomyocytes |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several critical signaling pathways. Understanding these pathways is essential for designing relevant screening assays and for interpreting the results of screens for novel targets.
Experimental Protocols
The following protocols provide a framework for high-throughput screening to identify novel targets of this compound. These can be adapted based on the specific target class and available resources.
Protocol 1: High-Throughput Screening for Novel Enzyme Inhibitors
This protocol describes a generic fluorescence-based assay to screen for novel enzyme inhibitors.
Materials:
-
Purified recombinant enzyme of interest
-
Fluorogenic substrate for the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
Compound library (e.g., in DMSO)
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Dispense nanoliter volumes of library compounds into the 384-well assay plates using an acoustic dispenser or pin tool. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).
-
Enzyme Addition: Prepare the enzyme solution in assay buffer at a 2X final concentration. Add the enzyme solution to the assay plates.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare the fluorogenic substrate in assay buffer at a 2X final concentration. Add the substrate solution to the plates to initiate the enzymatic reaction.
-
Detection: Immediately read the kinetic or endpoint fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
Protocol 2: High-Throughput Screening for Inhibitors of Protein-Protein Interactions (TR-FRET)
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to identify compounds that disrupt a specific protein-protein interaction (PPI).
Materials:
-
Two purified interacting proteins (Protein A and Protein B)
-
TR-FRET donor (e.g., Europium-conjugated antibody against a tag on Protein A)
-
TR-FRET acceptor (e.g., fluorescently labeled antibody against a tag on Protein B, or directly labeled Protein B)
-
TR-FRET assay buffer
-
Compound library
-
384-well, low-volume, white or black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Dispense library compounds into the assay plates.
-
Protein Addition: Prepare a solution containing both tagged proteins (Protein A and Protein B) in assay buffer at a 2X final concentration. Add this solution to the plates.
-
PPI Incubation: Incubate the plates at room temperature for a time sufficient for the PPI to reach equilibrium (e.g., 30-60 minutes).
-
Detection Reagent Addition: Prepare a solution of the TR-FRET donor and acceptor reagents in assay buffer at a 2X final concentration. Add this solution to the plates.
-
Signal Development Incubation: Incubate the plates, protected from light, at room temperature for the recommended time for signal development (e.g., 60 minutes to 4 hours).
-
Detection: Read the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor signal). Determine the percent inhibition for each compound and identify hits.
Protocol 3: Cell-Based High-Throughput Screening for Modulators of Signaling Pathways
This protocol describes a reporter gene assay to identify compounds that modulate a specific signaling pathway.
Materials:
-
A stable cell line expressing a reporter gene (e.g., luciferase) under the control of a promoter responsive to the signaling pathway of interest.
-
Cell culture medium and supplements.
-
Compound library.
-
384-well, white, clear-bottom tissue culture plates.
-
Luminometer.
-
Luciferase assay reagent.
-
Pathway stimulus (e.g., a cytokine or growth factor), if applicable.
Procedure:
-
Cell Seeding: Seed the reporter cell line into 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Treatment: Add the library compounds to the cells.
-
Incubation: Incubate the plates for a duration determined to be optimal for observing an effect on the signaling pathway (e.g., 6-24 hours).
-
Pathway Stimulation (if applicable): If the assay requires pathway activation, add the stimulus at a predetermined concentration and incubate for the appropriate time.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Detection: Add the luciferase substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data and calculate the percent activation or inhibition for each compound relative to controls.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in identifying novel cellular targets of this compound. By employing these high-throughput screening methodologies, it is possible to uncover new mechanisms of action for this promising natural product, which may lead to the development of novel therapeutic strategies for a range of diseases. Careful assay optimization and validation are critical for the success of any HTS campaign.
References
- 1. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a bioactive constituent from Ginkgo Biloba, protects against obesity-induced cardiomyopathy via enhancing Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts apoptotic effects on A375 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Isoginkgetin Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for identifying protein targets of the natural biflavonoid, Isoginkgetin. Detailed protocols for key experimental approaches are provided, along with guidance on data interpretation and visualization of associated signaling pathways.
Introduction
This compound is a bioactive compound isolated from the leaves of the Ginkgo biloba tree. It has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and antiviral effects. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document outlines several powerful techniques to identify direct binding partners of this compound within the complex cellular proteome.
Known Targets and Biological Activities of this compound
This compound is known to modulate several key cellular processes through direct interaction with specific proteins. It has been identified as an inhibitor of:
-
pre-mRNA Splicing: this compound inhibits the spliceosome, a large ribonucleoprotein complex responsible for removing introns from pre-mRNA. This inhibition occurs by preventing the stable recruitment of the U4/U5/U6 tri-snRNP, leading to an accumulation of the prespliceosomal A complex.[1][2]
-
The Proteasome: It directly inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome, leading to the accumulation of ubiquitinated proteins.[3][4]
-
Akt and NF-κB Signaling Pathways: this compound has been shown to inhibit the activities of both Akt and NF-κB, key regulators of cell survival, proliferation, and inflammation.[3]
-
Matrix Metalloproteinase-9 (MMP-9): It also inhibits the activity of MMP-9, an enzyme involved in cancer cell invasion and metastasis.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) and binding affinities of this compound for some of its known targets.
| Target/Process | System | IC50 | Reference |
| pre-mRNA Splicing | In vitro (HeLa nuclear extract) | ~30 µM | |
| Proteasome Activity | In vitro (purified 20S proteasome) | >50% inhibition at 30 µM | |
| Cell Viability | MM.1S Multiple Myeloma Cells | 3.992 µM | |
| Cell Viability | 8826 Multiple Myeloma Cells | 3.716 µM | |
| Cell Viability | OPM2 Multiple Myeloma Cells | 4.749 µM | |
| Cell Viability | H929 Multiple Myeloma Cells | 2.564 µM | |
| Cell Viability | JJN3 Multiple Myeloma Cells | 3.806 µM | |
| Cell Viability | U266 Multiple Myeloma Cells | 4.147 µM | |
| Cell Viability | U87MG Glioblastoma Cells (24h) | 24.75 ± 13.7 µM | |
| Cell Viability | U87MG Glioblastoma Cells (72h) | 10.69 ± 3.63 µM |
| Receptor | Species | Ligand | Ki Value |
| Sigma 2 | Human (cloned) | 3H-DTG | >10000 nM |
Experimental Protocols
This section provides detailed protocols for three powerful, label-free methods for identifying this compound binding proteins: Affinity Chromatography, Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA).
Protocol 1: Affinity Chromatography
Affinity chromatography is a technique used to separate a specific protein from a complex mixture based on a reversible interaction between the protein and a specific ligand (in this case, this compound) immobilized on a chromatography matrix.
1.1. Immobilization of this compound
-
Principle: Covalently attach this compound to a solid support matrix. This requires a reactive functional group on this compound that can form a stable bond with the matrix without compromising its ability to bind target proteins.
-
Materials:
-
This compound
-
Affinity chromatography matrix with an appropriate reactive group (e.g., NHS-activated agarose, epoxy-activated agarose)
-
Coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Wash buffer (e.g., PBS)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute in the coupling buffer. The final concentration of the organic solvent should be minimized to avoid denaturation of the matrix.
-
Wash the chromatography matrix with the coupling buffer to remove any preservatives.
-
Immediately add the this compound solution to the matrix and incubate with gentle mixing for 1-2 hours at room temperature or overnight at 4°C.
-
Quench any unreacted active groups on the matrix by adding the quenching buffer and incubating for 1 hour.
-
Wash the matrix extensively with wash buffer to remove any non-covalently bound this compound.
-
The this compound-coupled matrix is now ready for use.
-
1.2. Affinity Purification of this compound Binding Proteins
-
Principle: A cell lysate is passed over the this compound-coupled matrix. Proteins that bind to this compound will be retained on the column, while non-binding proteins will flow through. The bound proteins are then eluted and identified.
-
Materials:
-
This compound-coupled affinity matrix
-
Cell lysate from the desired cell line or tissue
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high salt buffer, pH change, or a solution of free this compound)
-
Neutralization Buffer (if using a pH-based elution)
-
-
Procedure:
-
Equilibrate the this compound-coupled affinity column with 5-10 column volumes of Binding/Wash Buffer.
-
Clarify the cell lysate by centrifugation to remove any insoluble material.
-
Load the clarified lysate onto the column. The flow rate should be slow enough to allow for efficient binding.
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using the chosen Elution Buffer. Collect the eluate in fractions.
-
If necessary, neutralize the eluted fractions immediately.
-
Analyze the eluted fractions by SDS-PAGE followed by protein identification techniques such as mass spectrometry.
-
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a method for identifying protein targets of small molecules that does not require modification of the compound. It is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis.
-
Principle: A cell lysate is treated with the small molecule of interest (this compound) or a vehicle control. The lysates are then subjected to limited proteolysis. Target proteins that are stabilized by this compound binding will be protected from degradation and will appear as more intense bands on an SDS-PAGE gel compared to the control.
-
Materials:
-
Cell lysate
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Protease (e.g., thermolysin or pronase)
-
Protease stop solution (e.g., EDTA for thermolysin)
-
SDS-PAGE loading buffer
-
-
Procedure:
-
Prepare a clarified cell lysate.
-
Aliquot the lysate into two tubes. To one tube, add this compound to the desired final concentration. To the other, add an equal volume of DMSO as a vehicle control.
-
Incubate the lysates for 1 hour at room temperature to allow for binding.
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Add the protease to both tubes. The optimal protease concentration and digestion time should be determined empirically.
-
Incubate the reactions for a set amount of time at room temperature.
-
Stop the digestion by adding the protease stop solution.
-
Add SDS-PAGE loading buffer to the samples and boil for 5 minutes.
-
Analyze the samples by SDS-PAGE.
-
Visualize the proteins by Coomassie staining or silver staining.
-
Excise the protein bands that are more prominent in the this compound-treated lane and identify the proteins by mass spectrometry.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is another label-free method to assess the engagement of a small molecule with its target protein in a cellular context. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
-
Principle: Intact cells or cell lysates are treated with the small molecule (this compound) or a vehicle control. The samples are then heated to a range of temperatures. Stabilized target proteins will remain in the soluble fraction at higher temperatures compared to the unbound protein in the control sample. The amount of soluble protein at each temperature is then quantified.
-
Materials:
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Intact cells or cell lysate
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This compound (dissolved in DMSO)
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Vehicle control (DMSO)
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PBS
-
Protease inhibitor cocktail
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Thermocycler or heating block
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Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
-
Procedure:
-
Treat cells with this compound or DMSO for a specific time.
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Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
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Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Separate the soluble fraction from the precipitated proteins by centrifugation.
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Transfer the supernatant (soluble fraction) to a new tube.
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Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomics methods.
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A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and the general workflows of the described experimental methods.
This compound's Impact on the NF-κB Signaling Pathway
Caption: this compound inhibits the proteasome, preventing IκB degradation and NF-κB activation.
General Workflow for Affinity Chromatography
Caption: Workflow for identifying this compound binding proteins using affinity chromatography.
General Workflow for DARTS
Caption: Workflow for identifying this compound binding proteins using the DARTS method.
General Workflow for CETSA
Caption: Workflow for assessing this compound target engagement using the CETSA method.
References
- 1. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Isoginkgetin precipitation in cell culture media solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with isoginkgetin in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common problems and provide practical solutions.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture experiments can lead to inaccurate results by altering the effective concentration of the compound. Below is a summary of common observations, their potential causes, and recommended solutions.
Data Presentation: Troubleshooting Summary
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility in the aqueous cell culture medium.[1][2] | - Decrease the final working concentration of this compound.- Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume for dilution.[1]- Perform a stepwise or serial dilution of the DMSO stock into the pre-warmed culture medium.[1][2] |
| Precipitation Over Time in Incubator | - Temperature Shift: Decreased solubility at 37°C compared to room temperature.- pH Shift: Changes in media pH due to the CO2 environment can affect compound solubility.- Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time. | - Pre-warm the cell culture medium to 37°C before adding the this compound solution.- Ensure the medium is adequately buffered for the CO2 concentration in your incubator.- Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the primary issue. |
| Cloudy or Hazy Medium | Micro-precipitation is occurring, which may not be visible as distinct particles. | - Visually inspect the medium against a dark background.- As a more sensitive check, take an aliquot of the medium, centrifuge it, and look for a pellet.- Determine the maximum soluble concentration using the protocol provided below. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound has high solubility in Dimethyl Sulfoxide (DMSO). A concentrated stock solution is essential for minimizing the final DMSO concentration in the cell culture medium.
Materials:
-
This compound powder
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Sterile, anhydrous 100% DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Based on the desired stock concentration (e.g., 10 mM, 20 mM, or higher), calculate the required mass of this compound powder. This compound has a molecular weight of 566.51 g/mol .
-
Aseptically weigh the this compound and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound stock solution (e.g., 20 mM in 100% DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with appropriate CO2 levels
Methodology:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to perform a 2-fold serial dilution. For example, start with a 1:100 dilution of a 20 mM stock to get a 200 µM solution, and then perform serial dilutions from there.
-
Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final DMSO concentration but no this compound).
-
Incubate the dilutions at 37°C in your cell culture incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect for precipitation (cloudiness, crystals, or sediment) at different time points (e.g., 0, 1, 4, 24, 48, and 72 hours).
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental setup.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate immediately after adding my this compound stock to the cell culture medium. What is the most likely cause?
A1: The most common reason for immediate precipitation is that the final concentration of this compound is above its solubility limit in the aqueous environment of the cell culture medium. This phenomenon is often referred to as "solvent shock," where the rapid change from a high-solubility organic solvent (DMSO) to an aqueous medium causes the compound to fall out of solution. To resolve this, you can try lowering the final concentration of this compound or use a more gradual, stepwise dilution method.
Q2: What is the recommended solvent for making an this compound stock solution?
A2: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing a stock solution is 100% DMSO, in which it is highly soluble.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, some sensitive cell lines may be affected at lower concentrations. It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your experiments.
Q4: Can the type of cell culture medium affect this compound's solubility?
A4: Yes, the composition of the cell culture medium can influence the solubility of this compound. Different media formulations have varying concentrations of salts, amino acids, and other components that can interact with the compound and affect its solubility. If you are experiencing persistent precipitation, you may consider testing the solubility in a different medium if your experimental design allows.
Q5: My this compound solution appears clear initially but becomes cloudy after incubation. Why does this happen?
A5: This is likely due to temperature-dependent solubility or interactions with media components over time. Some compounds are less soluble at 37°C than at room temperature. Additionally, changes in the pH of the medium due to cell metabolism in the incubator can also lead to precipitation. Pre-warming your media before adding the compound and ensuring your media is well-buffered can help mitigate this issue.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a recommended experimental workflow for its use in cell culture.
Caption: this compound's multifaceted mechanism of action.
Caption: Recommended workflow for preparing this compound working solutions.
Caption: A logical approach to troubleshooting this compound precipitation.
References
Technical Support Center: Troubleshooting Inconsistent Results in Isoginkgetin Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when assessing the cytotoxicity of Isoginkgetin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a naturally occurring biflavonoid, induces cytotoxicity through multiple mechanisms, making it a compound of interest for cancer research. Its primary modes of action include:
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Induction of Apoptosis: this compound has been shown to trigger programmed cell death by activating caspase cascades.[1] A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP), which is observed in response to this compound treatment.[2]
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Induction of Autophagy: In some cell lines, such as hepatocellular carcinoma cells, this compound can induce autophagic cell death.[3][4]
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Cell Cycle Arrest: The compound can cause cell cycle arrest at various phases, including G1, S, and G2, depending on the cell line.
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Inhibition of Pre-mRNA Splicing: this compound is a known inhibitor of the spliceosome, which can lead to growth arrest.[5]
-
Modulation of Signaling Pathways: It affects key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt, MAPK, and JNK pathways.
Q2: Why do I observe different IC50 values for this compound across different cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between cell lines due to inherent biological differences. Factors contributing to this variability include:
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Genetic and Phenotypic Heterogeneity: Different cancer cell lines possess unique genetic mutations and expression profiles of key proteins involved in drug metabolism and apoptosis signaling, leading to varied sensitivity.
-
Differential Expression of Drug Targets: The expression levels of this compound's molecular targets, such as CDK6, can differ among cell lines, influencing its efficacy.
-
Proliferation Rate: The rate at which cells divide can impact their susceptibility to cell cycle-active agents.
Q3: Can the solvent used to dissolve this compound affect my results?
A3: Yes, the choice and concentration of the solvent, typically Dimethyl Sulfoxide (DMSO), can significantly impact the outcome of cytotoxicity assays. High concentrations of DMSO can be toxic to cells and may mask the true effect of this compound. It is crucial to:
-
Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound dose) in all experiments to account for any solvent-induced effects.
Q4: How does the passage number of my cell line influence the experimental outcome?
A4: The number of times a cell line has been subcultured (passaged) can affect its characteristics and response to drugs. With increasing passage number, cell lines can undergo changes in morphology, growth rate, and gene expression, which may alter their sensitivity to this compound. To ensure reproducibility:
-
Use cells within a consistent and defined passage number range for all experiments.
-
Regularly check for morphological changes and authenticate your cell line.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Bubbles in the wells. | 1. Ensure a homogenous cell suspension before seeding. 2. Calibrate pipettes regularly and use consistent pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Carefully inspect wells for bubbles and remove them with a sterile pipette tip if necessary. |
| Low or no cytotoxic effect observed | 1. This compound degradation. 2. Sub-optimal drug concentration. 3. Insufficient incubation time. 4. Cell density is too high. | 1. Prepare fresh this compound solutions for each experiment. This compound is a biflavonoid and may be unstable in culture media over long periods. 2. Perform a dose-response experiment with a wider concentration range. 3. Increase the incubation time (e.g., 48 or 72 hours). 4. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Unexpected cell morphology | 1. Solvent toxicity. 2. Contamination (e.g., mycoplasma). 3. Off-target effects of this compound. | 1. Lower the final DMSO concentration and include a vehicle control. 2. Regularly test cell cultures for contamination. 3. Document any morphological changes and consider them as part of the compound's cytotoxic profile. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent incubation conditions (CO2, temperature, humidity). 3. Different batches of reagents (media, serum, this compound). | 1. Maintain a consistent passage number range for your experiments. 2. Ensure consistent incubator conditions. 3. Use the same lot of reagents whenever possible and qualify new lots before use. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| U87MG | Glioblastoma | MTT | 24 | 24.75 ± 13.7 | |
| U87MG | Glioblastoma | MTT | 72 | 10.69 ± 3.63 | |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | 48 | 21.54 | |
| Huh7 | Hepatocellular Carcinoma | CCK-8 | 48 | 6.69 | |
| HeLa | Cervical Cancer | Splicing Assay | Not Specified | ~30 | |
| Multiple Myeloma Cell Lines (MM.1S, OPM2, 8826, H929, JJN3, U226) | Multiple Myeloma | CellTiter-Glo | 72 | ~3 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (DMSO concentration should match the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining for Apoptosis
This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis of Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins in this compound-treated cells.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathways modulated by this compound leading to cytotoxicity.
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity results.
References
- 1. jcancer.org [jcancer.org]
- 2. This compound exerts apoptotic effects on A375 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isoginkgetin Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers utilizing Isoginkgetin in in vivo animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice?
A starting dose for this compound can vary depending on the disease model. Based on published studies, a range of 4 mg/kg to 50 mg/kg administered via intraperitoneal (i.p.) injection has been shown to be effective in various mouse models. It is advisable to start with a dose in the lower end of this range and perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
This compound has low water solubility. A common method for preparing this compound for intraperitoneal injection is to first dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a vehicle suitable for in vivo use. One study successfully used a final solution of 10% DMSO in deionized water.[1] Another suggested vehicle composition for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals and does not exceed recommended limits to avoid solvent-related toxicity. For in vitro studies, this compound is often dissolved in DMSO.[2][3][4]
Q3: What is the recommended route of administration for this compound in mice?
Intraperitoneal (i.p.) injection is the most commonly reported and effective route of administration for this compound in mouse studies.[1] This method allows for rapid absorption and systemic distribution.
Q4: How frequently should this compound be administered?
The frequency of administration depends on the experimental design and the specific disease model. In many studies, daily administration of this compound has been shown to be effective. For example, in a hepatocellular carcinoma xenograft model, mice were treated daily for 14 days. Similarly, in a model of lipopolysaccharide-induced depression-like behaviors, mice received daily intraperitoneal injections for 14 days.
Q5: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways. It is a known inhibitor of pre-mRNA splicing. Additionally, it has been reported to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant responses. This compound also inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation. Furthermore, it has been shown to downregulate the p38/NF-κB signaling pathway.
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect of this compound in my animal model.
-
Solution 1: Re-evaluate the dosage. The optimal dose of this compound can be highly model-dependent. If you are not observing an effect, consider performing a dose-escalation study to determine if a higher concentration is required. Refer to the dosage table below for ranges used in different models.
-
Solution 2: Check the preparation and stability of your this compound solution. this compound has limited stability in certain solvents and can be sensitive to multiple freeze-thaw cycles. It is recommended to prepare fresh solutions for each experiment. If using a stock solution in DMSO, ensure it is stored properly at a low temperature and protected from light. The stability of a compound in DMSO can vary, so using freshly prepared solutions is the safest approach.
-
Solution 3: Confirm the route of administration. Ensure that the intraperitoneal injection was performed correctly to guarantee systemic delivery of the compound. Improper injection technique can lead to administration into the subcutaneous space or visceral organs, reducing bioavailability.
Problem: I am observing signs of toxicity in my animals after this compound administration.
-
Solution 1: Reduce the dosage. If you observe signs of toxicity such as significant weight loss, lethargy, or ruffled fur, it is crucial to lower the dose of this compound. Perform a toxicity study with a range of doses to identify the maximum tolerated dose (MTD) in your specific animal strain and model.
-
Solution 2: Evaluate the vehicle for potential toxicity. The vehicle, especially if it contains a high concentration of DMSO, can cause adverse effects. Run a control group of animals that receive only the vehicle to distinguish between compound- and vehicle-induced toxicity. Studies have shown that DMSO itself can have biological effects.
-
Solution 3: Monitor organ function. If you suspect organ-specific toxicity, you can perform blood biochemical analysis to measure markers of liver and kidney function. One study found that at effective doses, this compound did not alter plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating no significant liver toxicity.
Data Presentation
Table 1: Summary of In Vivo this compound Dosages in Mice
| Disease Model | Animal Strain | Dosage | Administration Route | Duration | Observed Effect |
| Hepatocellular Carcinoma | Nude mice (HepG2 xenograft) | 25 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Inhibition of tumor growth and angiogenesis. |
| Lipopolysaccharide-induced depression-like behaviors | Kunming mice | 4 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Attenuation of depression-like behaviors and neuroinflammation. |
| Obesity-induced cardiomyopathy | C57BL/6J mice | Not specified | Not specified | Not specified | Protection against cardiac remodeling and dysfunction. |
Experimental Protocols
General Protocol for Intraperitoneal (i.p.) Injection of this compound in Mice
-
Preparation of this compound Solution:
-
Dissolve the required amount of this compound powder in 100% DMSO to create a stock solution.
-
For injection, dilute the stock solution with sterile saline or a vehicle mixture (e.g., 40% PEG300, 5% Tween-80, 45% Saline) to achieve the desired final concentration of this compound and a final DMSO concentration that is well-tolerated by the animals (typically ≤ 10%).
-
Ensure the final solution is clear and free of precipitates. Gentle warming or sonication may aid dissolution. It is recommended to prepare the final injection solution fresh on the day of use.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Procedure:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Use an appropriate needle size (e.g., 27-30 gauge).
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Mandatory Visualization
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for in vivo this compound studies.
References
- 1. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Low Bioavailability of Isoginkgetin in Mice
Welcome to the technical support center for researchers working with Isoginkgetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments in mice, with a focus on overcoming its inherently low bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound in mice typically low?
A1: The low oral bioavailability of this compound, a common issue with many flavonoids, is primarily attributed to two main factors:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed. Its low solubility limits the concentration of this compound available for absorption across the intestinal wall.
-
Extensive First-Pass Metabolism: After absorption from the intestine, this compound undergoes significant metabolism in the liver before it reaches systemic circulation. This "first-pass effect" substantially reduces the amount of active compound that becomes available to the rest of the body.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound in mice?
A2: Several formulation strategies have shown promise in improving the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to a higher dissolution rate and improved absorption. Nanomicelles are one such example.
-
Solid Dispersions: This technique involves dispersing this compound in an inert hydrophilic carrier at the molecular level. This enhances the wettability and dissolution of the compound.
-
Phospholipid Complexes: Complexing this compound with phospholipids can improve its lipophilicity, facilitating its passage across the intestinal membrane.
Q3: Are there any common vehicles for oral administration of this compound to mice?
A3: For preclinical studies, this compound is often administered as a suspension. Common vehicles for poorly soluble compounds in mice include:
-
Aqueous solution of 0.5% Sodium Carboxymethyl Cellulose (CMC-Na): This is a widely used suspending agent.
-
Corn oil or other edible oils: These can be used for lipophilic compounds.
-
A mixture of DMSO, PEG400, and saline: This combination can be effective for dissolving compounds with poor solubility, but the concentration of DMSO should be kept low to avoid toxicity. For instance, a common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1]. For sensitive mice, the DMSO concentration can be lowered to 2%[1].
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways, which is relevant to its therapeutic effects. These include:
-
CDK6-SLC2A1/GLUT1-AMPK-ULK1 Pathway: this compound can induce cytotoxic autophagy in cancer cells by targeting and degrading CDK6, which in turn inhibits glucose uptake and activates the AMPK-ULK1 pathway[2].
-
NF-κB Pathway: As a proteasome inhibitor, this compound can prevent the degradation of IκBα, thereby inhibiting the activation of the NF-κB signaling pathway, which is often constitutively active in cancer cells[3][4].
-
Pre-mRNA Splicing: this compound is a general inhibitor of pre-mRNA splicing, which can be a mechanism for its anti-tumor activity.
-
PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in tumor cell invasion and proliferation.
-
Nrf2/ARE Pathway: this compound can activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of this compound between mice in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Improper oral gavage technique | Ensure all personnel are thoroughly trained in oral gavage. The gavage needle should be the correct size for the mouse and inserted gently to avoid injury to the esophagus. Incorrect placement can lead to inconsistent dosing. |
| Inconsistent formulation | If using a suspension, ensure it is homogenous before each administration by vortexing or stirring. Particle settling can lead to inaccurate dosing. |
| Fasting status of mice | The presence of food in the stomach can affect drug absorption. Ensure a consistent fasting period (e.g., overnight) for all mice before dosing, if appropriate for the study design. |
| Stress-induced physiological changes | Handling and gavage can be stressful for mice, potentially affecting gastrointestinal motility and absorption. Acclimatize mice to handling and consider using less stressful administration methods if possible, such as voluntary oral administration in a palatable jelly. |
Problem 2: No detectable or very low levels of this compound in plasma after oral administration.
| Possible Cause | Troubleshooting Step |
| Low dose administered | The administered dose may be too low to achieve detectable plasma concentrations due to poor bioavailability. Consider a dose escalation study to determine an appropriate dose. |
| Poor solubility of this compound in the vehicle | The compound may not be adequately suspended or dissolved, leading to a lower effective dose being administered. Evaluate the solubility of this compound in the chosen vehicle and consider alternative formulations. |
| Rapid metabolism | This compound may be rapidly metabolized in the gut wall and liver. Consider using a bioavailability-enhancing formulation such as a nanomicelle, solid dispersion, or phospholipid complex. |
| Instability in gastrointestinal fluids | This compound may be degrading in the acidic environment of the stomach or the enzymatic environment of the intestine. Perform an in vitro stability study in simulated gastric and intestinal fluids. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound-Loaded Nanomicelles vs. This compound Suspension in Rats (Oral Administration)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) |
| This compound Suspension | Not Detected | - | - |
| This compound-Loaded Nanomicelles | 3.47 ± 0.01 | 0.5 | Data not specified |
Data adapted from a study evaluating this compound-loaded TPGS/soluplus mixed nanomicelles in rats. The study reported that metabolites of the nanomicelle formulation were detectable in plasma, while metabolites of the suspension were only found in feces, indicating significantly improved absorption with the nano-formulation.
Experimental Protocols
1. Preparation of this compound-Loaded TPGS/Soluplus Mixed Nanomicelles
This protocol is adapted from a study in rats and can be optimized for mouse experiments.
-
Materials: this compound (IGG), D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), Soluplus®, Methanol.
-
Procedure:
-
Accurately weigh this compound, TPGS, and Soluplus® (e.g., a 1:10:30 ratio of IGG:TPGS:Soluplus®).
-
Dissolve the mixture in an appropriate volume of methanol in a round-bottom flask.
-
Remove the methanol using a rotary evaporator to form a thin film.
-
Hydrate the film with a specific volume of distilled water by gentle agitation to form the nanomicelle suspension.
-
The resulting nanomicelle solution can be characterized for particle size, zeta potential, and encapsulation efficiency.
-
2. Oral Gavage Administration of this compound Suspension in Mice
This is a standard protocol for administering compounds orally to mice.
-
Materials: this compound, vehicle (e.g., 0.5% CMC-Na in sterile water), appropriate size gavage needle (typically 20-22 gauge for adult mice), syringe.
-
Procedure:
-
Prepare the this compound suspension at the desired concentration in the chosen vehicle. Ensure the suspension is homogenous by vortexing immediately before administration.
-
Accurately weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
3. In Vitro Stability Assay in Simulated Gastric and Intestinal Fluids
This protocol allows for the assessment of this compound's stability in a simulated gastrointestinal environment.
-
Materials: this compound, Simulated Gastric Fluid (SGF, pH ~1.2, with pepsin), Simulated Intestinal Fluid (SIF, pH ~6.8, with pancreatin), HPLC or LC-MS/MS system.
-
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Spike a known concentration of the this compound stock solution into pre-warmed SGF and SIF.
-
Incubate the solutions at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes for SGF; 0, 1, 2, 4, 6 hours for SIF), withdraw an aliquot of the sample.
-
Immediately quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of remaining this compound using a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point to determine its stability.
-
Visualizations
Caption: Experimental workflow for evaluating strategies to overcome the low bioavailability of this compound in mice.
Caption: Key signaling pathways modulated by this compound.
Caption: Logical troubleshooting workflow for addressing low this compound bioavailability in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isoginkgetin Degradation and Stability in Aqueous Solutions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific quantitative data on the degradation kinetics and stability of isoginkgetin in various aqueous solutions is limited in publicly available literature. The information provided in this guide is based on the general chemical properties of flavonoids and biflavonoids and serves as a set of best-practice recommendations and troubleshooting advice for handling this compound and similar compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound has poor solubility in water and aqueous buffers.[1][2] It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is commonly used, with solubilities of up to 100 mM reported.[3][4]
-
Best Practice: Prepare a 10-50 mM stock solution in 100% anhydrous DMSO. Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5] Protect the stock solution from light.
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A2: This is a common issue for poorly soluble compounds. The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to avoid solvent effects on the biological system. However, a certain amount of co-solvent is necessary to maintain solubility.
-
Troubleshooting Steps:
-
Optimize DMSO Concentration: Determine the highest final DMSO concentration that does not affect your assay and helps maintain this compound solubility.
-
Modify Dilution Method: Add the DMSO stock solution to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Test Solubility Limit: Empirically determine the maximum soluble concentration of this compound in your final assay buffer. Do not attempt to make working solutions at concentrations above this limit.
-
Q3: What factors can affect the stability of this compound in my aqueous experimental setup?
A3: Based on the behavior of other flavonoids, the stability of this compound in aqueous solutions is likely influenced by several factors:
-
pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.
-
Temperature: Higher temperatures accelerate the degradation of flavonoids.
-
Light: Exposure to light, particularly UV light, can cause degradation.
-
Oxygen: Dissolved oxygen can lead to oxidative degradation of flavonoids.
-
Metal Ions: Certain metal ions can catalyze the degradation of flavonoids.
Q4: How long can I expect my this compound working solution to be stable at room temperature or 37°C?
A4: There is no specific stability data for this compound under these conditions. However, due to the general instability of flavonoids in aqueous media, especially at neutral pH and physiological temperatures, it is strongly recommended to prepare fresh working solutions immediately before each experiment. Do not store this compound in aqueous buffers for extended periods.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Symptom: Inconsistent IC50 values or variable biological activity across replicate experiments.
-
Potential Cause: Precipitation of this compound in the assay plate, leading to inconsistent effective concentrations.
-
Solutions:
-
Visual Inspection: Before reading your assay, inspect the wells under a microscope for any signs of compound precipitation.
-
Solubility Check: Prepare the highest concentration of your working solution and let it sit for the duration of your experiment. Centrifuge the solution at the end and analyze the supernatant by HPLC to see if the concentration has decreased.
-
Fresh Preparations: Always use freshly prepared working solutions from a frozen DMSO stock for each experiment.
-
Issue 2: Low or No Observed Biological Activity
-
Symptom: The compound appears to be inactive or less potent than expected.
-
Potential Cause: Degradation of this compound in the aqueous assay buffer during incubation.
-
Solutions:
-
Minimize Incubation Time: If possible, reduce the duration of the experiment to minimize the time the compound spends in aqueous buffer.
-
pH Control: If your assay allows, consider using a slightly acidic buffer (pH 6.0-6.5) to potentially improve stability. However, you must validate that this pH does not affect your biological system.
-
Control Experiment: Run a stability control by incubating this compound in your assay buffer for the duration of your experiment. At the end of the incubation, test the activity of this "aged" solution in a rapid assay to see if potency has decreased.
-
Data Presentation: Expected Stability Trends
The following tables summarize the expected stability of a typical biflavonoid like this compound under various conditions, based on general principles of flavonoid chemistry. Note: This is not empirical data for this compound.
Table 1: Influence of pH and Temperature on this compound Stability (Illustrative)
| pH | Temperature | Expected Stability | Recommendations |
| < 6.0 | 4°C | High | Suitable for short-term storage (hours to days) |
| < 6.0 | 25°C - 37°C | Moderate | Prepare fresh for experiments |
| 7.0 - 8.0 | 4°C | Low to Moderate | Use immediately |
| 7.0 - 8.0 | 25°C - 37°C | Low | Avoid; prepare fresh and use immediately |
| > 8.0 | Any | Very Low | Not recommended |
Table 2: Troubleshooting Solubility Issues
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution | Exceeding solubility limit in aqueous buffer | Determine the solubility limit empirically. Add DMSO stock to buffer with vigorous mixing. |
| Inconsistent results | Compound crashing out of solution over time | Use fresh dilutions. Visually inspect plates for precipitate. Consider using stabilizing excipients like cyclodextrins if compatible with the assay. |
| Stock solution appears cloudy or has crystals | Poor quality DMSO or repeated freeze-thaw cycles | Use anhydrous, high-purity DMSO. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Gently warm and sonicate the stock solution before use, but be cautious of thermal degradation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method for investigating the stability of this compound under stress conditions to understand its degradation profile.
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 70°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 70°C for 2-4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining this compound and observe the formation of degradation products.
-
Protocol 2: Stability-Indicating HPLC Method Development (General)
A stability-indicating method is crucial to separate the intact drug from any degradation products.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD). A C18 reversed-phase column is typically suitable for flavonoids.
-
Mobile Phase Optimization:
-
Start with a gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Inject samples from the forced degradation study.
-
Optimize the gradient to achieve baseline separation between the peak for this compound and all degradation product peaks.
-
-
Detection: Use the DAD to identify the optimal wavelength for detecting this compound and its degradation products. This compound has reported absorbance maxima at approximately 213, 272, and 328 nm.
-
Validation: Validate the method for specificity, linearity, accuracy, and precision according to standard guidelines to ensure it is suitable for stability testing.
Visualizations
Caption: Chemical structure of this compound (C32H22O10).
Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.
References
- 1. This compound, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. benchchem.com [benchchem.com]
Cell line-specific responses to Isoginkgetin treatment
Welcome to the technical support center for Isoginkgetin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a biflavonoid compound with multiple reported mechanisms of action, making its cellular effects potentially complex and cell line-specific. The primary reported mechanisms are:
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Pre-mRNA Splicing Inhibition: this compound is a general inhibitor of both the major and minor spliceosomes.[1][2] It acts by preventing the stable recruitment of the U4/U5/U6 tri-snRNP, leading to an accumulation of the prespliceosomal A complex.[1][2] However, some studies suggest its effect on splicing might be an indirect consequence of transcriptional downregulation.[3]
-
Proteasome Inhibition: this compound directly inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins and can induce endoplasmic reticulum (ER) stress.
-
Signaling Pathway Modulation: this compound has been shown to inhibit the PI3K/Akt and NF-κB signaling pathways. It can also activate the MAPK signaling pathway and the Nrf2/ARE signaling pathway.
Q2: What are the common cellular responses to this compound treatment?
The cellular responses to this compound can vary between different cell lines but generally include:
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Apoptosis: this compound induces apoptosis in a variety of cancer cell lines, including melanoma, multiple myeloma, and oral cancer cells. This is often characterized by PARP cleavage and caspase activation.
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Cell Cycle Arrest: The compound can cause cell cycle arrest at different phases (G1, S, and G2/M) depending on the cell line. A prominent S phase arrest has been noted in some cancer cells.
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Autophagy: this compound can induce autophagy, which in some contexts can be a pro-survival mechanism, but in others, it can lead to cytotoxic autophagy.
-
Inhibition of Invasion and Metastasis: By inhibiting matrix metalloproteinase 9 (MMP-9) expression through the PI3K/Akt/NF-κB pathway, this compound can inhibit tumor cell invasion.
Q3: In which solvent should I dissolve this compound?
This compound is soluble in DMSO up to 100 mM. For in vivo studies, a stock solution in DMSO can be further diluted in formulations containing PEG300, Tween-80, and saline.
Troubleshooting Guides
Problem 1: I am not observing the expected level of apoptosis in my cells after this compound treatment.
-
Solution 1: Verify the concentration and treatment duration. The effective concentration of this compound can vary significantly between cell lines. Refer to the data tables below for reported IC50 values. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Treatment durations typically range from 24 to 72 hours.
-
Solution 2: Check for cell line-specific resistance. Some cell lines may be less sensitive to this compound-induced apoptosis. Consider the underlying molecular characteristics of your cells. For example, the status of p53 might influence the response.
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Solution 3: Assess other cellular outcomes. this compound can also induce cell cycle arrest or cytotoxic autophagy. Analyze cell cycle distribution by flow cytometry and look for markers of autophagy (e.g., LC3 conversion) by Western blot.
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Solution 4: Consider the interplay with autophagy. In some cases, autophagy may act as a survival mechanism against this compound-induced stress. Try co-treating with an autophagy inhibitor (e.g., chloroquine) to see if it enhances apoptosis.
Problem 2: I am seeing inconsistent results between experiments.
-
Solution 1: Ensure complete dissolution of this compound. this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in DMSO before diluting it in your cell culture medium. Precipitates can lead to inconsistent effective concentrations.
-
Solution 2: Use a consistent passage number for your cells. Cellular responses can change as cells are passaged. Use cells within a defined passage number range for all experiments to ensure reproducibility.
-
Solution 3: Monitor the stability of this compound in your experimental conditions. The stability of the compound in culture medium over long incubation periods should be considered.
Problem 3: this compound treatment is causing widespread transcription inhibition in my experiments.
-
Observation: Some studies have reported that this compound can cause a general downregulation of transcription, which may precede its effects on splicing.
-
Recommendation: When studying the effects of this compound on splicing, it is crucial to include appropriate controls to distinguish between direct splicing inhibition and indirect effects due to transcriptional repression. Consider performing a time-course experiment to dissect the temporal relationship between these two events.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Assay |
| MM.1S | Multiple Myeloma | ~3 | 72 | CellTiter-Glo |
| OPM2 | Multiple Myeloma | ~3 | 72 | CellTiter-Glo |
| 8826 | Multiple Myeloma | ~3 | 72 | CellTiter-Glo |
| H929 | Multiple Myeloma | ~3 | 72 | CellTiter-Glo |
| JJN3 | Multiple Myeloma | ~3 | 72 | CellTiter-Glo |
| U226 | Multiple Myeloma | ~3 | 72 | CellTiter-Glo |
| A375 | Melanoma | Concentration-dependent decrease | 48 | XTT |
| U87MG | Glioblastoma | 10, 15, 25 (dose-dependent reduction) | 24, 48, 72 | MTT |
| HepG2 | Hepatocellular Carcinoma | Concentration-dependent decrease | 24, 48 | CCK-8 |
| Huh7 | Hepatocellular Carcinoma | Concentration-dependent decrease | 24, 48 | CCK-8 |
Data compiled from references.
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Duration (h) | Observed Effect |
| HCT116 | 30 | 24 | S and G2 phase arrest, decrease in M phase |
| p53 KO HCT116 | 30 | 24 | S phase arrest |
| A2780 | IGG | 24 | S phase arrest |
| U87MG | 15 | 48, 72 | Decrease in S phase, increase in G2 phase |
| HepG2 | ISO | - | Accumulation of cells in G1 phase |
Data compiled from references.
Experimental Protocols
1. Cell Viability Assay (MTT/XTT)
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: For MTT, add solubilization solution and read the absorbance at 570 nm. For XTT, read the absorbance at 450-500 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved caspase-3) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: Following this compound treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to deconvolute the DNA histograms and determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits pre-mRNA splicing.
Caption: this compound inhibits the proteasome.
Caption: this compound inhibits the PI3K/Akt pathway.
Caption: Workflow for assessing apoptosis.
References
Interpreting off-target effects in Isoginkgetin experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Isoginkgetin. It aims to help interpret experimental results, with a focus on distinguishing on-target from off-target effects.
Troubleshooting Guides
Question: My cell viability has decreased after this compound treatment. Is this solely due to pre-mRNA splicing inhibition?
Answer: Not necessarily. While this compound is known to inhibit pre-mRNA splicing, it has several other reported activities that can lead to decreased cell viability.[1][2][3] Consider the following potential off-target effects:
-
Proteasome Inhibition: this compound can directly inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome.[4][5] This leads to the accumulation of ubiquitinated proteins, endoplasmic reticulum (ER) stress, and can induce apoptosis.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis through the cleavage of PARP-1 and caspase-3.
-
Induction of Autophagy: The compound can also induce cytotoxic autophagy.
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Inhibition of Signaling Pathways: this compound can inhibit key cell survival pathways like PI3K/Akt and NF-κB.
To dissect the primary cause of cell death in your experiment, you can perform the following validation experiments:
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Proteasome Activity Assay: Measure the activity of the 20S proteasome in cell lysates treated with this compound.
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Western Blot for Apoptosis Markers: Probe for cleaved PARP and cleaved caspase-3.
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Western Blot for Autophagy Markers: Look for the conversion of LC3-I to LC3-II.
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Western Blot for Signaling Pathway Components: Assess the phosphorylation status of key proteins like Akt and the degradation of IκBα.
Question: I'm observing inhibition of NF-κB signaling. Is this a direct effect of this compound?
Answer: The inhibition of NF-κB signaling by this compound is likely indirect and a consequence of its inhibitory effect on the proteasome. The canonical NF-κB pathway relies on the proteasomal degradation of its inhibitor, IκBα. By inhibiting the proteasome, this compound prevents IκBα degradation, thus blocking NF-κB activation.
To confirm this in your system, you can perform a western blot to check for the accumulation of ubiquitinated IκBα in the presence of this compound and an NF-κB stimulus (like TNF-α). An increase in ubiquitinated IκBα would support the hypothesis that the effect is mediated through proteasome inhibition.
Question: My results are inconsistent across different cell lines. Why might this be?
Answer: The effects of this compound can be cell-type specific. This variability can be attributed to several factors:
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Differential Pathway Reliance: Different cell lines may have varying degrees of dependence on the pathways that this compound inhibits. For example, some cancer cells are highly dependent on the proteasome for survival.
-
Metabolic Differences: Cell lines can metabolize compounds at different rates, leading to variations in the effective intracellular concentration of this compound.
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Expression Levels of Targets: The expression levels of the direct and indirect targets of this compound can differ between cell lines.
It is crucial to characterize the IC50 value for each cell line you are working with and to validate the observed effects with multiple assays.
Frequently Asked Questions (FAQs)
What is the primary reported on-target effect of this compound?
The most consistently reported primary on-target effect of this compound is the inhibition of pre-mRNA splicing. It acts as a general inhibitor of both the major and minor spliceosomes by preventing the stable recruitment of the U4/U5/U6 tri-snRNP to the prespliceosome, leading to an accumulation of the A complex. However, recent research suggests that this compound's effect on splicing might be indirect and secondary to its impact on transcription.
What are the known off-target effects of this compound?
This compound has several well-documented off-target effects, including:
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Inhibition of the 20S proteasome.
-
Inhibition of the PI3K/Akt signaling pathway.
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Inhibition of NF-κB signaling (likely secondary to proteasome inhibition).
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Potential inhibition of CDK6.
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Activation of the Nrf2/ARE signaling pathway.
What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. IC50 values for cell viability have been reported to range from approximately 3 µM in multiple myeloma cell lines to over 50 µM in other cancer cell lines. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Data Presentation
Table 1: Reported IC50 Values of this compound for Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| MM.1S | Multiple Myeloma | ~3 | 72 |
| OPM2 | Multiple Myeloma | ~3 | 72 |
| 8826 | Multiple Myeloma | ~3 | 72 |
| H929 | Multiple Myeloma | ~3 | 72 |
| JJN3 | Multiple Myeloma | ~3 | 72 |
| U226 | Multiple Myeloma | ~3 | 72 |
| HepG2 | Hepatocellular Carcinoma | 21.54 | 48 |
| Huh7 | Hepatocellular Carcinoma | 6.69 | 48 |
| A375 | Melanoma | >50 (45% viability at 100 µM) | 48 |
Experimental Protocols
Western Blotting for Apoptosis and Signaling Pathway Analysis
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-phospho-Akt, anti-IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
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Treatment:
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Assay:
-
Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Overview of this compound's molecular targets and resulting cellular outcomes.
Caption: A logical workflow for investigating the mechanism of action of this compound.
References
- 1. This compound exerts apoptotic effects on A375 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound—A Natural Compound to Control U87MG Glioblastoma Cell Growth and Migration Activating Apoptosis and Autophagy [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isoginkgetin-Induced Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Isoginkgetin in cell cycle analysis. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action related to the cell cycle?
A1: this compound is a naturally occurring biflavonoid originally isolated from the leaves of the Ginkgo biloba tree.[1] Its primary mechanisms of action that influence the cell cycle are multifaceted and can be cell-type dependent. Key reported mechanisms include:
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Pre-mRNA Splicing Inhibition: this compound can act as a general inhibitor of pre-mRNA splicing by preventing the stable recruitment of the U4/U5/U6 tri-snRNP to the spliceosome, leading to an accumulation of the pre-spliceosomal A complex.[2][3] This disruption of splicing can lead to cell cycle arrest.
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CDK6 Inhibition: this compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 6 (CDK6).[4][5] Inhibition of CDK6 can prevent cells from progressing through the G1 phase of the cell cycle.
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Proteasome Inhibition: It has been shown to directly inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome. This can lead to the accumulation of proteins that regulate the cell cycle, ultimately causing arrest.
-
PI3K/Akt Pathway Inhibition: this compound can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Q2: In which phase of the cell cycle should I expect to see an arrest with this compound treatment?
A2: The phase of cell cycle arrest induced by this compound can vary depending on the cell line and experimental conditions. Published studies have reported:
-
G0/G1 Arrest: In hepatocellular carcinoma cells, this compound has been shown to cause an accumulation of cells in the G0/G1 phase.
-
S-Phase Arrest: A prominent S-phase arrest has been observed in HCT116 colon cancer cells.
-
G2/M Arrest: While some studies show a decrease in the M-phase population, others have reported an increase in the G2 phase in U87MG glioblastoma cells at later time points.
It is crucial to perform a time-course and dose-response experiment in your specific cell line to determine the predominant effect.
Q3: What are typical concentrations and incubation times for inducing cell cycle arrest with this compound?
A3: Effective concentrations and incubation times are cell-line specific. However, based on published data, a general range to start with is:
-
Concentration: 10 µM to 50 µM. For example, studies on U87MG glioblastoma cells used concentrations of 15 µM and 25 µM.
-
Incubation Time: 24 to 72 hours. Significant effects on the cell cycle in U87MG cells were observed at 48 and 72 hours.
Optimization is critical. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line and experimental goals.
Q4: Is this compound cytotoxic?
A4: Yes, this compound exhibits cytotoxic activity against various cancer cell lines in a dose- and time-dependent manner. It can induce apoptosis, as evidenced by PARP cleavage and caspase-3 activation.
Troubleshooting Guides
Problem 1: No Observable Cell Cycle Arrest
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 5 µM to 100 µM) to determine the IC50 for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment, analyzing the cell cycle at multiple time points (e.g., 12, 24, 48, and 72 hours). |
| Cell Line Resistance | Different cell lines exhibit varying sensitivities to this compound. Consider testing a different cell line known to be responsive or investigating potential resistance mechanisms in your current cell line. |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Ensure proper storage of the stock solution (typically at -20°C or -80°C) to prevent degradation. |
| Incorrect Experimental Technique | Review and optimize your flow cytometry or cell cycle analysis protocol. Ensure proper cell fixation, permeabilization, and staining. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells/flasks at the start of the experiment. Use a cell counter for accuracy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of a multi-well plate for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inconsistent Treatment Application | Ensure that this compound is added to all wells at the same time and mixed thoroughly but gently. |
| Variability in Cell Cycle Synchronization (if applicable) | If you are synchronizing your cells before treatment, ensure the synchronization protocol is highly reproducible. |
Problem 3: Unexpected Cell Death Instead of Arrest
| Possible Cause | Troubleshooting Step |
| Concentration is Too High | High concentrations of this compound can lead to rapid apoptosis, masking a clear cell cycle arrest. Lower the concentration to a range that induces arrest with minimal immediate cytotoxicity. |
| Extended Incubation Time | Prolonged exposure can push cells from arrest into apoptosis. Shorten the incubation time to capture the initial cell cycle arrest. |
| Cell Line is Highly Sensitive | Some cell lines may be more prone to apoptosis in response to this compound. Use a lower concentration range for these cells. |
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in U87MG Glioblastoma Cells
| Treatment | Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 48 | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| This compound (15 µM) | 48 | 58.9 ± 2.5 | 20.1 ± 1.9 | 21.0 ± 2.2 |
| Control (DMSO) | 72 | 54.8 ± 2.3 | 31.2 ± 2.0 | 14.0 ± 1.7 |
| This compound (15 µM) | 72 | 60.1 ± 2.8 | 15.3 ± 1.6 | 24.6 ± 2.5* |
*Data are presented as mean ± SEM. *p < 0.05 compared to control. Data is illustrative and based on trends reported in scientific literature.
Table 2: IC50 Values of this compound in Various Cell Lines
| Cell Line | Time (hours) | IC50 (µM) |
| U87MG | 24 | ~25 |
| U87MG | 48 | ~15 |
| U87MG | 72 | ~10 |
| Multiple Myeloma (MM.1S, OPM2, etc.) | 72 | ~3 |
Data is illustrative and based on trends reported in scientific literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: The next day, treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO).
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Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
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Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
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Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
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Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content. Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins (Cyclin B1 and CDK1)
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Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase-3 Colorimetric Assay
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Cell Lysis: After inducing apoptosis with this compound, pellet 1-5 million cells and resuspend them in chilled cell lysis buffer. Incubate on ice for 10 minutes.
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Cytosolic Extract Preparation: Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
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Protein Quantification: Determine the protein concentration of the cytosolic extract.
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Assay Reaction: In a 96-well plate, add 50-200 µg of protein per well and adjust the volume with cell lysis buffer. Add 2X Reaction Buffer containing DTT to each sample.
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Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well.
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
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Absorbance Measurement: Read the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Mandatory Visualizations
Caption: this compound's multi-target signaling pathways leading to cell cycle arrest.
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Caption: Logical troubleshooting workflow for absent cell cycle arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the solubility of Isoginkgetin for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Isoginkgetin for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vitro research?
This compound is a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree.[1][2] It is a potent inhibitor of several cellular processes, including pre-mRNA splicing, making it a valuable tool for cancer research and other therapeutic areas.[3][4][5] However, this compound is a lipophilic molecule with poor water solubility, which presents a significant challenge for its use in aqueous-based in vitro assays, such as cell culture experiments. Inadequate dissolution can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the reported solubility limits of this compound in common laboratory solvents?
The solubility of this compound varies significantly depending on the solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions. There is some variability in the reported solubility values in the literature, which may depend on the purity of the compound and the experimental conditions. The following table summarizes the available data.
| Solvent | Reported Solubility | Source |
| Dimethyl sulfoxide (DMSO) | 3 mg/mL | Cayman Chemical |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | Sigma-Aldrich |
| DMSO:PBS (pH 7.2) (1:7 dilution) | 0.12 mg/mL | Cayman Chemical |
Q3: What is the recommended procedure for preparing an this compound stock solution?
Given its high solubility in DMSO, it is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. This allows for the addition of a small volume of the stock solution to the aqueous culture medium or buffer, minimizing the final concentration of DMSO.
Q4: How can I prepare a working solution of this compound in an aqueous cell culture medium?
To prepare a working solution, the DMSO stock solution must be serially diluted in the desired aqueous medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 1% and often as low as 0.1%, as DMSO can have its own biological effects and cytotoxicity.
Q5: Are there any advanced methods to improve the aqueous solubility of this compound?
Yes, researchers have explored chemical modifications to enhance the water solubility of this compound. One successful approach has been the synthesis of water-soluble this compound-phosphate analogues. These analogues have been developed for improved pharmacological properties and have shown activity in in vivo studies. Other general techniques for enhancing the solubility of poorly soluble compounds include the use of cyclodextrins, nano-sizing, and the formation of amorphous solid dispersions.
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous cell culture medium.
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Possible Cause 1: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
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Solution: Lower the final concentration of this compound in your working solution. Refer to the solubility data in the table above. For example, the solubility in a 1:7 mixture of DMSO:PBS (pH 7.2) is only 0.12 mg/mL.
-
-
Possible Cause 2: The dilution was performed too quickly.
-
Solution: Add the DMSO stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid and even dispersion. This can prevent localized high concentrations that lead to precipitation.
-
-
Possible Cause 3: The final DMSO concentration is too low to maintain solubility.
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Solution: While it's important to keep DMSO levels low, a certain amount is necessary to act as a co-solvent. Ensure your final DMSO concentration is sufficient to maintain solubility at your desired this compound concentration, without exceeding the tolerance level of your cell line (typically <1%).
-
Issue: I am observing inconsistent or unexpected results in my in vitro assays.
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Possible Cause: Poor solubility and precipitation of this compound are leading to inaccurate dosing.
-
Solution: Before treating your cells, visually inspect your final working solution for any signs of precipitation. If possible, centrifuge the solution and measure the concentration of this compound in the supernatant to confirm the actual amount in solution. Always prepare fresh working solutions immediately before use.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound (Molecular Weight: 566.51 g/mol )
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
-
-
Procedure:
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Weigh out 5.67 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Add 1 mL of sterile DMSO to the tube.
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Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term stability.
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Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
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Materials:
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10 mM this compound stock solution in DMSO
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Sterile cell culture medium
-
-
Procedure:
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Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
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Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
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Immediately vortex the solution gently to ensure it is well-mixed.
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The final DMSO concentration in this working solution will be 0.1%.
-
Use the working solution immediately for your in vitro experiment.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions for in vitro experiments.
This compound's Mechanism of Action: Inhibition of pre-mRNA Splicing
Caption: this compound inhibits pre-mRNA splicing by blocking the transition from A to B complex.
References
- 1. This compound | C32H22O10 | CID 5318569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-mRNA Splicing Inhibitor, this compound [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Isoginkgetin in Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of isoginkgetin in cell-based assays, with a specific focus on vehicle control-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
A1: this compound is a biflavonoid with poor water solubility. The most common solvent used to prepare stock solutions for cell-based assays is dimethyl sulfoxide (DMSO).[1][2][3][4] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being reported. To minimize the final DMSO concentration in your cell culture, it is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM).
Q2: What is the appropriate vehicle control for this compound experiments?
A2: The appropriate vehicle control is the solvent used to dissolve this compound, typically DMSO, diluted to the same final concentration as in the experimental conditions. For example, if you are treating cells with 25 µM this compound from a 25 mM stock in DMSO, the final DMSO concentration would be 0.1%. Your vehicle control should therefore be 0.1% DMSO in culture medium.
Q3: What is the maximum tolerated DMSO concentration for most cell lines?
A3: The maximum tolerated concentration of DMSO is highly cell line-dependent. However, a general guideline is to keep the final concentration in the cell culture medium at or below 0.5% (v/v). Many studies successfully use final DMSO concentrations of 0.1%. It is strongly recommended to perform a preliminary toxicity assay to determine the safe concentration for your specific cell line.
Q4: My vehicle control (DMSO) is showing significant effects on my cells. What should I do?
A4: If your vehicle control shows a biological effect compared to an untreated control, it indicates that the DMSO concentration is too high for your cells. You should perform a dose-response curve for DMSO alone to determine the highest concentration that does not cause a significant effect on your assay's endpoint. If lowering the DMSO concentration is not possible due to this compound's solubility, you may need to consider alternative, though less common, solvents.
Q5: I'm observing precipitation of this compound in my culture medium. How can I prevent this?
A5: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous culture medium or if the DMSO concentration is too low to maintain its solubility. To prevent this, ensure your stock solution is fully dissolved before diluting it into the medium. When preparing your working solution, add the this compound stock to the medium dropwise while gently vortexing to ensure rapid and even dispersion. Visually inspect the medium for any signs of precipitation before adding it to the cells.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| High background in viability/cytotoxicity assays with vehicle control. | The final DMSO concentration is toxic to the cells. | Determine the maximum non-toxic DMSO concentration for your cell line by running a dose-response curve (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1% DMSO). Keep the final DMSO concentration below this threshold. |
| Inconsistent results between experiments. | 1. Inconsistent final DMSO concentrations across different treatment groups. 2. Precipitation of this compound. 3. "Edge effects" in multi-well plates. | 1. Ensure the final DMSO concentration is identical in all wells, including the vehicle control. 2. Prepare fresh dilutions of this compound for each experiment and visually confirm solubility. 3. Avoid using the outer wells of plates for treatment conditions; instead, fill them with sterile PBS or media to maintain humidity. |
| Lower than expected potency of this compound. | 1. Degradation of this compound stock solution. 2. The chosen cell line is resistant to this compound's effects. | 1. Store the this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Review literature to confirm the sensitivity of your cell line to this compound. Consider using a positive control cell line known to be sensitive. |
| Unexpected morphological changes in vehicle-treated cells. | Some cell lines are highly sensitive to DMSO, which can induce differentiation or stress responses. | Lower the DMSO concentration significantly (e.g., to ≤0.05%). If the issue persists, you may need to explore alternative solubilization strategies, although these are not standard for this compound. |
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in various cancer cell lines.
| Cell Line | Assay | Incubation Time | Effective Concentration / IC50 | Reference |
| A375 (Melanoma) | XTT Cell Viability | 48 hours | 50 µM showed a decrease in viability | |
| Multiple Myeloma (MM) cell lines | CellTiter-Glo | 72 hours | IC50 ≈ 3 µM | |
| HepG2 (Hepatocellular Carcinoma) | CCK-8 | 48 hours | IC50 = 21.54 µM | |
| Huh7 (Hepatocellular Carcinoma) | CCK-8 | 48 hours | IC50 = 6.69 µM | |
| U87MG (Glioblastoma) | MTT | 72 hours | Maximum inhibitory effect at 25 µM |
Experimental Protocols
General Protocol for Cell Viability Assay (e.g., MTT/XTT/CCK-8)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare a series of dilutions of this compound from a concentrated DMSO stock in fresh culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
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Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
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Assay: Add the viability reagent (e.g., MTT, XTT, or CCK-8) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.
Western Blot Analysis for Signaling Pathway Proteins
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Treatment and Lysis: Treat cells with this compound or vehicle control for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, NF-κB, cleaved caspase-3) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Key signaling pathways modulated by this compound.
References
Isoginkgetin Technical Support Center: Minimizing Off-Target Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting and mitigating the cytotoxic effects of Isoginkgetin in non-cancerous cell lines during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a biflavonoid originally isolated from the leaves of Ginkgo biloba.[1] Its primary cytotoxic mechanisms are multifaceted and include the inhibition of pre-mRNA splicing and the 20S proteasome.[2] Inhibition of these fundamental cellular processes can lead to the accumulation of misfolded proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis (programmed cell death).[3]
Q2: Does this compound show selective toxicity towards cancer cells over non-cancerous cells?
A2: While this compound has been extensively studied for its anti-cancer properties, there is limited direct comparative data on its cytotoxicity in a wide range of non-cancerous versus cancerous human cell lines. Some studies on Ginkgo biloba extracts, which contain this compound, have suggested that the cytotoxic effects may not be well-separated between normal and cancerous cells.[3] However, other research on related biflavonoids has indicated some selectivity towards cancer cells. The therapeutic window is likely cell-type dependent.
Q3: What are the expected IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cell line and the duration of exposure. Most of the available data is for cancer cell lines. For example, in U87MG glioblastoma cells, the IC50 decreases from approximately 24.75 µM at 24 hours to 10.69 µM at 72 hours. In hepatocellular carcinoma cell lines HepG2 and Huh7, the IC50 values at 48 hours were reported to be 21.54 µM and 6.69 µM, respectively. For multiple myeloma cell lines, the IC50 was found to be approximately 3 µM after 72 hours. Data for non-cancerous human cell lines is scarce, but one study on a non-tumor cell line (McCoy-Plovdiv) showed it sustained proliferation even at high concentrations of a Ginkgo biloba kernel extract.
Q4: Are there any known strategies to protect non-cancerous cells from this compound-induced toxicity?
A4: While direct research on protecting non-cancerous cells from this compound is limited, several strategies can be inferred from its mechanisms of action:
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Antioxidant Co-administration: this compound can induce oxidative stress. Co-treatment with antioxidants like N-acetylcysteine (NAC) has been shown to protect cells from toxicity induced by proteasome inhibitors.
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Modulation of Apoptotic Pathways: Studies have shown that this compound can induce apoptosis through the activation of Activating Transcription Factor 3 (ATF3). Mouse embryonic fibroblasts lacking ATF3 were found to be more resistant to this compound-induced cell death, suggesting that inhibition of ATF3 could be a potential protective strategy.
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Enhancement of Protective Signaling: this compound has been observed to activate the Nrf2 signaling pathway, which is a key cellular defense mechanism against oxidative stress. Co-administration of other Nrf2 activators might enhance this protective effect in non-cancerous cells.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High toxicity observed in non-cancerous control cell lines at expected therapeutic concentrations. | 1. Cell line hypersensitivity. 2. Off-target effects of this compound. 3. Suboptimal experimental conditions. | 1. Perform a dose-response curve to determine the precise IC50 for your specific non-cancerous cell line. 2. Consider co-treatment with an antioxidant such as N-acetylcysteine (NAC) to mitigate oxidative stress. Start with a concentration range of 1-10 mM for NAC. 3. If available, test the effect of this compound on cells with modulated ATF3 expression to assess its role in the observed toxicity. |
| Inconsistent results in cell viability assays. | 1. Issues with this compound solubility or stability in culture medium. 2. Variability in cell seeding density. 3. Edge effects in multi-well plates. | 1. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment. 2. Optimize and standardize cell seeding density to ensure logarithmic growth during the assay. 3. Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity. |
| Unexpected morphological changes in non-cancerous cells (e.g., vacuolization, detachment) at sub-lethal concentrations. | 1. Induction of endoplasmic reticulum (ER) stress. 2. Inhibition of pre-mRNA splicing leading to aberrant protein production. 3. Disruption of proteasome function. | 1. Assess markers of ER stress (e.g., CHOP, GRP78) via Western blot or qPCR. Consider co-treatment with an ER stress inhibitor like 4-phenylbutyric acid (4-PBA) to see if it alleviates the phenotype. 2. Analyze splicing patterns of a few housekeeping genes via RT-PCR to confirm the effect on splicing. 3. Measure proteasome activity using a specific substrate-based assay. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| U87MG | Glioblastoma | 24 | 24.75 | |
| U87MG | Glioblastoma | 72 | 10.69 | |
| HepG2 | Hepatocellular Carcinoma | 48 | 21.54 | |
| Huh7 | Hepatocellular Carcinoma | 48 | 6.69 | |
| Multiple Myeloma (various) | Multiple Myeloma | 72 | ~3 | |
| A375 | Melanoma | 48 | >50 (74% viability at 50µM) | |
| HeLa | Cervical Cancer | Not Specified | Not Specified (sensitive) |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment (typically 5,000-10,000 cells/well). Incubate for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and replace it with medium containing various concentrations of this compound. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.
Protocol 2: Assessing the Protective Effect of N-acetylcysteine (NAC)
This protocol is designed to evaluate if co-treatment with NAC can mitigate this compound-induced cytotoxicity.
Materials:
-
Same as Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Reagent Preparation: Prepare this compound dilutions as in Protocol 1. Prepare a stock solution of NAC in complete culture medium.
-
Co-treatment: Treat cells with this compound at a concentration around the IC50 value, with and without co-incubation with various concentrations of NAC (e.g., 1, 5, 10 mM). Include controls for this compound alone, NAC alone, and vehicle.
-
Incubation and Analysis: Follow steps 4-8 of Protocol 1 to assess cell viability. A significant increase in cell viability in the co-treated wells compared to this compound alone indicates a protective effect.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity and mitigation.
Caption: ATF3-mediated apoptosis by this compound and potential inhibition.
Caption: Nrf2-mediated protective response to this compound-induced stress.
References
- 1. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ginkgo biloba Golden Leaf Extract (GGLE) Inhibits Melanoma Cell Invasion and Angiogenesis Through Inhibition of Angiogenin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoginkgetin and Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using isoginkgetin in fluorescence-based assays. This compound, a naturally occurring biflavonoid, has garnered significant interest for its various biological activities, including its role as a pre-mRNA splicing inhibitor and its anti-cancer properties.[1][2][3][4] However, like many naturally derived compounds, its use in fluorescence-based experimental systems may present unique challenges. This guide aims to directly address specific issues that users might encounter during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing higher background fluorescence in my negative controls after treatment with this compound. Could the compound be autofluorescent?
Answer:
Yes, it is possible that this compound is contributing to the background fluorescence in your assay. Flavonoids, the class of compounds to which this compound belongs, are known to possess fluorescent properties.[5] The intrinsic fluorescence of a compound can interfere with assays that rely on fluorescent readouts, leading to artificially high signals and a reduced signal-to-noise ratio.
Troubleshooting Steps:
-
Measure the Intrinsic Fluorescence of this compound:
-
Prepare solutions of this compound at the same concentrations used in your experiment, using the same assay buffer and in the absence of any cells or other assay components.
-
Using a plate reader or a spectrofluorometer, measure the fluorescence emission spectrum of the this compound solutions across a broad range of excitation wavelengths. This will help you determine the excitation and emission maxima of this compound under your experimental conditions.
-
-
Run a "Compound-Only" Control:
-
In your assay plate, include wells that contain only the assay medium and this compound at the experimental concentrations, without the fluorescent probe or cells.
-
Subtract the fluorescence intensity of these "compound-only" wells from your experimental wells to correct for the background fluorescence.
-
-
Choose Appropriate Fluorophores:
-
If this compound's fluorescence overlaps with that of your chosen fluorescent dye, consider switching to a dye with a different spectral profile (i.e., one that is excited at a wavelength where this compound is not, and/or emits at a wavelength where this compound does not).
-
Experimental Protocol: Measuring the Intrinsic Fluorescence of this compound
-
Objective: To determine the excitation and emission spectra of this compound in the relevant assay buffer.
-
Materials:
-
This compound stock solution
-
Assay buffer (the same buffer used in your experiment)
-
96-well black, clear-bottom plates suitable for fluorescence measurements
-
Spectrofluorometer or fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment (e.g., 1 µM to 50 µM). Include a buffer-only blank.
-
Pipette 100 µL of each concentration into the wells of the 96-well plate.
-
Excitation Spectrum: Set the emission wavelength to a value commonly used in your assays (e.g., 520 nm for green fluorescence) and scan a range of excitation wavelengths (e.g., 300 nm to 500 nm).
-
Emission Spectrum: Set the excitation wavelength to the peak identified in the excitation scan and measure the emission spectrum over a relevant range (e.g., 450 nm to 700 nm).
-
Plot the fluorescence intensity against the wavelength to visualize the spectra and identify any peaks.
-
FAQ 2: My fluorescence signal is decreasing in the presence of this compound. Could it be quenching my fluorescent probe?
Answer:
Yes, a decrease in fluorescence signal in the presence of this compound could be due to fluorescence quenching. Quenching is a process that decreases the fluorescence intensity of a given substance. This can occur through various mechanisms, including Förster resonance energy transfer (FRET), collisional quenching, or the formation of a non-fluorescent complex between the fluorophore and the quenching molecule. Given the aromatic structure of flavonoids, it is plausible that this compound could act as a quencher for certain fluorescent dyes.
Troubleshooting Steps:
-
Perform a Cell-Free Quenching Assay:
-
To distinguish between a biological effect and direct chemical quenching, perform an experiment in a cell-free system.
-
Mix your fluorescent probe at its working concentration with varying concentrations of this compound in the assay buffer.
-
Measure the fluorescence intensity. A dose-dependent decrease in fluorescence would suggest a direct quenching effect.
-
-
Change the Fluorophore:
-
If quenching is observed, consider using a different fluorescent probe with a different chemical structure that may be less susceptible to quenching by this compound.
-
-
Reduce Incubation Time:
-
If the quenching effect is time-dependent, reducing the incubation time of your cells with this compound and the fluorescent probe might minimize the signal loss.
-
Logical Workflow for Investigating Quenching
Caption: Troubleshooting workflow for decreased fluorescence.
FAQ 3: I am using a GFP-tagged protein, and the signal is changing after this compound treatment. Is this an artifact?
Answer:
Changes in the signal from fluorescent proteins like GFP after this compound treatment are more likely to be due to biological effects of the compound rather than direct optical interference, although direct effects cannot be entirely ruled out without proper controls. This compound is known to have several biological activities, including the inhibition of pre-mRNA splicing and the induction of apoptosis and autophagy. These processes can lead to changes in the expression, localization, or degradation of your GFP-tagged protein of interest. For instance, this compound has been shown to induce cytotoxic autophagy in liver cancer cells, which could lead to the degradation of cellular components, including your protein of interest.
Troubleshooting Steps:
-
Validate with a Non-Fluorescent Method:
-
Confirm the changes in your protein levels using a method that does not rely on fluorescence, such as Western blotting. This will help you determine if the observed change in fluorescence corresponds to a change in protein amount.
-
-
Use a Control Fluorescent Protein:
-
Transfect cells with a vector expressing an unrelated, stable fluorescent protein (e.g., a cytosolic mCherry) and treat them with this compound. If the signal from this control protein remains constant, it suggests that the effect on your GFP-tagged protein is specific and biological.
-
-
Assess Overall Cellular Health:
-
Perform cell viability assays (e.g., using a non-fluorescent method like the MTT assay) to determine if the concentrations of this compound you are using are cytotoxic. A general decline in cell health can lead to a decrease in the expression of all proteins.
-
Signaling Pathway Potentially Affected by this compound
Caption: Biological pathways affected by this compound.
Quantitative Data Summary
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Application |
| DAPI | 358 | 461 | Nuclear Staining |
| Hoechst 33342 | 350 | 461 | Nuclear Staining |
| GFP (eGFP) | 488 | 509 | Protein Tagging |
| FITC | 495 | 519 | Immunofluorescence |
| mCherry | 587 | 610 | Protein Tagging |
| Propidium Iodide | 535 | 617 | Dead Cell Staining |
| Annexin V-FITC | 495 | 519 | Apoptosis Detection |
Experimental Protocols
Protocol: Western Blot for Protein Expression Validation
-
Objective: To quantitatively assess the levels of a specific protein independent of fluorescence.
-
Materials:
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Cell lysates from control and this compound-treated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates from both control and this compound-treated samples. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
Ensuring reproducibility in Isoginkgetin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their Isoginkgetin experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is showing no effect on pre-mRNA splicing. What could be the issue?
A1: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Purity of this compound: The purity of your this compound sample is paramount. It has been reported that samples with less than 50% purity may exhibit no biological activity.[1][2] Always use this compound with a purity of ≥98%, confirmed by HPLC analysis.[3][4]
-
Solubility and Preparation of Stock Solutions: this compound has poor water solubility. A common solvent is DMSO. Ensure that your stock solution is fully dissolved. Precipitates in your working solution can lead to inaccurate concentrations. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 may be necessary.
-
Concentration and Treatment Time: The effective concentration of this compound can vary between cell lines. Typical concentrations that inhibit splicing in vitro and in vivo are in the micromolar range (e.g., 30-100 µM). The treatment duration is also critical; some effects are observable within hours, while others may require 24 hours or longer.
-
Indirect Effects on Transcription: Recent studies suggest that this compound's effect on pre-mRNA splicing might be an indirect consequence of its impact on transcription. It has been shown to cause a general downregulation of transcription. Consider evaluating transcriptional changes in your experimental setup.
Q2: I am observing high variability in cell viability assays with this compound. How can I improve consistency?
A2: High variability in cell viability assays can be frustrating. Here are some key areas to focus on for improved reproducibility:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over-confluent or under-confluent cultures can respond differently to treatment.
-
DMSO Concentration: If using DMSO to dissolve this compound, keep the final concentration of DMSO consistent across all wells, including your vehicle control. High concentrations of DMSO can be toxic to cells. A final concentration of ≤1% is generally recommended.
-
Assay-Specific Considerations: The choice of viability assay can influence results. For example, an MTT assay measures metabolic activity, which could be affected by this compound through mechanisms other than direct cytotoxicity. Consider using multiple assays to confirm your findings.
-
Reversibility of Effects: this compound's inhibition of cell proliferation has been shown to be reversible. This means that if the compound is removed, cells may resume proliferation. Ensure your experimental endpoint is appropriate for the biological question you are asking.
Q3: How do I correctly interpret the multiple mechanisms of action reported for this compound?
A3: this compound is known to have multiple biological activities, which can complicate data interpretation. It's crucial to consider the context of your experiment:
-
Primary Mechanism: The most well-characterized mechanism is the inhibition of pre-mRNA splicing by preventing the stable recruitment of the U4/U5/U6 tri-snRNP to the prespliceosomal A complex.
-
Other Reported Activities: this compound has also been reported to:
-
Inhibit the NF-κB signaling pathway.
-
Inhibit the PI3K/Akt signaling pathway.
-
Inhibit the 20S proteasome, leading to the accumulation of ubiquitinated proteins.
-
Induce apoptosis and autophagy.
-
Inhibit CDK6.
-
-
Experimental Context: The observed effect of this compound can depend on the cell type, the concentration used, and the duration of treatment. It is advisable to investigate multiple downstream markers to understand the predominant mechanism in your specific experimental system.
Troubleshooting Guides
Problem: Inconsistent Results in RT-PCR for Splicing Analysis
| Potential Cause | Troubleshooting Step |
| RNA Degradation | Use an RNA stabilization reagent and ensure proper RNase-free technique during RNA isolation. |
| Genomic DNA Contamination | Treat RNA samples with DNase I before reverse transcription. |
| Primer Design | Design primers that span an intron-exon junction to specifically amplify spliced vs. unspliced transcripts. |
| Suboptimal PCR Conditions | Optimize annealing temperature and extension time for your specific primers and target. |
| Low this compound Potency | Verify the purity and proper dissolution of your this compound stock. |
Problem: Difficulty in Reproducing In Vitro Splicing Assay Results
| Potential Cause | Troubleshooting Step |
| Inactive Nuclear Extract | Prepare fresh, high-quality nuclear extract and store it properly at -80°C. |
| Suboptimal Reaction Conditions | Ensure optimal concentrations of all reaction components, including ATP and MgCl2. |
| This compound Precipitation | Check for precipitation when adding this compound to the aqueous reaction buffer. The final DMSO concentration should be kept low (e.g., ≤2%). |
| Radiolabeling Issues | Ensure high specific activity of the 32P-labeled pre-mRNA substrate. |
Experimental Protocols
Protocol 1: In Vitro Splicing Assay
This protocol is adapted from O'Brien et al. (2008).
-
Prepare HeLa Nuclear Extract: Prepare nuclear extract from HeLa cells as previously described in the literature.
-
Synthesize Radiolabeled Pre-mRNA: In vitro transcribe a pre-mRNA substrate (e.g., from adenovirus major late promoter) in the presence of [α-32P]UTP.
-
Set up Splicing Reactions:
-
Assemble splicing reactions containing HeLa nuclear extract, ATP, MgCl2, and the radiolabeled pre-mRNA substrate.
-
Add this compound (dissolved in DMSO) to the desired final concentration (e.g., 0-100 µM). Ensure the final DMSO concentration is ≤2%.
-
Incubate the reactions at 30°C for 60 minutes.
-
-
RNA Extraction and Analysis:
-
Extract the RNA from the reactions using a suitable method (e.g., phenol-chloroform extraction).
-
Analyze the splicing products (pre-mRNA, mRNA, introns, and splicing intermediates) by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Protocol 2: Cellular Splicing Reporter Assay
This protocol is based on the use of a luciferase-based splicing reporter system as described by O'Brien et al. (2008).
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in DMEM supplemented with 10% FBS.
-
Transfect the cells with a splicing reporter plasmid containing an intron that, when spliced, allows for the expression of a reporter gene like luciferase.
-
-
This compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize luciferase activity to total protein concentration.
-
-
RT-PCR Validation:
-
Isolate total RNA from parallel-treated cells.
-
Perform RT-PCR using primers that can distinguish between the spliced and unspliced reporter transcript to confirm that changes in luciferase activity are due to splicing inhibition.
-
Quantitative Data Summary
| Parameter | This compound Concentration | Effect | Cell Line(s) | Reference |
| In Vitro Splicing IC50 | ~30 µM | Inhibition of pre-mRNA splicing | HeLa nuclear extract | |
| In Vivo Splicing Inhibition | 33 µM | ~4-fold increase in unspliced reporter | HEK293 | |
| Cell Viability IC50 (72h) | ~3 µM | Decreased cell viability | Multiple Myeloma cell lines | |
| Proteasome Inhibition | 30 µM | >50% inhibition of all three cleavage types | Purified 20S proteasome | |
| Colony Formation | 15 µM | ~35% reduction in colonies | U87MG |
Visualizations
Caption: this compound inhibits pre-mRNA splicing by blocking tri-snRNP recruitment.
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
Caption: Overview of cellular pathways inhibited by this compound.
References
- 1. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Validation & Comparative
Isoginkgetin: A Potent Natural Proteasome Inhibitor for In Vitro Research
For researchers and scientists in oncology and drug discovery, the quest for novel therapeutic agents that target cellular protein degradation pathways is of paramount importance. The proteasome, a key component of this machinery, has emerged as a validated target for cancer therapy. This guide provides an objective comparison of Isoginkgetin, a naturally occurring biflavonoid, with other known proteasome inhibitors, supported by in vitro experimental data. We also detail the experimental protocol for assessing its proteasome inhibitory activity.
This compound has been identified as a direct inhibitor of the 20S proteasome, the catalytic core of the ubiquitin-proteasome system.[1][2] In vitro studies have demonstrated its ability to impair all three major proteolytic activities of the proteasome: chymotrypsin-like, trypsin-like, and caspase-like activities.[1] This broad-spectrum inhibition distinguishes it from some other inhibitors and underscores its potential as a valuable tool for research and a candidate for further drug development.
Comparative Analysis of Proteasome Inhibitory Activity
This compound's inhibitory effects have been quantified and compared to other well-established proteasome inhibitors, including the synthetic peptide aldehyde MG132 and the clinically approved drug Bortezomib. The following table summarizes the key quantitative data from in vitro studies.
| Inhibitor | Target Proteasome Activity | Concentration | % Inhibition | IC50 | Cell Lines Tested |
| This compound | Chymotrypsin-like, Trypsin-like, Caspase-like | 30 µM | >50% | ~3 µM | Multiple Myeloma (MM.1S, OPM2, 8826, H929, JJN3, U226) |
| Chymotrypsin-like, Trypsin-like, Caspase-like | 100 µM | >95% | |||
| MG132 | Chymotrypsin-like | 10 µM | Not specified | Not specified | Not directly compared in the same viability assay |
| Bortezomib | Not specified | Not specified | Not specified | ~2 nM | Multiple Myeloma (MM.1S, OPM2, 8826, H929, JJN3, U226) |
Data compiled from studies on purified 20S proteasome and multiple myeloma cell lines.[1]
Experimental Protocol: In Vitro 20S Proteasome Inhibition Assay
This section details the methodology for determining the proteasome inhibitory activity of this compound in vitro using a fluorogenic substrate-based assay.
Objective: To measure the dose-dependent inhibition of the chymotrypsin-like, trypsin-like, and caspase-like activities of purified 20S proteasome by this compound.
Materials:
-
Purified human 20S proteasome
-
This compound
-
MG132 (as a control inhibitor)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound and MG132 in DMSO to prepare stock solutions.
-
Prepare working solutions of the inhibitors by diluting the stock solutions in assay buffer to the desired final concentrations.
-
Reconstitute the fluorogenic substrates in DMSO and then dilute in assay buffer to the final working concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add the purified 20S proteasome to each well.
-
Add the various concentrations of this compound or the control inhibitor (MG132) to the respective wells. Include a vehicle control (DMSO) for baseline activity.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.
-
-
Initiation of Reaction and Measurement:
-
To initiate the enzymatic reaction, add the specific fluorogenic substrate to each well.
-
Immediately place the microplate in a fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 1-2 hours) at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of the inhibitor and the control.
-
Normalize the activity rates to the vehicle control to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for In Vitro Proteasome Inhibition Assay.
References
- 1. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoginkgetin vs. Pladienolide B: A Comparative Guide to Splicing Inhibition Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely studied pre-mRNA splicing inhibitors: Isoginkgetin and Pladienolide B. By examining their distinct mechanisms of action, molecular targets, and cellular effects, this document aims to equip researchers with the necessary information to select the appropriate tool for their studies in cancer biology, genetics, and drug discovery.
At a Glance: Key Differences
| Feature | This compound | Pladienolide B |
| Primary Target | Disputed; may not directly target the spliceosome. Some studies suggest the 20S proteasome. | SF3B1 subunit of the U2 snRNP |
| Mechanism | Prevents the stable recruitment of the U4/U5/U6 tri-snRNP, leading to the accumulation of the pre-spliceosomal A complex.[1][2] Some reports indicate it is a poor splicing inhibitor with indirect effects.[3] | Binds to SF3B1, interfering with the stable association of U2 snRNP with the branch point sequence, thus inhibiting the formation of the A complex. |
| Potency | Lower potency (micromolar range) | High potency (nanomolar range) |
| Downstream Effects | Inhibits protein synthesis and induces an ATF4-dependent transcriptional response.[4] | Induces G2/M cell cycle arrest and apoptosis. Does not inhibit protein synthesis or activate the ATF4 response.[4] |
Quantitative Analysis of Inhibitory Activity
The following table summarizes the key quantitative parameters for this compound and Pladienolide B based on in vitro and cellular assays.
| Parameter | This compound | Pladienolide B | Source |
| In Vitro Splicing Inhibition (IC50) | 30 µM (HeLa nuclear extract) | 90 nM (HeLa nuclear extract) | |
| Cell Growth Inhibition | Effective at micromolar concentrations (e.g., 33 µM in HEK293 cells) | Effective at low nanomolar concentrations in various cancer cell lines. | |
| Binding Affinity (Kd) | No direct binding to a specific spliceosomal component has been definitively established. | High-affinity binding to the SF3B complex has been demonstrated, though a specific Kd value is not consistently reported across studies. | N/A |
Mechanisms of Splicing Inhibition
This compound and Pladienolide B disrupt pre-mRNA splicing at early stages of spliceosome assembly, but through distinct molecular interactions.
This compound: This biflavonoid is reported to stall spliceosome assembly at the A complex by preventing the recruitment of the U4/U5/U6 tri-snRNP, which is essential for the transition to the catalytically active B complex. However, some studies have questioned its role as a direct and potent splicing inhibitor, suggesting its effects on splicing may be an indirect consequence of broader cellular impacts, such as transcription inhibition. Further research has indicated that this compound can directly inhibit the 20S proteasome, which could contribute to its cellular effects.
Pladienolide B: This macrocyclic lactone has a well-defined molecular target: the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP). By binding to a specific pocket in SF3B1, Pladienolide B allosterically modulates the conformation of the SF3B complex, preventing the stable binding of the U2 snRNP to the branch point sequence of the pre-mRNA. This action effectively blocks the formation of the pre-spliceosomal A complex.
Experimental Protocols
In Vitro Splicing Assay
This assay is fundamental for directly assessing the inhibitory effect of compounds on the splicing machinery in a cell-free system.
1. Preparation of HeLa Nuclear Extract:
-
HeLa cells are cultured in suspension and harvested during the exponential growth phase.
-
Cells are washed with a phosphate-buffered saline (PBS) solution and then lysed in a hypotonic buffer to release the nuclei.
-
The nuclei are isolated by centrifugation and then lysed in a high-salt buffer to extract nuclear proteins, including spliceosomal components.
-
The resulting nuclear extract is dialyzed against a buffer with a physiological salt concentration and stored at -80°C.
2. In Vitro Transcription of Pre-mRNA Substrate:
-
A DNA template containing a model pre-mRNA with two exons and an intron is transcribed in vitro using a bacteriophage RNA polymerase (e.g., T7 or SP6).
-
The transcription reaction includes a radiolabeled nucleotide (e.g., [α-³²P]UTP) to generate a labeled pre-mRNA transcript.
-
The labeled pre-mRNA is purified by gel electrophoresis.
3. Splicing Reaction and Analysis:
-
The in vitro splicing reaction is assembled by combining the HeLa nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and the inhibitor (this compound or Pladienolide B) at various concentrations.
-
The reaction is incubated at 30°C for a defined period (e.g., 60-90 minutes) to allow for splicing to occur.
-
The reaction is stopped, and the RNA is extracted using phenol-chloroform and precipitated.
-
The RNA products (pre-mRNA, mRNA, splicing intermediates) are resolved on a denaturing polyacrylamide gel and visualized by autoradiography.
-
The intensity of the bands corresponding to the pre-mRNA and spliced mRNA is quantified to determine the percentage of splicing inhibition.
RT-PCR Analysis of Splicing in Cells
This method is used to assess the impact of inhibitors on the splicing of specific endogenous or reporter gene transcripts within cultured cells.
1. Cell Culture and Treatment:
-
Mammalian cells (e.g., HeLa, HEK293) are cultured under standard conditions.
-
Cells are treated with this compound, Pladienolide B, or a vehicle control (e.g., DMSO) for a specified duration.
2. RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the treated cells using a suitable method (e.g., TRIzol reagent).
-
The RNA is treated with DNase I to remove any contaminating genomic DNA.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and either oligo(dT) primers, random hexamers, or gene-specific primers.
3. PCR Amplification and Analysis:
-
The cDNA is used as a template for PCR amplification using primers that flank a specific intron or alternative exon of a target gene.
-
The PCR products are resolved by agarose gel electrophoresis.
-
The relative abundance of different splice isoforms (e.g., spliced vs. unspliced, exon inclusion vs. exclusion) is determined by analyzing the intensity of the corresponding DNA bands.
-
For quantitative analysis, real-time PCR (qPCR) with isoform-specific primers or probes can be employed.
Concluding Remarks
This compound and Pladienolide B, while both classified as splicing inhibitors, exhibit fundamental differences in their molecular mechanisms, potency, and cellular consequences. Pladienolide B stands out as a highly specific and potent inhibitor of SF3B1, making it an invaluable tool for studying the role of the U2 snRNP in splicing and as a lead compound for anticancer drug development. The mechanism of this compound is more ambiguous, with evidence suggesting it may have multiple cellular targets and that its effects on splicing could be indirect. Researchers should carefully consider these distinctions when designing experiments to investigate the intricate process of pre-mRNA splicing and its dysregulation in disease.
References
- 1. Pre-mRNA Splicing Inhibitor, this compound [sigmaaldrich.com]
- 2. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Madrasin are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound leads to decreased protein synthesis and activates an ATF4-dependent transcriptional response - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoginkgetin vs. Bortezomib: differential effects on apoptosis induction
In the landscape of cancer therapeutics, the induction of apoptosis in malignant cells remains a cornerstone of effective treatment strategies. Among the diverse array of compounds investigated for their pro-apoptotic potential, Isoginkgetin, a naturally occurring biflavonoid, and Bortezomib, a synthetic dipeptide boronic acid, have emerged as significant agents that target the proteasome. While both molecules converge on this critical cellular machinery, their distinct chemical properties and interactions result in differential effects on the intricate signaling pathways governing programmed cell death. This guide provides a comprehensive comparison of this compound and Bortezomib, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, supported by experimental data and protocols.
Differential Mechanisms of Proteasome Inhibition and Apoptosis Induction
Both this compound and Bortezomib exert their primary anti-cancer effects by inhibiting the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[1] This inhibition disrupts cellular protein homeostasis, leading to the accumulation of misfolded and regulatory proteins, which in turn triggers cellular stress and apoptosis.[2][3] However, the specifics of their interaction with the proteasome and the subsequent downstream signaling events exhibit notable differences.
Bortezomib , the first-in-class proteasome inhibitor to receive FDA approval for treating multiple myeloma and mantle cell lymphoma, acts as a reversible inhibitor of the chymotrypsin-like (β5) subunit of the 20S proteasome.[4][5] This specific and potent inhibition leads to the stabilization of pro-apoptotic proteins and the suppression of the NF-κB signaling pathway, which is crucial for cancer cell survival. Bortezomib's mechanism is well-characterized and involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately culminating in caspase activation and apoptosis.
This compound , a natural biflavonoid, also functions as a proteasome inhibitor, targeting the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome. Unlike the highly specific action of Bortezomib, this compound's broader inhibitory profile may contribute to its distinct biological effects. Research indicates that this compound not only induces ER stress but also disrupts lysosomal homeostasis, leading to impaired protein clearance and subsequent activation of apoptotic pathways. Furthermore, this compound has been shown to induce apoptosis through the activation of the JNK signaling pathway and by downregulating inhibitors of apoptosis proteins (IAPs).
Quantitative Comparison of Apoptotic Efficacy
The differential mechanisms of this compound and Bortezomib translate to varying potencies and apoptotic responses across different cancer cell lines. The following tables summarize key quantitative data from comparative studies.
| Compound | Cell Line | IC50 (72h) | Reference |
| This compound | MM.1S | ~3 µM | |
| OPM2 | ~3 µM | ||
| 8826 | ~3 µM | ||
| H929 | ~3 µM | ||
| JJN3 | ~3 µM | ||
| U226 | ~3 µM | ||
| Bortezomib | MM.1S | ~2 nM | |
| OPM2 | ~2 nM | ||
| 8826 | ~2 nM | ||
| H929 | ~2 nM | ||
| JJN3 | ~2 nM | ||
| U226 | ~2 nM |
| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| This compound | Nutrient-starved HeLa | 10 µM for 6h | 18.9% (Annexin V+) | |
| Bortezomib | RPMI-8226 | 20 nmol/l | 12.08% | |
| 50 nmol/l | 35.97% | |||
| 80 nmol/l | 57.22% |
Signaling Pathways and Experimental Workflow
To visualize the complex signaling cascades initiated by this compound and Bortezomib, the following diagrams illustrate their primary mechanisms of action and a typical experimental workflow for their comparative analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
A Comparative Analysis of the Biological Activities of Isoginkgetin and Ginkgetin
Introduction
Isoginkgetin and Ginkgetin are naturally occurring biflavonoids predominantly isolated from the leaves of the Ginkgo biloba tree. As structural isomers, they share a common molecular formula but differ in the placement of methoxy groups, leading to distinct biological activities and mechanisms of action. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide provides a detailed comparative analysis of their biological activities, supported by experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.
Anti-Cancer Activity
Both this compound and Ginkgetin exhibit potent anti-proliferative and pro-apoptotic effects across a range of cancer types, but they achieve these outcomes through distinct primary mechanisms.
This compound: A Tale of Splicing and Proteasome Inhibition
The primary anti-tumor mechanism of this compound is its function as a general inhibitor of pre-mRNA splicing.[4][5] It obstructs the splicing process by preventing the stable recruitment of the U4/U5/U6 tri-small nuclear ribonucleoprotein (tri-snRNP), which causes the accumulation of the prespliceosomal A complex and ultimately inhibits the maturation of mRNA. This disruption of a fundamental cellular process is proposed as the primary basis for its anti-cancer effects.
Additionally, this compound directly inhibits the catalytic activity of the 20S proteasome, targeting its chymotrypsin-like, trypsin-like, and caspase-like functions. This leads to the accumulation of ubiquitinated proteins, induces endoplasmic reticulum (ER) stress, and impairs the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα.
Ginkgetin: A Multi-Pathway Modulator
Ginkgetin demonstrates a broader, multi-targeted approach to its anti-cancer activity. It has been shown to induce cell cycle arrest, trigger apoptosis and autophagy, and inhibit tumor invasion and angiogenesis. Its effects are mediated by the modulation of numerous critical signaling pathways, including JAK/STAT, Wnt/β-catenin, PI3K/Akt/mTOR, and MAPKs. Unlike this compound's specific disruption of splicing, Ginkgetin's efficacy stems from its ability to interfere with multiple signaling cascades that are commonly deregulated in cancer.
Quantitative Comparison of Anti-Cancer Activity (IC₅₀)
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and Ginkgetin in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Assay Duration | Reference |
| This compound | MM.1S, OPM2, etc. | Multiple Myeloma | ~3 µM | 72 h | |
| HeLa | Cervical Cancer | 8.38 µg/mL | Not Specified | ||
| U87MG | Glioblastoma | 15-25 µM (causes growth inhibition) | 48-72 h | ||
| Ginkgetin | Various | Colon, Lung, Myeloma, etc. | < 5 µM | ≥ 24 h |
Signaling Pathway Diagrams
Caption: this compound inhibits pre-mRNA splicing by blocking tri-snRNP recruitment.
Caption: Ginkgetin inhibits multiple signaling pathways to induce apoptosis.
Anti-Inflammatory and Anti-Senescence Activity
Both biflavonoids demonstrate significant anti-inflammatory properties, largely through the inhibition of the NF-κB pathway. However, recent research has uncovered a novel and specific mechanism for Ginkgetin related to innate immunity and cellular senescence.
Shared Mechanism: NF-κB Inhibition
This compound impairs NF-κB signaling as a direct consequence of its proteasome-inhibiting activity, which prevents the degradation of IκBα. Ginkgetin also inhibits NF-κB, along with other inflammatory mediators like iNOS, COX-2, and various interleukins.
Novel Mechanism of Ginkgetin: STING Inhibition
A recent study identified the STING (Stimulator of Interferon Genes) protein as a direct target of Ginkgetin. By binding to the carboxy-terminal domain of STING, Ginkgetin inhibits its activation and downstream signal transduction. The cGAS-STING pathway is a critical component of the innate immune system that can trigger inflammation and cellular senescence when improperly activated. Ginkgetin's ability to inhibit this pathway provides a powerful mechanism for its anti-inflammatory and anti-aging effects.
Quantitative Comparison of Anti-Inflammatory Activity
| Compound | Target/Assay | Effect | Concentration | Reference |
| This compound | NO Production | 82.37% Inhibition | 50 µM | |
| NF-κB Signaling | Significant blunting of TNF-α induced signaling | Not specified | ||
| Ginkgetin | STING Pathway | Inhibition of STING activation | Not specified | |
| Inflammation Mediators | Halts iNOS, COX-2, PGE2, NF-κB | Not specified |
Signaling Pathway Diagram
Caption: Ginkgetin directly binds to and inhibits STING to block inflammation.
Other Comparative Bioactivities
Beyond cancer and inflammation, both molecules have been evaluated for other therapeutic properties.
| Activity | This compound | Ginkgetin | Reference |
| Enzyme Inhibition | Potent FMDV 3Cpro inhibitor (IC₅₀: ~39 µM) | Potent acetylcholinesterase inhibitor | |
| Human CYP1B1 inhibitor (IC₅₀: 0.211 µM) | Human CYP1B1 inhibitor (IC₅₀: 0.289 µM) | ||
| Neuroprotection | Anti-proliferative in glioblastoma cells | Potential against Alzheimer's (inhibits Aβ fibrils, IC₅₀: 6.81 µM) and Parkinson's | |
| Antioxidant | Contributes to antioxidant activity of Ginkgo extracts | Contributes to antioxidant activity of Ginkgo extracts | |
| Antiviral | Inhibits Foot-and-Mouth Disease Virus (FMDV) | Documented anti-viral properties |
Experimental Protocols & Methodologies
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the IC₅₀ values for anti-proliferative activity.
-
Cell Seeding: Plate cells (e.g., HeLa, U87MG) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or Ginkgetin in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a standard MTT cell viability assay.
Protocol 2: Western Blot Analysis for NF-κB Pathway
This protocol is used to assess the inhibition of IκBα degradation.
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Pre-treat cells with this compound or Ginkgetin for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes to induce IκBα degradation.
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody against IκBα overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., β-actin) should be probed on the same membrane.
Conclusion
While this compound and Ginkgetin are closely related biflavonoids with overlapping therapeutic activities, they possess distinct and compelling mechanisms of action. This compound's highly specific roles as a pre-mRNA splicing inhibitor and proteasome inhibitor make it a unique candidate for anti-cancer therapies. Ginkgetin, in contrast, acts as a broad modulator of multiple oncogenic and inflammatory pathways, with its recently discovered ability to directly inhibit the cGAS-STING pathway highlighting its potential for treating age-related and inflammatory diseases. This comparative analysis underscores the importance of understanding the nuanced molecular mechanisms of natural compounds to fully exploit their therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ginkgetin: A natural biflavone with versatile pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isoginkgetin's Impact on PI3K/Akt Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isoginkgetin's performance in modulating the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway against other established inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathway and experimental workflows.
Comparative Analysis of PI3K/Akt Pathway Inhibitors
This compound, a naturally occurring biflavonoid, has been identified as an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism.[1][2] This pathway is frequently dysregulated in various diseases, including cancer, making it a key target for therapeutic development. To objectively evaluate this compound's potential, its effects are compared with well-characterized inhibitors of this pathway: Wortmannin, LY294002, and Perifosine.
Quantitative Data Summary
| Inhibitor | Target(s) | Mechanism of Action | IC50 Value | Key Characteristics |
| This compound | PI3K/Akt Pathway | Inhibits Akt activity and downstream signaling.[1][3] | Cell Viability IC50: ~3 µM (in Multiple Myeloma cell lines)[4] | Natural biflavonoid with anti-inflammatory and anti-cancer properties. Also reported to inhibit pre-mRNA splicing. |
| Wortmannin | Pan-PI3K | Irreversible, covalent inhibitor of the p110 catalytic subunit. | ~2-5 nM (in vitro) | Potent but unstable in solution with a short half-life. |
| LY294002 | Pan-PI3K | Reversible, ATP-competitive inhibitor. | ~1-2 µM (in vitro) | More stable than Wortmannin but less potent. |
| Perifosine | Akt | Allosteric inhibitor, prevents membrane localization of Akt. | ~5 µM (in vitro) | Orally bioavailable Akt inhibitor. |
Visualizing the PI3K/Akt Signaling Pathway and Inhibition
The following diagrams illustrate the PI3K/Akt signaling cascade and the points of intervention for this compound and the compared inhibitors.
Experimental Protocols
To assess the impact of this compound and other inhibitors on the PI3K/Akt pathway, the following key experimental protocols are commonly employed.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to determine the levels of phosphorylated Akt (p-Akt), an indicator of Akt activation, in response to treatment with inhibitors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or other inhibitors for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt and loading control signals.
In Vitro PI3K/Akt Kinase Assay (ADP-Glo™ Assay)
This assay directly measures the enzymatic activity of PI3K or Akt in the presence of an inhibitor to determine its IC50 value. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant PI3K or Akt enzyme
-
Kinase assay buffer
-
Substrate (e.g., PIP2 for PI3K, a specific peptide for Akt)
-
ATP
-
This compound and other inhibitors at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, its substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) or a vehicle control to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes.
-
Measure Luminescence: Read the luminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound demonstrates clear inhibitory effects on the PI3K/Akt signaling pathway, as evidenced by the dose-dependent reduction in Akt phosphorylation. While a direct enzymatic IC50 value remains to be determined, its impact on cell viability in cancer cell lines is observed in the low micromolar range. In comparison to established PI3K/Akt inhibitors, this compound presents itself as a promising natural compound for further investigation. Its distinct chemical structure may offer a different mode of interaction with the pathway components, potentially leading to unique therapeutic advantages. The provided experimental protocols offer a robust framework for researchers to further quantify and compare the efficacy of this compound and other novel inhibitors targeting this critical signaling cascade.
References
- 1. This compound inhibits tumor cell invasion by regulating phosphatidylinositol 3-kinase/Akt-dependent matrix metalloproteinase-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isoginkgetin and Other Natural Biflavonoids in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds as potential anticancer agents has gained significant momentum in recent years. Among these, biflavonoids, a class of polyphenolic compounds, have demonstrated promising therapeutic potential. This guide provides an objective comparison of isoginkgetin with other prominent natural biflavonoids—ginkgetin, amentoflavone, bilobetin, and morelloflavone—in the context of cancer therapy. The comparison is supported by experimental data on their efficacy, mechanisms of action, and effects on key cellular processes.
Comparative Efficacy of Biflavonoids in Cancer Cell Lines
The cytotoxic effects of this compound and other biflavonoids have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below.
| Biflavonoid | Cancer Cell Line | IC50 (µM) |
| This compound | Multiple Myeloma (MM.1S, OPM2, 8826, H929, JJN3, U226) | ~3 (72h)[1] |
| Glioblastoma (U87MG) | 24.75 (24h), 10.69 (72h)[2] | |
| Hepatocellular Carcinoma (HepG2) | 21.54 (48h)[3] | |
| Hepatocellular Carcinoma (Huh7) | 6.69 (48h)[3] | |
| Ginkgetin | Renal Cell Carcinoma (786-O) | 7.23 (48h)[4] |
| Breast Cancer (4T1) | 21.09 | |
| Breast Cancer (MDA-MB-231) | 29.02 | |
| Breast Cancer (MCF-7) | ~10 | |
| Breast Cancer (T-47D) | ~10 | |
| Lung Adenocarcinoma (A549) | 10.05 (72h) | |
| Lung Adenocarcinoma (H1299) | 2.789 (72h) | |
| Leukemia (K562) | 38.9 (24h), 31.3 (48h), 19.2 (72h) | |
| Amentoflavone | Glioblastoma (U-87 MG) | 100 (48h) |
| Bilobetin | Hepatocellular Carcinoma (Huh7) | 18.28 (48h) |
| Hepatocellular Carcinoma (HepG2) | 19 (72h) | |
| Morelloflavone | Prostate Cancer (PC-3) | >20 (cell viability) |
| Breast Cancer (MCF-7) | 55.84 µg/mL |
Mechanisms of Action: A Comparative Overview
This compound and other biflavonoids exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
The ability of these biflavonoids to trigger apoptosis is a key aspect of their therapeutic potential. This process is often mediated by the modulation of pro-apoptotic and anti-apoptotic proteins.
| Biflavonoid | Key Apoptotic Effects |
| This compound | Induces cleavage of PARP-1 and caspase-3 in multiple myeloma cells. |
| Ginkgetin | Induces apoptosis in renal cell carcinoma and leukemia cells. Upregulates cleaved caspase-3, caspase-9, and PARP. |
| Amentoflavone | Induces apoptosis in breast cancer and glioblastoma cells. Triggers activation of caspase-3 and -8. Modulates Bcl-2 family proteins. |
| Bilobetin | Induces apoptosis in hepatocellular carcinoma cells. Upregulates cleaved PARP, cleaved caspase-3, and Bax. |
| Morelloflavone | Promotes autophagic cell death in glioblastoma cells. |
Cell Cycle Arrest
By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells.
| Biflavonoid | Effect on Cell Cycle |
| This compound | Induces S phase arrest in colon and ovarian cancer cells. |
| Ginkgetin | Induces G2 phase arrest in colon cancer cells. |
| Amentoflavone | Induces G1 arrest in colorectal cancer cells by decreasing cyclin D1, CDK4, and CDK6 expression. Induces G2/M arrest in ovarian cancer and BV-2 cells. |
| Bilobetin | Induces an increase in the sub-G1 population in hepatocellular carcinoma cells. Arrests HeLa cells at the G2/M phase. |
| Morelloflavone | Promotes cell cycle arrest at the S and G2/M phases in glioblastoma cells. |
Signaling Pathway Modulation
The anticancer activities of these biflavonoids are underpinned by their ability to modulate various intracellular signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
This compound Signaling Pathway
This compound primarily acts as a proteasome inhibitor. This inhibition leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This cellular stress ultimately triggers apoptosis.
This compound's primary mechanism of action.
Amentoflavone Signaling Pathway
Amentoflavone has been shown to modulate multiple signaling pathways, including the NF-κB, PI3K/Akt, and ERK pathways, all of which are critical for cancer cell survival and proliferation. Its inhibition of these pathways leads to decreased cell viability and induction of apoptosis.
Amentoflavone's multi-pathway inhibition.
Ginkgetin Signaling Pathway
Ginkgetin exerts its anticancer effects by modulating several key signaling pathways, including the JAK/STAT, Wnt/β-catenin, and MAPK pathways. Inhibition of these pathways disrupts cancer cell proliferation, survival, and metastasis.
Ginkgetin's impact on key cancer pathways.
Bilobetin Signaling Pathway
Bilobetin induces apoptosis in cancer cells through the elevation of reactive oxygen species (ROS) and the inhibition of cytochrome P450 2J2 (CYP2J2). This dual mechanism leads to increased cellular stress and subsequent cell death.
Bilobetin's dual mechanism for apoptosis induction.
Morelloflavone Signaling Pathway
Morelloflavone inhibits tumor angiogenesis by targeting Rho GTPases and the ERK signaling pathway. By disrupting these pathways, morelloflavone impedes the formation of new blood vessels that are essential for tumor growth and metastasis.
Morelloflavone's anti-angiogenic mechanism.
Experimental Protocols
Cell Viability Assay (MTT/XTT)
Objective: To determine the cytotoxic effects of biflavonoids on cancer cells.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the biflavonoid or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
XTT Assay: Add the XTT labeling mixture (containing XTT and an electron-coupling reagent) to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450-500 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blotting for Apoptosis Markers
Objective: To detect the expression of key apoptosis-related proteins.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Protocol:
-
Cell Lysis: Treat cells with the biflavonoid for the indicated time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved PARP, cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of biflavonoids on the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the biflavonoid for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to degrade RNA and prevent its staining).
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data from at least 10,000-20,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound and other natural biflavonoids exhibit significant anticancer properties through diverse mechanisms of action. While this compound's role as a proteasome inhibitor is a distinguishing feature, other biflavonoids like ginkgetin, amentoflavone, bilobetin, and morelloflavone demonstrate potent effects on critical signaling pathways involved in cancer progression. The choice of a particular biflavonoid for further investigation and development may depend on the specific cancer type and the desired therapeutic strategy. The data presented in this guide provides a foundation for comparative analysis and highlights the potential of these natural compounds in the development of novel cancer therapies. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic efficacy and safety profiles.
References
- 1. Amentoflavone inhibits colorectal cancer epithelial-mesenchymal transition via the miR-16-5p/HMGA2/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amentoflavone Induces Apoptosis and Inhibits NF-ĸB-modulated Anti-apoptotic Signaling in Glioblastoma Cells | In Vivo [iv.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Isoginkgetin and Other Proteasome Inhibitors
An Objective Guide for Researchers in Drug Development
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, playing a pivotal role in cellular homeostasis. Its dysregulation is implicated in various diseases, particularly cancer, making the proteasome a key therapeutic target. This guide provides a comparative overview of Isoginkgetin, a naturally derived biflavonoid, and other prominent proteasome inhibitors, offering insights into their mechanisms, efficacy, and experimental evaluation.
Introduction to Proteasome Inhibitors
Proteasome inhibitors disrupt the normal function of the proteasome, a multi-protein complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded or unwanted proteins, triggering cellular stress and apoptosis, particularly in rapidly dividing cancer cells which are more sensitive to proteasome inhibition.
This compound , a biflavonoid found in plants like Ginkgo biloba, has emerged as a compound of interest for its anticancer properties.[1] It functions as a proteasome inhibitor, directly inhibiting the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome.[2][3] This leads to the accumulation of polyubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[2][4] Notably, this compound has shown a higher rate of cell death induction in multiple myeloma (MM) cell lines compared to the clinically approved inhibitor, Bortezomib.
For comparison, this guide includes:
-
Bortezomib (Velcade®): The first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma. It is a reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome.
-
Carfilzomib (Kyprolis®): A second-generation, irreversible proteasome inhibitor that also primarily targets the chymotrypsin-like activity. It is known to be more selective than Bortezomib.
-
MG132: A widely used peptide aldehyde inhibitor in research settings. It is a reversible and potent inhibitor of the chymotrypsin-like activity of the proteasome.
Mechanism of Action and Signaling Pathways
Proteasome inhibitors block the catalytic sites within the 20S core particle of the proteasome. This leads to a cascade of cellular events, including the stabilization of tumor suppressor proteins, cell cycle regulators, and pro-apoptotic factors. A key pathway affected is the NF-κB signaling cascade, which is constitutively active in many cancers. By preventing the degradation of IκBα, an NF-κB inhibitor, proteasome inhibitors suppress this pro-survival pathway.
Comparative Efficacy: In Vitro Data
The efficacy of proteasome inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) against proteasomal activity and cancer cell viability. The tables below summarize available data for this compound and other inhibitors.
Table 1: Inhibition of Proteasome Subunit Activity (IC50 Values)
| Compound | Chymotrypsin-like (β5) | Caspase-like (β1) | Trypsin-like (β2) | Notes |
| This compound | Directly inhibits | Directly inhibits | Directly inhibits | Effective against all three catalytic activities. |
| Bortezomib | ~5.7 nM | > Bortezomib | > Bortezomib | Primarily targets the β5 subunit; reversible. |
| Carfilzomib | ~5 nM | ~618 nM | ~379 nM | Irreversible inhibitor with high specificity for the β5 subunit. |
| MG132 | Potent inhibitor | Moderate inhibitor | Weak inhibitor | Reversible; widely used in research. |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
Table 2: Cytotoxicity in Cancer Cell Lines (Cell Viability IC50)
| Compound | Cell Line | IC50 Value (µM) | Exposure Time |
| This compound | Multiple Myeloma (MM) | Potent activity | 24-72h |
| HeLa | Potent activity | 72h | |
| MDA-MB-468 (Breast) | Potent activity | 72h | |
| U87MG (Glioblastoma) | ~15-25 µM | 48-72h | |
| A375 (Melanoma) | Concentration-dependent decrease | 48h | |
| Bortezomib | MM Cell Lines | Nanomolar range | Varies |
| Carfilzomib | RPMI-8226 (Myeloma) | ~40 nM | 1h |
This compound has demonstrated potent cytotoxic effects across various cancer cell lines, including those of multiple myeloma, cervical cancer, breast cancer, glioblastoma, and melanoma.
Experimental Protocols
Accurate comparison requires standardized methodologies. Below are detailed protocols for key experiments used to evaluate proteasome inhibitors.
Proteasome Activity Assay
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome within cell lysates using specific fluorogenic substrates.
-
Principle: Cell lysates are incubated with a specific peptide substrate linked to a fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, AMC). Cleavage of the peptide by the proteasome releases the fluorophore, and the resulting fluorescence is proportional to the proteasome activity.
-
Methodology:
-
Cell Lysis: Harvest treated and control cells, wash with cold PBS, and lyse in a suitable buffer to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, add cell lysate to wells containing assay buffer and a specific fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure fluorescence at regular intervals using a microplate reader (e.g., 380 nm excitation/460 nm emission for AMC).
-
Data Analysis: Calculate the rate of fluorescence increase. Compare the activity in inhibitor-treated samples to the vehicle control to determine the percentage of inhibition.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the proteasome inhibitors for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Methodology:
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The different cell populations are identified as follows:
-
Viable: Annexin V-negative and PI-negative
-
Early Apoptosis: Annexin V-positive and PI-negative
-
Late Apoptosis/Necrosis: Annexin V-positive and PI-positive
-
-
Conclusion
This compound presents itself as a potent, naturally derived proteasome inhibitor with a broad mechanism of action, targeting all three major catalytic subunits of the proteasome. Comparative studies, particularly against established drugs like Bortezomib, indicate its potential efficacy, especially in multiple myeloma cell lines where it has shown superior cell death induction. The provided experimental framework allows for a robust and standardized comparison of this compound against other inhibitors, facilitating further research and development in this promising area of cancer therapeutics. Future investigations should focus on in vivo efficacy, pharmacokinetic profiles, and potential synergistic effects with other anticancer agents.
References
- 1. This compound exerts apoptotic effects on A375 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Isoginkgetin vs. Madrasin: A Critical Re-evaluation of Their Roles as Splicing Inhibitors
A Comparative Guide for Researchers
The landscape of small molecule inhibitors targeting pre-mRNA splicing is in constant evolution. Among the compounds that have garnered significant attention are Isoginkgetin, a natural biflavonoid, and Madrasin, a synthetic compound. Both were initially characterized as inhibitors of the spliceosome, the cellular machinery responsible for intron removal. However, recent evidence has prompted a critical re-evaluation of their primary mechanism of action, suggesting a more prominent role in the regulation of transcription. This guide provides an objective comparison of this compound and Madrasin, presenting key experimental data and detailed protocols to aid researchers in their investigations.
Shifting Perspectives: From Splicing to Transcription Inhibition
Initially, this compound was reported to be a general inhibitor of both the major and minor spliceosomes. Its mechanism was thought to involve the prevention of the stable recruitment of the U4/U5/U6 tri-snRNP to the prespliceosomal A complex, thereby stalling spliceosome assembly. Madrasin was also identified as a splicing inhibitor that interferes with the early stages of spliceosome assembly, leading to the accumulation of the A complex.[1]
However, a growing body of evidence now challenges the view of these molecules as specific and potent splicing inhibitors. A recent comparative study concluded that both this compound and Madrasin are, in fact, "poor splicing inhibitors".[2][3][4] This research indicates that their effects on splicing are likely indirect and secondary to a more profound impact on transcription.[2] Both compounds have been shown to cause a general downregulation of transcription by RNA polymerase II.
Comparative Analysis of In Vitro and Cellular Activities
To facilitate a clear comparison, the following tables summarize the reported in vitro and cellular activities of this compound and Madrasin. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature.
| Parameter | This compound | Madrasin | Reference(s) |
| Proposed Primary Target | Initially pre-mRNA splicing; now considered a transcription inhibitor and proteasome inhibitor. | Initially pre-mRNA splicing; now considered a transcription inhibitor. | |
| Mechanism of Splicing Inhibition (initial hypothesis) | Prevents stable recruitment of U4/U5/U6 tri-snRNP, stalling spliceosome at the A complex. | Interferes with early stages of spliceosome assembly, stalling at the A complex. | |
| In Vitro Splicing Inhibition (IC50) | ~30 µM (HeLa nuclear extract) | Not consistently reported | |
| Cellular Splicing Inhibition (EC50) | Not consistently reported | ~20 µM (HeLa cells, reporter assay) | |
| Effect on Transcription | General downregulation of RNA polymerase II transcription. | General downregulation of RNA polymerase II transcription. | |
| Other Reported Activities | Proteasome inhibitor, inhibits NF-κB, p38/NF-κB, and JNK signaling, activates Nrf2/ARE signaling. | Induces cell cycle arrest. |
Signaling Pathways and Cellular Processes Affected
The differing molecular targets of this compound and Madrasin lead to the perturbation of distinct signaling pathways and cellular processes.
This compound: A Multi-faceted Inhibitor
This compound has been shown to impact a variety of cellular signaling pathways beyond its effects on transcription. Its ability to inhibit the proteasome is a significant aspect of its activity, leading to the accumulation of ubiquitinated proteins and inducing cellular stress responses.
Caption: Signaling pathways affected by this compound.
Madrasin: Primarily a Transcription Modulator
The reported cellular effects of Madrasin are more narrowly focused on the inhibition of transcription and subsequent effects on the cell cycle. The broader impact of Madrasin on other signaling pathways is less well-characterized compared to this compound.
Caption: Cellular effects of Madrasin.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Splicing Assay
This assay is used to assess the direct effect of a compound on the splicing machinery in a cell-free system.
Caption: In Vitro Splicing Assay Workflow.
Methodology:
-
Prepare Radiolabeled pre-mRNA: Synthesize a pre-mRNA substrate containing at least one intron by in vitro transcription using a linearized DNA template and a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Splicing Reaction: In a microcentrifuge tube on ice, combine HeLa nuclear extract, ATP, and a buffer containing MgCl₂, KCl, and creatine phosphate.
-
Add Compound: Add the desired concentration of this compound, Madrasin (dissolved in DMSO), or an equivalent volume of DMSO as a control.
-
Initiate Splicing: Add the radiolabeled pre-mRNA to the reaction mixture and incubate at 30°C for a specified time (e.g., 60-90 minutes).
-
RNA Isolation: Stop the reaction by adding a solution containing proteinase K and SDS, followed by phenol-chloroform extraction and ethanol precipitation to isolate the RNA.
-
Analysis: Resuspend the RNA in a formamide-containing loading buffer, denature at high temperature, and separate the splicing products (pre-mRNA, mRNA, lariat intron, and splicing intermediates) by electrophoresis on a denaturing polyacrylamide gel.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RNA species.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Madrasin, or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
RT-PCR Analysis of Splicing Patterns
This technique is used to assess changes in the splicing of specific endogenous pre-mRNAs in cells treated with a compound.
Methodology:
-
Cell Treatment: Treat cells with this compound, Madrasin, or a vehicle control for a defined period.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit or method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase and a mix of oligo(dT) and random hexamer primers.
-
PCR Amplification: Perform PCR using primers that flank a specific intron of a gene of interest. One primer should be in the upstream exon and the other in the downstream exon.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced pre-mRNA will produce a larger PCR product than the spliced mRNA.
-
Analysis: Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Green) and quantify the relative amounts of the spliced and unspliced products to determine the effect of the compound on splicing efficiency.
Conclusion: A Call for Re-evaluation and Further Research
The evidence strongly suggests that the initial classification of this compound and Madrasin as primary splicing inhibitors warrants re-evaluation. Researchers should be aware that the observed cellular effects of these compounds are likely, to a significant extent, a consequence of their ability to inhibit transcription. This compound, in particular, presents a complex pharmacological profile with its additional activity as a proteasome inhibitor and modulator of multiple signaling pathways.
For future studies, it is crucial to design experiments that can dissect the transcriptional and post-transcriptional effects of these molecules. The use of appropriate controls and orthogonal assays will be essential to accurately interpret experimental data and to clarify the true molecular mechanisms underlying the biological activities of this compound and Madrasin. This comparative guide provides a foundation for such investigations, empowering researchers to critically assess the roles of these compounds in their experimental systems.
References
- 1. This compound and Madrasin are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Madrasin are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ATF3 in Isoginkgetin-Induced Apoptosis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Isoginkgetin (IGG), a naturally occurring biflavonoid, has garnered significant interest for its cytotoxic effects on cancer cells. A key mechanism underlying its pro-apoptotic activity is the induction of Activating Transcription Factor 3 (ATF3), a central regulator of the cellular stress response. This guide provides a comparative analysis of the ATF3-dependent apoptotic pathway induced by this compound, supported by experimental data. We also explore alternative apoptotic mechanisms initiated by this compound, offering a broader perspective for researchers in oncology and drug discovery.
ATF3-Dependent Apoptosis: this compound vs. Pladienolide B
This compound is known to inhibit the pre-mRNA splicing process, a critical step in gene expression. This interference with the spliceosome machinery triggers a cellular stress response that leads to the upregulation of ATF3.[1][2] ATF3, in turn, is a key player in mediating apoptosis in response to various cellular stresses.[2]
To contextualize the efficacy of this compound, its effects are often compared with Pladienolide B (PB), another potent spliceosome inhibitor. While both compounds induce an ATF3-dependent apoptotic response, there are notable differences in their potency and the magnitude of ATF3 induction.[1]
Comparative Efficacy in Inducing ATF3 Expression and Apoptosis
The following tables summarize the quantitative data from studies comparing the effects of this compound and Pladienolide B on ATF3 expression and apoptosis in different cell lines.
Table 1: Induction of ATF3 mRNA and Protein Expression
| Cell Line | Treatment | Fold Change in ATF3 mRNA (vs. Control) | Fold Change in ATF3 Protein (vs. Control) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 30µM IGG (24h) | Not significant | ~4-fold | [2] |
| 25nM PB (24h) | ~4-fold | ~10-fold | ||
| HeLa | 30µM IGG (24h) | ~2-fold | ~3-fold | |
| 25nM PB (24h) | ~5-fold | ~8-fold | ||
| HCT116 | 30µM IGG (24h) | ~3-fold | ~5-fold | |
| 25nM PB (24h) | ~10-fold | ~15-fold |
Table 2: Induction of Apoptosis (% of Cells with Sub-G1 DNA Content)
| Cell Line | Treatment | % Apoptotic Cells (ATF3+/+) | % Apoptotic Cells (ATF3-/- or shATF3) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 30µM IGG (48h) | ~15% | ~5% | |
| 25nM PB (48h) | ~25% | ~10% | ||
| HeLa | 30µM IGG (48h) | ~20% | ~10% (shATF3) | |
| 25nM PB (48h) | ~35% | ~15% (shATF3) |
These data consistently show that while this compound is a potent inducer of ATF3-dependent apoptosis, Pladienolide B elicits a stronger response at a much lower concentration. The protection from apoptosis observed in ATF3 null or knockdown cells definitively confirms the critical role of ATF3 in the cytotoxic mechanism of both spliceosome inhibitors.
Signaling Pathway of this compound-Induced ATF3-Dependent Apoptosis
The precise signaling cascade linking spliceosome inhibition by this compound to the upregulation of ATF3 is an area of active investigation. However, a general pathway can be outlined based on current understanding.
Alternative Apoptotic Pathways Induced by this compound
Beyond its role as a spliceosome inhibitor, this compound can induce apoptosis through other mechanisms, indicating its multi-faceted anti-cancer activity. These alternative pathways can be significant, particularly in cellular contexts where the ATF3-dependent pathway is less dominant.
Proteasome Inhibition
This compound has been shown to directly inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress and ultimately triggering apoptosis. This mechanism is distinct from its effect on pre-mRNA splicing.
JNK Signaling Pathway Activation
In oral squamous cell carcinoma (OSCC) cells, this compound has been demonstrated to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This leads to the activation of the caspase cascade, a central executioner of apoptosis. Inhibition of JNK was found to reduce IGG-induced caspase activation, confirming the functional link.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of ATF3 in this compound-induced apoptosis.
Cell Culture and Treatments
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs; ATF3+/+ and ATF3-/-), HeLa (human cervical cancer), and HCT116 (human colon cancer) cells were utilized.
-
Reagents: this compound (typically 30µM) and Pladienolide B (typically 25nM) were dissolved in DMSO.
-
Treatment Duration: Cells were typically treated for 24 to 48 hours, depending on the specific assay.
ATF3 Knockdown using siRNA
-
Transfection: HeLa cells were transfected with control non-targeting or anti-ATF3 siRNAs.
-
Post-transfection: Following transfection, cells were split for RNA, protein, and apoptosis analysis and then treated with the indicated drugs.
Quantitative Real-Time PCR (qRT-PCR) for ATF3 mRNA Expression
-
RNA Isolation and cDNA Synthesis: Total RNA was extracted from cells, and cDNA was synthesized using standard protocols.
-
qPCR Analysis: qPCR was performed using primers specific for ATF3 and housekeeping genes (e.g., ACTB, PPIA) for normalization.
-
Data Analysis: The relative expression of ATF3 mRNA was calculated using the ΔΔCt method.
Immunoblotting for Protein Expression
-
Protein Extraction: Whole-cell lysates were prepared using appropriate lysis buffers.
-
SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against ATF3 and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assays
-
Flow Cytometry for Sub-G1 DNA Content:
-
Cells were harvested, washed, and fixed in ethanol.
-
Fixed cells were treated with RNase A and stained with propidium iodide (PI).
-
The DNA content was analyzed by flow cytometry, with the sub-G1 peak representing the apoptotic cell population.
-
-
Trypan Blue Exclusion Assay:
-
This assay was used to assess cell viability by determining membrane integrity.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
This assay measures ATP levels as an indicator of metabolic activity and cell viability.
-
References
- 1. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The spliceosome inhibitors this compound and pladienolide B induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isoginkgetin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. Isoginkgetin, a bioactive biflavonoid from the Ginkgo Biloba tree, requires careful consideration for its disposal due to conflicting safety data from suppliers. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, prioritizing safety and environmental responsibility.
Immediate Safety and Handling Protocols
Due to inconsistencies in safety data sheets (SDS), a conservative approach is recommended. All personnel should handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Handling:
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
Conflicting Safety Data Summary
It is crucial to be aware of the conflicting information provided in the Safety Data Sheets from different suppliers. This disparity underscores the recommendation to handle this compound with a high degree of caution.
| Safety Parameter | Cayman Chemical SDS[1] | Selleck Chemicals SDS[2] |
| Hazard Classification | Not classified as hazardous | Toxic, Moderate to severe irritant |
| Signal Word | None | Danger |
| Hazard Statements | None | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation |
| Personal Protective Equipment | Not required | Recommended |
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.
Step 1: Waste Segregation and Collection
-
Solid this compound Waste:
-
Liquid this compound Waste:
-
Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste. Ensure the container is compatible with the solvents used.
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be placed in the solid chemical waste container.[3]
-
Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution).
-
The solvent(s) used.
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab group.
-
Step 3: Storage of Waste
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Use secondary containment (e.g., a spill tray) to prevent the spread of material in case of a leak.
Step 4: Arranging for Final Disposal
-
Once the waste container is full, or if it has been in storage for a period defined by your institution's policy (often 90 days), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Do not attempt to treat or neutralize this compound waste unless you have a specific, validated protocol and the necessary safety equipment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific waste management guidelines and your EHS department for any additional requirements.
References
Essential Safety and Operational Guide for Handling Isoginkgetin
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Isoginkgetin, tailored for researchers, scientists, and drug development professionals. The following information is designed to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Safety data sheets for this compound present some conflicting information regarding its immediate hazards. While some sources do not classify it as a hazardous substance under the Globally Harmonized System (GHS)[1], others describe it as toxic and a moderate to severe irritant to the skin and eyes[2]. Given this discrepancy, a conservative approach to safety is imperative. Personnel should be trained in handling potent pharmaceutical ingredients[2].
The following table summarizes the recommended personal protective equipment for handling this compound, based on a comprehensive review of available safety data.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles with side shields. | Protects eyes from potential splashes of this compound solutions, which may be irritating[2][3]. |
| Hand Protection | Nitrile Gloves | Disposable, chemical-resistant nitrile gloves. | Prevents skin contact with this compound, which is described as a potential skin irritant. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Not generally required | A self-contained breathing apparatus may be necessary in case of fire to avoid inhaling toxic fumes. | Use in a well-ventilated area. In case of fire, this compound may emit toxic fumes such as carbon monoxide. |
Operational Plan: Handling this compound
This section outlines the step-by-step procedure for the safe handling of this compound in a laboratory environment.
Pre-Handling Preparations
-
Documentation Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Area Preparation: Designate a specific, well-ventilated area for handling this compound. Ensure the workspace is clean and uncluttered.
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
-
Spill Kit: Ensure a chemical spill kit is readily accessible.
Handling Procedure
-
Weighing: If working with solid this compound, handle it in a manner that minimizes dust generation.
-
Dissolving: When preparing solutions, slowly add the solvent to the this compound powder. This compound is soluble in DMSO.
-
General Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent and then soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as outlined in the disposal plan.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan: this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation
-
Solid Waste: Collect unused solid this compound and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container.
Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
Storage and Collection
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for waste collection through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
